1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQIJJJKPJVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-96-0 | |
| Record name | 1-tert-butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the synthesis, properties, and strategic application of key piperidine intermediates is paramount for the efficient development of novel pharmaceuticals. This guide provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , a versatile building block in modern drug discovery.
A Note on Nomenclature: Initial inquiries for the 5-oxo isomer of this compound revealed a significant disparity in available literature and commercial sources. The vast majority of scientific data pertains to the 4-oxo isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 161491-24-3) . This guide will focus exclusively on this well-documented and industrially relevant compound.
Core Compound Identification and Physicochemical Properties
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a functionalized piperidine derivative that serves as a crucial intermediate in organic and medicinal chemistry.[1] Its structure incorporates a piperidine ring with a ketone at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 3-position. This unique arrangement of functional groups allows for a wide range of subsequent chemical modifications.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 161491-24-3 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |
| Molecular Weight | 257.28 g/mol | [4] |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [4] |
| Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, 1-Boc-4-oxo-3-piperidine carboxylic acid methyl ester | [5][6] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 62 °C | [5] |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Synthesis Pathway and Mechanistic Considerations
The most common and efficient synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves the acylation of a protected piperidone precursor. The causality behind this choice lies in the ready availability of the starting materials and the high-yielding nature of the reaction.
The key transformation is a base-mediated carboxymethylation of N-Boc-4-piperidone. This reaction is mechanistically similar to a Claisen condensation, where a strong base is used to generate an enolate from the piperidone, which then acts as a nucleophile.
Field-Proven Experimental Protocol
This protocol is adapted from a method reported in the European Journal of Medicinal Chemistry.[2] The choice of sodium hydride as the base is critical as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone, driving the reaction forward. Toluene is selected as an appropriate high-boiling, aprotic solvent.
Step-by-Step Methodology:
-
Inert Atmosphere: Suspend 60% sodium hydride (3.5 g, 88 mmol) in anhydrous toluene (50 mL) in a reaction vessel under a nitrogen atmosphere.
-
Scientist's Note: An inert atmosphere is crucial to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
-
-
Reagent Addition: Slowly add dimethyl carbonate (4.32 g, 48.0 mmol) dropwise to the suspension over 30 minutes.
-
Precursor Addition: Following the addition of a few drops of methanol (to initiate the reaction), add a solution of N-tert-butoxycarbonyl-4-piperidone (4.8 g, 24 mmol) in anhydrous toluene (20 mL) dropwise while maintaining the reaction temperature at 80°C.
-
Reaction: Continue stirring the reaction mixture at 80°C for 3 hours.
-
Work-up:
-
Cool the mixture to 0°C using an ice bath and adjust the pH to 6.0-6.5 with acetic acid.
-
Dilute the cold mixture with water (10 mL) and adjust the pH to 8 with a 5% sodium hydroxide solution.
-
Separate the toluene layer. Extract the aqueous layer with toluene (20 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Isolation: Dry the resulting product under vacuum to yield 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (approx. 5.0 g, 80% yield) as a solid that can often be used without further purification.[2]
Spectroscopic Characterization
While detailed spectral assignments are often proprietary or found within specific certificates of analysis, the expected NMR data conforms to the compound's structure. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the assigned structure.[1][7]
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the nine protons of the tert-butyl group.
-
A singlet for the three protons of the methyl ester.
-
A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The proton at the 3-position will appear as a distinct multiplet.
Expected ¹³C NMR Spectral Features:
-
Resonances for the carbonyl carbons of the ketone, the Boc group, and the methyl ester.
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
Resonances for the carbons of the piperidine ring.
Applications in Drug Discovery and Development
The strategic placement of the ketone and ester functionalities, combined with the stable Boc protecting group, makes this compound a highly valuable intermediate for creating complex, substituted piperidine derivatives.[1] Its primary application is as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]
Role as a Versatile Synthetic Intermediate
The compound's utility stems from several key structural features:
-
Orthogonal Protection: The Boc and methyl ester groups are "orthogonal," meaning one can be selectively removed without affecting the other, allowing for precise, stepwise modifications.[1]
-
Multiple Reaction Sites: The ketone offers a handle for reductive amination, olefination, or addition reactions, while the ester can be hydrolyzed, reduced, or used in coupling reactions.[1]
-
Chiral Potential: The presence of a stereocenter at the C3 position upon modification makes it a valuable precursor for asymmetric synthesis, which is critical for developing drugs with high specificity and reduced side effects.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. This compound is classified with the following hazard statements:
Table 2: GHS Hazard Information
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Precautionary Statements: P261, P280, P305+P351+P338.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for the synthesis of complex piperidine-containing molecules. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. leapchem.com [leapchem.com]
- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Senior Application Scientist Note: Extensive literature and database searches for "1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate" did not yield any publicly available data regarding its synthesis, physical properties, or spectral characterization. This suggests that the compound is not commercially available or well-documented in scientific literature.
Conversely, the isomeric compound, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 161491-24-3) , is a well-characterized and widely utilized intermediate in pharmaceutical and organic synthesis. It is highly probable that inquiries regarding the "5-oxo" isomer are intended for this "4-oxo" analogue. Therefore, this guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate .
Introduction and Chemical Identity
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a key building block in medicinal chemistry, valued for its versatile functionalities. The piperidine ring is a common scaffold in drug discovery, and the presence of a ketone and two distinct ester groups (a tert-butyl ester and a methyl ester) allows for a wide range of chemical transformations.[1][2] This structural complexity makes it a valuable precursor for synthesizing complex heterocyclic compounds, including those with specific stereochemistry.[2]
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen provides stability under various reaction conditions, while the methyl ester at the 3-position and the ketone at the 4-position offer sites for further chemical modification. This strategic placement of functional groups is crucial for its application in the synthesis of bioactive molecules targeting the central nervous system and other therapeutic areas.[3]
Physicochemical Properties
The physical properties of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 161491-24-3 | [1][4] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][4] |
| Molecular Weight | 257.28 g/mol | [1][4] |
| Appearance | White to light yellow solid/crystalline powder | [1][2] |
| Melting Point | 32-34 °C | [5] |
| Boiling Point (Predicted) | 350.0 ± 42.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | >98.0% (by HPLC) | [2] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1][5] |
Spectral Data and Characterization
Definitive identification and purity assessment of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate rely on various spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected data are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the piperidine ring (a series of multiplets in the range of 2.0-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the two ester groups, as well as for the carbons of the tert-butyl group and the piperidine ring.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass is calculated as 257.126323 amu.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.
The logical workflow for the characterization of this compound is outlined in the diagram below.
Caption: Workflow for the synthesis, purification, and analytical characterization of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
Experimental Protocols
Synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate[1]
This protocol describes a common method for the carboxymethylation of N-Boc-4-piperidone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl carbonate
-
Anhydrous toluene
-
Methanol
-
Acetic acid
-
5% Sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium hydride in anhydrous toluene under a nitrogen atmosphere at room temperature.
-
Slowly add dimethyl carbonate dropwise to the suspension over 30 minutes.
-
After the addition of a few drops of methanol, add a solution of N-tert-butoxycarbonyl-4-piperidone in anhydrous toluene dropwise while maintaining the reaction temperature at 80°C with stirring.
-
Continue stirring the reaction mixture at 80°C for 3 hours.
-
Cool the reaction mixture to 0°C using an ice bath and adjust the pH to 6.0-6.5 with acetic acid.
-
Dilute the cold mixture with water and adjust the pH to 8 with a 5% sodium hydroxide solution.
-
Separate the toluene layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dry the resulting product under vacuum to yield 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the synthesized compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the compound in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Run the gradient program to elute the compound.
-
Monitor the elution profile at 210 nm.
-
Calculate the purity based on the peak area of the main component relative to the total peak area.
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Step-by-step workflow for HPLC purity analysis.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Research and Development
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a versatile intermediate with significant applications in:
-
Pharmaceutical Synthesis: It serves as a crucial building block for piperidine-based pharmaceuticals.[3]
-
Organic Synthesis: The compound's functional groups allow for diverse chemical transformations in the preparation of complex heterocyclic molecules.[1][2]
-
Medicinal Chemistry Research: It is used in the design and synthesis of novel compounds with potential biological activity, such as enzyme inhibitors and receptor modulators.[3]
-
Chiral Synthesis: Its structure allows for its use in asymmetric synthesis to produce enantiomerically pure intermediates, which is critical for developing drugs with high specificity.[2][3]
References
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. Ethyl 4-Oxopiperidine-1-Carboxylate | Chemical Properties, Uses, Safety & Supplier Information China [chemheterocycles.com]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Keystone Intermediate in Modern Medicinal Chemistry
Disclaimer: This guide focuses on 1-tert-Butyl 3-methyl 4 -oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3), as this is the overwhelmingly prevalent and commercially available compound corresponding to the requested nomenclature. The requested "5-oxo" isomer is a distinct and less common chemical entity.
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the piperidine ring stands out as a privileged scaffold. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has emerged as a highly valuable and versatile building block for the synthesis of complex piperidine derivatives.[1][2] Its unique trifunctional nature—a ketone, a Boc-protected amine, and a methyl ester—provides chemists with orthogonal handles for sequential and site-selective modifications.
This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties and structural features to its applications and synthetic utility. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this intermediate for the construction of novel molecular entities.
Structural Formula and Physicochemical Properties
The structural and chemical properties of a synthetic intermediate are foundational to its reactivity and handling. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group on the nitrogen, a methyl carboxylate at the 3-position, and a ketone at the 4-position.[3]
2.1. Structural Representation
Caption: 2D Structure of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
2.2. Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 161491-24-3 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₉NO₅ | [4][6][7][9] |
| Molecular Weight | 257.28 - 257.29 g/mol | [4][5][6][7] |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [7] |
| Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, N-Boc methyl 4-oxopiperidine-3-carboxylate | [3][4][5] |
| Appearance | White to light yellow solid/crystalline powder | [1][3] |
| Melting Point | 32-34 °C | [2][9] |
| Boiling Point | 350.0 ± 42.0 °C (Predicted) | [2][9] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [2][9] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][8][9] |
Synthetic Pathways and Methodologies
While multiple proprietary methods exist for the synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a common academic approach involves the modification of a pre-formed piperidine or pyridine ring. The presence of the β-keto ester functionality suggests a Dieckmann condensation or a related cyclization as a potential key step. Alternatively, functionalization of an existing piperidone scaffold is a viable strategy. A conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of the target piperidone derivative.
This multi-step process, starting from an accessible precursor like a substituted pyridine, involves reduction, protection of the nitrogen with a Boc group, oxidation to introduce the ketone, and finally, carboxymethylation to install the ester.[10] This sequence ensures that the functional groups are introduced in a controlled manner, preventing unwanted side reactions.
Applications in Medicinal Chemistry and Drug Development
The trifunctional nature of this compound makes it an exceptionally useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]
4.1. Core Applications
| Application Area | Rationale and Examples | Source(s) |
| Pharmaceutical Intermediate | The piperidine scaffold is a common pharmacophore. This compound serves as a key building block for synthesizing drugs targeting the central nervous system (CNS) and cardiovascular system. | [1] |
| Chiral Synthesis | The carbon at the 3-position is a stereocenter. This allows for its use in asymmetric synthesis to produce enantiomerically pure drug candidates, which is critical for specificity and reducing side effects. | [1] |
| Heterocyclic Synthesis | It is a versatile starting material for creating more complex heterocyclic systems, including various alkaloids and other nitrogen-containing bioactive molecules. | [1] |
| Medicinal Chemistry Research | Used in the design and synthesis of novel enzyme inhibitors and receptor modulators. The ketone and ester groups provide multiple points for diversification in structure-activity relationship (SAR) studies. | [1] |
The Boc-protecting group is stable under a wide range of conditions but can be easily removed with acid, allowing for further functionalization of the nitrogen atom late in a synthetic sequence. The ketone can undergo a variety of transformations, including reductive amination, Wittig reactions, and aldol condensations. The methyl ester can be hydrolyzed, reduced, or converted to an amide, providing further avenues for molecular elaboration.
Exemplary Experimental Protocol: Reductive Amination
To illustrate the synthetic utility of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a representative protocol for a standard reductive amination is provided below. This reaction is fundamental in medicinal chemistry for introducing amine diversity.
Objective: To synthesize a 4-amino-piperidine derivative from the title compound.
Materials:
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) and dissolve in anhydrous DCM.
-
Imine Formation: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the ketone starting material or the ester functionality.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Characterization: Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-piperidine derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure and orthogonal functionalities provide a reliable and versatile platform for the efficient construction of complex, biologically active molecules.[1] Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. leapchem.com [leapchem.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 161491-24-3: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3… [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 9. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Oxopiperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its derivatives are integral to the development of drugs targeting the central nervous system, cardiovascular diseases, and oncology. Within this important class of heterocycles, 5-oxopiperidine derivatives serve as versatile synthetic intermediates. The presence of a ketone functionality, along with other substituents, provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to a key building block, 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, from a readily available chiral starting material, L-glutamic acid.
Synthetic Strategy: A Retrosynthetic Approach
The target molecule, this compound, can be conceptually disconnected via an intramolecular Claisen condensation, specifically a Dieckmann condensation. This retrosynthetic analysis points to an acyclic diester, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, as the key precursor. This precursor, in turn, can be synthesized from the naturally occurring amino acid, L-glutamic acid, through a straightforward sequence of esterification and N-protection reactions.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Acyclic Precursor, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
The synthesis of the key acyclic precursor begins with L-glutamic acid and proceeds through two high-yielding steps as detailed by Siddiqa and co-workers.[1]
Step 1: Dimethyl Esterification of L-Glutamic Acid
The first step involves the conversion of both carboxylic acid functionalities of L-glutamic acid to their corresponding methyl esters. This is efficiently achieved using thionyl chloride in methanol.
Reaction:
L-Glutamic Acid → (S)-Dimethyl 2-aminopentanedioate
Causality behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent reacts with methanol to in-situ generate hydrochloric acid (HCl), which catalyzes the Fischer esterification of the carboxylic acids. The use of SOCl₂ ensures anhydrous conditions, which is crucial for driving the esterification equilibrium towards the product.
-
Methanol (MeOH): Serves as both the solvent and the reactant for ester formation. Using it in large excess helps to push the equilibrium to the product side.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between thionyl chloride and methanol, and then allowed to proceed at room temperature for an extended period to ensure complete conversion.
Step 2: N-Boc Protection
The amino group of the newly formed dimethyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the nucleophilic amine from participating in subsequent reactions.[1]
Reaction:
(S)-Dimethyl 2-aminopentanedioate → (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
Causality behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
Triethylamine (TEA): A base is required to neutralize the acidic proton of the ammonium salt formed during the reaction, thus liberating the free amine for reaction with (Boc)₂O.
-
4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP is often used to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst.
-
Dichloromethane (DCM): A common aprotic solvent that is inert under these reaction conditions and effectively dissolves the reactants.
Part 2: Dieckmann Condensation to Form the Piperidine Ring
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester.[2][3] In this case, the acyclic precursor, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate, undergoes cyclization to yield the target 5-oxopiperidine derivative.
Caption: Key steps of the Dieckmann condensation mechanism.
Reaction:
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate → this compound
Causality behind Experimental Choices:
-
Sodium Methoxide (NaOMe): A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups to form the reactive enolate. Sodium methoxide is a suitable choice as it is a strong base and the methoxide anion is the same as the leaving group, preventing transesterification.[4]
-
Anhydrous Toluene: A non-polar, aprotic solvent is required for the Dieckmann condensation to prevent quenching of the strong base and the enolate intermediate. Toluene is a good choice due to its high boiling point, allowing the reaction to be conducted at elevated temperatures if necessary to drive it to completion.
-
Inert Atmosphere: The reaction is sensitive to moisture and atmospheric carbon dioxide, which can react with the strong base and the enolate. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving a good yield.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| L-Glutamic Acid | Sigma-Aldrich | ≥99% | |
| Thionyl Chloride | Sigma-Aldrich | ≥99% | Handle in a fume hood. |
| Methanol, Anhydrous | Sigma-Aldrich | 99.8% | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sigma-Aldrich | ≥97% | |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Distill before use. |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | ≥99% | |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 99.8% | |
| Sodium Methoxide | Sigma-Aldrich | 95% | Handle under inert atmosphere.[5] |
| Toluene, Anhydrous | Sigma-Aldrich | 99.8% | |
| Diethyl Ether | Fisher Scientific | ACS Grade | |
| Ethyl Acetate | Fisher Scientific | ACS Grade | |
| Hexanes | Fisher Scientific | ACS Grade | |
| Saturated aq. Sodium Bicarbonate | - | - | Prepared in-house. |
| Brine | - | - | Saturated aqueous NaCl solution. |
| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade | |
| 1 M Hydrochloric Acid | Fisher Scientific | - |
Synthesis of (S)-Dimethyl 2-aminopentanedioate
-
To a stirred suspension of L-glutamic acid (10.0 g, 68.0 mmol) in anhydrous methanol (150 mL) at 0°C, slowly add thionyl chloride (14.8 mL, 204 mmol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a white solid.
-
Dissolve the solid in a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-Dimethyl 2-aminopentanedioate as a colorless oil.
Synthesis of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate[1]
-
To a stirred solution of (S)-Dimethyl 2-aminopentanedioate (10.0 g, 57.1 mmol) in anhydrous dichloromethane (120 mL) at 0°C, add triethylamine (31.8 mL, 228.4 mmol), followed by di-tert-butyl dicarbonate (18.7 g, 85.7 mmol) and a catalytic amount of DMAP (0.7 g, 5.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction with distilled water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate as a colorless oil.
Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium methoxide (2.5 g, 46.3 mmol) in anhydrous toluene (100 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (10.7 g, 38.9 mmol) in anhydrous toluene (50 mL) dropwise to the refluxing suspension over 1 hour.
-
Continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Purification and Characterization
Purification
The final product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
Characterization
The structure and purity of this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), and several multiplets for the piperidine ring protons. The exact chemical shifts and coupling constants will be diagnostic. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the ketone, the carbamate, and the ester. Resonances for the carbons of the tert-butyl group, the methyl group, and the piperidine ring will also be present. |
| IR | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone, carbamate, and ester functionalities are expected in the region of 1650-1750 cm⁻¹. |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₁₂H₁₉NO₅, MW: 257.28 g/mol ). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Dieckmann condensation | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of high quality and the reaction is strictly anhydrous. |
| Side reactions due to moisture. | Use freshly dried solvents and reagents. Perform the reaction under a rigorously inert atmosphere. | |
| Formation of multiple products | Incomplete Boc protection. | Ensure the Boc protection step goes to completion by monitoring with TLC. Purify the intermediate carefully. |
| Epimerization at the chiral center. | Use a non-protic base and carefully control the reaction temperature during the Dieckmann condensation. | |
| Difficulty in purification | Co-elution of starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Reacts violently with water.
-
Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide. Handle in an inert atmosphere (glove box or under nitrogen/argon).[4][5]
-
Organic Solvents: Dichloromethane, toluene, methanol, ethyl acetate, and hexanes are flammable and/or toxic. Use in a well-ventilated area and avoid sources of ignition.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from L-glutamic acid is a robust and efficient process. The key steps of diester formation, N-Boc protection, and a subsequent Dieckmann condensation provide a reliable pathway to this valuable synthetic intermediate. This guide provides the necessary detail for researchers to successfully implement this synthesis, enabling further exploration of the chemical space around the 5-oxopiperidine scaffold for the development of novel therapeutics.
References
Mastering Solubility: A Technical Guide for 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, efficacy, and ultimately, its success as a drug.[1] For researchers and drug development professionals working with novel compounds such as 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, a thorough understanding and precise measurement of solubility are paramount.
This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. As a molecule featuring the common piperidine scaffold, its solubility behavior is of significant interest in medicinal chemistry.[2] We will delve into the causal factors governing solubility, present validated experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is designed to serve as a comprehensive resource, empowering scientists to generate reliable and reproducible solubility data for this and other challenging compounds.
I. Theoretical Framework: Understanding the Determinants of Solubility
The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the external environment.[3] For this compound, the following factors are key considerations:
-
Molecular Structure and Physicochemical Properties: The presence of both polar (ester and keto groups) and non-polar (tert-butyl group) moieties suggests that its solubility will be highly dependent on the solvent system. While specific experimental data for this compound is not publicly available, its structural similarity to other piperidine derivatives allows us to infer certain behaviors. The piperidine ring itself, while containing a nitrogen atom capable of hydrogen bonding, can contribute to the overall nonpolar character of a molecule, especially when substituted with lipophilic groups.[4]
-
pH and Ionization: The piperidine nitrogen in similar structures typically has a pKa in the range of 10-11.[5] The presence of ionizable groups means that the solubility of this compound will be significantly influenced by the pH of the aqueous medium.[6] In acidic solutions, the piperidine nitrogen will be protonated, leading to a positively charged species that is generally more water-soluble. Conversely, in basic solutions, the compound will remain in its neutral form, which may exhibit lower aqueous solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid compound can have a profound impact on its solubility.[7] Different polymorphs can have different lattice energies, which in turn affect the energy required to break the crystal lattice and dissolve the compound. It is crucial to characterize the solid form of the material being used for solubility studies.
-
Temperature: Generally, for most solid solutes in liquid solvents, solubility increases with temperature.[8] This is an important consideration for both experimental design and for understanding the compound's behavior under physiological conditions.
II. Experimental Determination of Solubility: Protocols and Methodologies
The choice of solubility assay depends on the stage of drug discovery and the specific question being addressed. Kinetic solubility assays are often used for high-throughput screening in early discovery, while thermodynamic solubility assays provide the true equilibrium solubility, which is critical for later stages of development.[3][9][10]
A. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11] This method is fast and well-suited for high-throughput screening formats.[11]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]
-
Assay Plate Preparation: In a 96-well plate, add 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.[11]
-
Compound Addition: Add 10 µL of the DMSO stock solution to the buffer in each well.[11] This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and place it on a thermomixer set to 850 rpm and 25°C for 2 hours.[9][11]
-
Separation of Undissolved Compound: After incubation, separate any precipitate by either centrifugation or filtration through a solubility filter plate.[9]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.[9] A calibration curve prepared from the DMSO stock solution is used for quantification.
B. Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[12][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[1][14]
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a glass vial.[4] Ensure there is enough solid to maintain a saturated solution with undissolved particles throughout the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).[4] The solution should be agitated for a sufficient time to reach equilibrium, typically 24 to 48 hours.[14]
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24h and 48h) and analyzed. Equilibrium is confirmed if the concentration does not change between the time points.
-
Sample Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[4]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, most commonly HPLC-UV.[13][15] A calibration curve is prepared using standards of known concentrations.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment using techniques like X-ray diffraction (XRD) to check for any changes in the crystalline form during the experiment.[1]
III. Data Analysis and Interpretation
The output of a solubility assay is the concentration of the compound in a saturated solution, typically expressed in µg/mL or µM. For ionizable compounds like this compound, it is highly informative to determine the solubility at different pH values to generate a pH-solubility profile.
Table 1: Hypothetical pH-Solubility Profile for a Piperidine Derivative
| pH | Expected Solubility Trend | Rationale |
| 2.0 | High | The piperidine nitrogen is fully protonated, leading to a more soluble cationic form.[5] |
| 7.4 | Moderate to Low | The compound may exist as a mixture of neutral and protonated forms, depending on its pKa.[5] |
| 10.0 | Low | The compound is predominantly in its neutral, less polar form, leading to lower aqueous solubility.[5] |
IV. Troubleshooting and Advanced Considerations
-
Compound Precipitation from Stock: If the compound precipitates from the DMSO stock solution upon storage, it may be due to low temperature or supersaturation. Storing the stock at room temperature (if stability permits) or preparing fresh solutions can mitigate this.[4]
-
Poorly Soluble Compounds: For compounds with very low aqueous solubility, the use of co-solvents or advanced formulation strategies such as complexation with cyclodextrins may be necessary to achieve a measurable concentration.[4]
-
Impact of Counter-ions: The choice of acid or base used for pH adjustment can influence solubility due to the common ion effect or salt formation. It is important to be consistent in the choice of buffers and pH-adjusting agents.
V. Conclusion
While specific solubility data for this compound is not yet in the public domain, this guide provides a robust framework for its experimental determination. By applying the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate high-quality, reliable data. A thorough understanding of the underlying principles of solubility, coupled with meticulous experimental execution and data analysis, will empower drug development professionals to make informed decisions and advance their research with confidence.
References
- 1. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 2. leapchem.com [leapchem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. enamine.net [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
The Tautomeric Duality of 5-Oxopiperidine Derivatives: An In-depth Technical Guide for Drug Discovery
Introduction: The Pivotal Role of Tautomerism in Medicinal Chemistry
In the landscape of modern drug discovery, the precise understanding of a molecule's structural dynamics is paramount. Among the various isomeric phenomena, tautomerism, a form of constitutional isomerism involving the migration of a proton and the shifting of a double bond, holds a place of particular significance.[1] This is especially true for heterocyclic scaffolds that form the core of numerous therapeutic agents. The 5-oxopiperidine moiety, a key building block in medicinal chemistry, presents a fascinating case of keto-enol tautomerism, an equilibrium that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of the keto-enol tautomerism in 5-oxopiperidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern this equilibrium, the analytical methodologies for its characterization, and the strategic implications for rational drug design.
I. The Keto-Enol Equilibrium in 5-Oxopiperidine Scaffolds
The tautomeric equilibrium in 5-oxopiperidine derivatives involves the interconversion between the ketone (keto) form and the corresponding enol form, an unsaturated alcohol. This dynamic process is not a mere theoretical curiosity but a tangible phenomenon with significant practical consequences. The position of this equilibrium is dictated by a delicate interplay of electronic and steric factors, both intrinsic to the molecule and influenced by its environment.
Structural Determinants of Tautomeric Preference
The inherent stability of the keto form in simple cyclic ketones is well-established. However, in the context of substituted 5-oxopiperidine derivatives, several factors can shift the equilibrium towards the enol tautomer:
-
Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring play a crucial role. Electron-withdrawing groups at the C4 or C6 positions can increase the acidity of the α-protons at C4, thereby favoring enolization. Conversely, electron-donating groups may stabilize the keto form.[2] Steric hindrance from bulky substituents can also influence the planarity required for the enol form, thus affecting the equilibrium.
-
N-Substitution: The substituent on the piperidine nitrogen (N1) can exert a significant electronic effect. An electron-withdrawing group on the nitrogen can increase the acidity of the α-protons, promoting enol formation. This has been observed in related 4-piperidone systems where N-substitution influences the keto-enol equilibrium.[3]
-
Intramolecular Hydrogen Bonding: The presence of suitable hydrogen bond donors and acceptors within the molecule can dramatically stabilize the enol form. For instance, a substituent at the C4 position with a hydrogen bond acceptor group can form a stable six-membered ring with the enolic hydroxyl group, shifting the equilibrium significantly towards the enol tautomer.
The Influence of the Chemical Environment
The tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent.
-
Solvent Polarity: In general, polar solvents tend to favor the more polar tautomer. While the keto form is often considered more polar, the enol form can also exhibit significant polarity, especially if it can engage in hydrogen bonding with the solvent. The effect of solvent polarity is not always straightforward and can depend on the specific solute-solvent interactions.
-
Hydrogen Bonding Capacity of the Solvent: Protic solvents, capable of donating hydrogen bonds, can stabilize both the keto and enol forms. However, they can also compete with intramolecular hydrogen bonds that might stabilize the enol form, leading to a complex interplay of interactions. Aprotic polar solvents, such as DMSO, can act as strong hydrogen bond acceptors, stabilizing the enolic proton and shifting the equilibrium towards the enol form.[4]
II. Analytical Characterization of Tautomeric Equilibria
The elucidation of the keto-enol tautomeric ratio is a critical step in the characterization of 5-oxopiperidine derivatives. Several spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[5] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The keto form is characterized by the presence of α-protons adjacent to the carbonyl group, typically appearing in the range of 2.5-3.5 ppm. The enol form exhibits a characteristic vinyl proton signal (C=CH) in the region of 5.0-6.0 ppm and a broad enolic hydroxyl proton (-OH) signal, the chemical shift of which is highly dependent on hydrogen bonding and solvent.
-
¹³C NMR Spectroscopy: Carbon NMR provides complementary information. The carbonyl carbon of the keto form resonates at a characteristic downfield chemical shift (typically >200 ppm). In the enol form, the carbonyl carbon is replaced by two sp² hybridized carbons, one bearing the hydroxyl group (C-OH) and the other being part of the double bond (C=C), which appear at distinct upfield chemical shifts.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria, particularly when the two tautomers have distinct chromophores.[7] The keto form typically exhibits a weak n→π* transition at a longer wavelength, while the enol form, with its conjugated system, often shows a stronger π→π* transition at a different wavelength. By analyzing the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity), it is possible to infer shifts in the tautomeric equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique can reveal the precise bond lengths and angles, confirming the presence of either a C=O bond (keto) or a C=C-OH moiety (enol) and providing insights into intramolecular hydrogen bonding patterns.[3]
III. Experimental Protocol: Characterization of Keto-Enol Tautomerism in a Novel 5-Oxopiperidine Derivative
This section outlines a detailed, self-validating protocol for the comprehensive characterization of the keto-enol tautomerism of a newly synthesized N-aryl-4-substituted-5-oxopiperidine derivative.
Sample Preparation
-
Purity Assessment: Ensure the purity of the synthesized compound is >98% using HPLC and LC-MS. Impurities can potentially influence the tautomeric equilibrium.[5]
-
Solvent Selection: Prepare solutions of the compound (typically 5-10 mg/mL for NMR) in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and Methanol-d₄).
-
Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) before analysis to ensure that the tautomeric equilibrium has been reached.
NMR Spectroscopic Analysis
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum for each solution.
-
Identify the characteristic signals for the keto (α-protons) and enol (vinyl and hydroxyl protons) tautomers.
-
Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the keto:enol ratio. For example, integrate the signal for the vinyl proton of the enol form and a well-resolved signal for a proton of the keto form.
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard ¹³C NMR spectrum to confirm the presence of the carbonyl carbon in the keto form and the sp² carbons in the enol form.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments to unambiguously assign all proton and carbon signals for both tautomers, confirming their structures.
-
-
Variable Temperature (VT) NMR:
-
For a selected solvent, acquire ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C) to investigate the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
-
UV-Vis Spectroscopic Analysis
-
Solvent Study: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in the same set of non-deuterated solvents used for the NMR study.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.
Data Presentation and Interpretation
Summarize the quantitative data from the NMR analysis in a clear and structured table, allowing for easy comparison of the keto:enol ratios in different solvents.
| Solvent | Dielectric Constant | Keto Tautomer (%) | Enol Tautomer (%) | KT ([Enol]/[Keto]) |
| CDCl₃ | 4.81 | |||
| Acetone-d₆ | 20.7 | |||
| DMSO-d₆ | 46.7 | |||
| Methanol-d₄ | 32.7 |
This table should be populated with the experimentally determined values.
IV. Visualizing the Tautomeric Landscape
Visual representations are invaluable for understanding the complex relationships in keto-enol tautomerism.
Caption: The dynamic equilibrium between the keto and enol tautomers of a 5-oxopiperidine derivative.
Caption: A comprehensive workflow for the characterization of keto-enol tautomerism in 5-oxopiperidine derivatives.
V. Implications for Drug Design and Development
The tautomeric state of a 5-oxopiperidine derivative can have profound implications for its pharmacological profile:
-
Receptor Binding: The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions. One tautomer may bind to a biological target with significantly higher affinity than the other. Understanding the predominant tautomeric form under physiological conditions is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.[8]
-
Pharmacokinetics: The lipophilicity and polarity of the keto and enol tautomers can differ, affecting properties such as membrane permeability, solubility, and plasma protein binding. This, in turn, influences the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
-
Metabolic Stability: The enol form, with its reactive double bond, may be more susceptible to certain metabolic transformations than the keto form.
Conclusion: A Call for Tautomeric Awareness
The keto-enol tautomerism of 5-oxopiperidine derivatives is a critical, yet often overlooked, aspect of their chemical and biological characterization. A thorough understanding and quantification of this equilibrium are not merely academic exercises but essential components of a robust and efficient drug discovery and development pipeline. By employing a multi-faceted analytical approach, medicinal chemists can gain invaluable insights into the structural dynamics of these important heterocyclic scaffolds, paving the way for the design of safer and more efficacious therapeutic agents.
References
- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. jst-ud.vn [jst-ud.vn]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
stability of N-Boc protected piperidones
An In-Depth Technical Guide to the Stability of N-Boc Protected Piperidones
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-protected piperidones, particularly N-Boc-4-piperidone, are indispensable intermediates in modern organic synthesis, serving as crucial building blocks for a vast array of complex molecules, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] Their utility hinges on the unique nature of the tert-butoxycarbonyl (Boc) protecting group, which effectively masks the reactivity of the piperidine nitrogen, thereby enabling selective transformations at other positions, such as the C-4 ketone.[1] However, the very lability that makes the Boc group synthetically useful also renders it susceptible to degradation under certain conditions. A comprehensive understanding of the stability profile of N-Boc protected piperidones is therefore paramount for ensuring the integrity of synthetic routes, the purity of final products, and the reproducibility of experimental outcomes. This guide provides a detailed examination of the factors governing the stability of these vital compounds, outlining their primary degradation pathways, recommended handling and storage protocols, and the analytical methodologies required for their assessment.
The N-Boc Protecting Group: A Profile in Duality
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic chemistry. Its popularity stems from a favorable combination of characteristics:
-
Robustness: The Boc group is exceptionally stable under a wide range of synthetic conditions, including exposure to most nucleophiles, bases, and catalytic hydrogenation conditions.[3][4] This resilience allows chemists to perform extensive modifications on other parts of the molecule without risking premature deprotection.[1]
-
Facile Cleavage: Despite its general stability, the Boc group can be removed cleanly and efficiently under mild acidic conditions.[3][5]
This duality is rooted in the group's chemical structure. An N-Boc protected piperidone is a carbamate. The resonance contribution from the nitrogen lone pair to the carbonyl group makes the carbamate less susceptible to basic hydrolysis compared to a simple ester.[6] However, the tert-butyl group's ability to form a highly stable tertiary carbocation upon protonation makes the entire group exquisitely sensitive to acidolysis.[3][6]
Primary Degradation Pathways
The degradation of N-Boc protected piperidones primarily occurs through two mechanisms: acid-catalyzed hydrolysis and thermal decomposition. Understanding these pathways is critical for avoiding unintentional deprotection during synthesis, purification, and storage.
Acid-Catalyzed Deprotection
This is the most common and synthetically exploited degradation pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This initial step increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free piperidone amine.[3][5]
The propensity for the tert-butyl cation to alkylate other nucleophiles in the reaction mixture is a potential complication, and in sensitive applications, scavengers like anisole or thioanisole may be employed to trap this reactive intermediate.[7]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Thermal Decomposition
The N-Boc group is also thermally labile. While generally stable at room temperature, prolonged exposure to temperatures exceeding 85-90°C can induce deprotection.[9] This thermolytic pathway is believed to proceed through a concerted elimination mechanism, releasing isobutylene and the carbamic acid, which then decarboxylates.[10] This property has been leveraged for intentional deprotection under continuous-flow, high-temperature conditions (e.g., >200°C), offering an alternative to acid-based methods.[10][11] However, for routine synthesis and storage, elevated temperatures pose a significant risk to the compound's integrity.
Factors Influencing Stability
Several environmental and chemical factors can impact the . Careful control of these variables is essential for maintaining sample purity.
-
Acidity (pH): This is the most critical factor. N-Boc protected piperidones are highly unstable in strongly acidic environments.[12] Even the seemingly mild conditions of reversed-phase HPLC using eluents containing 0.1% TFA can cause slow cleavage if fractions are left to stand for extended periods.[13]
-
Temperature: As discussed, high temperatures can lead to thermal degradation.[9] Therefore, reactions should be conducted at the lowest effective temperature, and storage should be under refrigerated conditions.
-
Moisture: While the Boc group is resistant to aqueous base, long-term exposure to moisture, even under neutral conditions, can lead to slow hydrolysis.[9] This underscores the need for storage in tightly sealed containers in a desiccated environment.
-
Solvent: The choice of solvent can influence stability. For instance, during acid-mediated deprotection, the solvent can affect reaction rates and side-product formation.[14]
Caption: Key factors influencing the stability of N-Boc piperidones.
Recommended Storage and Handling
To ensure the long-term integrity and purity of N-Boc protected piperidones, adherence to strict storage and handling protocols is crucial.
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months-Years) | Rationale |
| Temperature | 2-8°C | -20°C | Minimizes thermal and hydrolytic degradation.[9][15] |
| Atmosphere | Tightly sealed container | Under inert gas (Argon, Nitrogen) | Prevents reaction with atmospheric moisture.[9] |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | General precaution against potential photolytic degradation.[9] |
| Environment | Dry, desiccated environment | Dry, desiccated environment | Minimizes hydrolytic degradation of the Boc group.[9][15] |
Handling:
-
Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[15]
-
When weighing and transferring, minimize exposure to atmospheric moisture.
-
For creating solutions, use anhydrous solvents unless the experimental protocol specifies otherwise.
Analytical Methods for Stability Assessment
A multi-faceted analytical approach is required to accurately monitor the and quantify any degradation products.
Caption: General workflow for assessing the stability of N-Boc piperidones.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for purity assessment.[16] A stability-indicating method must be developed that can separate the parent N-Boc piperidone from its deprotected counterpart and other potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradation products by providing molecular weight information, confirming the loss of the Boc group (a mass difference of 100.12 Da).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The presence of the N-Boc group is easily identified by a characteristic sharp singlet in the 1.4-1.5 ppm region, which integrates to 9 protons.[17] The disappearance of this signal is a definitive indicator of deprotection.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be employed for separation and identification.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidone
This protocol is adapted from established procedures.[17]
-
Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq).
-
Solvation: Dissolve the starting material in methanol.
-
Basification: Add triethylamine (1.5 eq) to the stirring solution and stir for 5 minutes to liberate the free base.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 5 minutes. A catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.02 eq) can be added to accelerate the reaction.
-
Reaction: Stir the solution at ambient temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-4-piperidone product, typically as a white solid.
-
Protocol 2: Forced Degradation Study (Acidic Conditions)
-
Sample Preparation: Prepare a stock solution of N-Boc-4-piperidone in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Transfer aliquots of the stock solution into separate vials. To each vial, add an acidic solution (e.g., 0.1 M HCl).
-
Incubation: Keep the vials at a controlled temperature (e.g., 60°C) for specified time periods (e.g., 0, 2, 4, 8, 24 hours).[9]
-
Quenching & Analysis: At each time point, remove a vial, neutralize the sample with a suitable base (e.g., 0.1 M NaOH), and dilute to a final concentration appropriate for analysis.
-
Analysis: Analyze the sample immediately by a validated stability-indicating HPLC method to quantify the remaining percentage of N-Boc-4-piperidone and the formation of the deprotected piperidone.
Conclusion
The is a critical parameter that directly influences their successful application in research and development. While robust under basic and nucleophilic conditions, their inherent lability to acid and elevated temperatures necessitates careful and deliberate control over reaction, purification, and storage conditions. By understanding the fundamental degradation pathways and implementing the analytical and handling protocols outlined in this guide, researchers can ensure the integrity of these valuable synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Key Intermediates in Piperidine-Based Drug Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence is a testament to its remarkable utility, stemming from a combination of desirable physicochemical properties. The piperidine scaffold provides a three-dimensional framework that can be strategically functionalized to interact with a wide range of biological targets with high affinity.[3] Its basic nitrogen atom can be a key pharmacophoric feature, participating in crucial hydrogen bonding or salt bridge interactions within a receptor's binding pocket. This versatility has led to the incorporation of the piperidine ring into numerous blockbuster drugs targeting the central nervous system (CNS), as well as anticancer, antiviral, and analgesic agents.[2][3][4][5]
The efficient synthesis of complex, highly substituted piperidine-containing drugs rarely involves building the heterocyclic ring from scratch in the final stages. Instead, the core strategy relies on the use of pre-functionalized piperidine building blocks, known as key intermediates . This approach offers significant advantages in terms of synthetic convergence, scalability, and the ability to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the most critical classes of piperidine intermediates, their synthesis, and their strategic application in drug development.
The Workhorse Intermediate: 4-Piperidinone and Its Derivatives
At the heart of piperidine synthesis lies 4-piperidinone, a highly versatile intermediate that serves as a gateway to a vast array of functionalized piperidine scaffolds.[6][7][8] Its ketone functionality is a synthetic linchpin, allowing for a multitude of chemical transformations.
Synthesis of the 4-Piperidinone Core
The most common and industrially scalable route to N-substituted-4-piperidinones is the Dieckmann condensation of a bis(carboxyalkyl)amine, followed by hydrolysis and decarboxylation.[9] This classic reaction efficiently constructs the cyclic core.
Another pivotal intermediate is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) . The Boc protecting group is ideal for many synthetic campaigns due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[10]
Causality in Synthesis: Why N-Boc Protection is Crucial
The use of the N-Boc protecting group is a deliberate strategic choice. The piperidine nitrogen is a nucleophilic and basic center. Without protection, it can interfere with many standard organic reactions by reacting with electrophiles or catalyzing side reactions. The Boc group temporarily "masks" the nitrogen's reactivity, directing chemical transformations to other parts of the molecule, such as the C4-ketone. This ensures high selectivity and yield in subsequent steps. For instance, in the synthesis of Fentanyl, N-Boc-4-piperidone is the starting point for a reductive amination, a reaction that would be complicated by an unprotected secondary amine.[10]
Transformations of the 4-Piperidinone Hub
The true power of 4-piperidinone lies in its ability to be converted into other essential intermediates.
-
4-Hydroxypiperidines: Reduction of the ketone, typically with sodium borohydride (NaBH₄), cleanly affords 4-hydroxypiperidine.[11] This introduces a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization (e.g., etherification, esterification).
-
4-Aminopiperidines: Reductive amination of 4-piperidinone with an amine source (e.g., ammonia, primary/secondary amines) and a reducing agent like sodium triacetoxyborohydride (STAB) provides access to 4-aminopiperidines.[10] This is a cornerstone reaction for introducing nitrogen-based substituents.
-
4-Alkyl/Aryl-piperidines: Grignard or organolithium reagents can add to the ketone to form tertiary alcohols, which can then be deoxygenated. Alternatively, Wittig-type reactions can introduce exocyclic double bonds that are subsequently reduced.
The following diagram illustrates the central role of N-Boc-4-piperidinone as a synthetic hub.
Caption: Synthetic utility of N-Boc-4-Piperidinone as a key intermediate.
Piperidine Carboxylic Acids: Constrained GABA Analogues
Piperidine-3-carboxylic acid (Nipecotic acid) and Piperidine-4-carboxylic acid (Isonipecotic acid) are crucial intermediates, particularly in neuroscience research.[12][13][14] They act as conformationally restricted analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).
| Intermediate | Structure | Key Application Area |
| Nipecotic Acid | Piperidine-3-carboxylic acid | Potent GABA uptake inhibitor, used in anticonvulsant research.[12][15] |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | GABAA receptor partial agonist, scaffold for CNS drugs and HDAC inhibitors.[13][14] |
Synthetic Access
The primary route to these intermediates is the catalytic hydrogenation of the corresponding pyridine carboxylic acids (nicotinic acid and isonicotinic acid). This reduction of the aromatic pyridine ring must be performed under forcing conditions, often using catalysts like rhodium-on-carbon (Rh/C) or ruthenium, and can be challenging to achieve high diastereoselectivity for substituted derivatives.[1]
More modern approaches focus on the asymmetric synthesis of substituted derivatives to access enantiomerically pure drug candidates.[16] For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines.[16]
The Imperative of Chirality: Asymmetric Synthesis of Piperidines
Modern drug development demands stereochemical precision, as different enantiomers of a chiral drug often have vastly different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure piperidine intermediates is a major focus of contemporary organic chemistry.[17]
Strategies for Asymmetric Synthesis
-
Catalytic Asymmetric Synthesis: This is the most elegant and efficient approach. It involves using a chiral catalyst to control the stereochemical outcome of a reaction that forms the piperidine ring or functionalizes it. Examples include:
-
Rhodium-catalyzed [2+2+2] cycloadditions to create polysubstituted piperidines with high enantioselectivity.[18][19]
-
Chiral phosphine-catalyzed [4+2] annulations of imines with allenes.[20]
-
Chemo-enzymatic dearomatization of pyridines, using a combination of enzymes to achieve high stereocontrol.[21]
-
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the piperidine ring with the desired stereochemistry already installed.[22]
-
Resolution: A racemic mixture of a piperidine intermediate is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent.
The choice of strategy depends on the specific target molecule, scalability requirements, and cost-effectiveness. Catalytic asymmetric methods are often preferred for their atom economy and efficiency.[20]
Detailed Experimental Protocols
To provide practical, actionable insights, the following section details a validated protocol for the synthesis of a cornerstone intermediate.
Protocol: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone
Rationale: This protocol describes the N-protection of 4-piperidone hydrochloride monohydrate. Triethylamine is used as a base to neutralize the hydrochloride salt, liberating the free amine. Di-tert-butyl dicarbonate (Boc₂O) is the electrophilic source of the Boc group. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, although it is often successful without it. Methanol is a suitable solvent that dissolves the starting materials well.
Step-by-Step Methodology: [23]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (20.0g, 131 mmol) and methanol (300 mL).
-
Basification: Stir the solution and add triethylamine (19.2g, 190 mmol). Stir for 5 minutes at ambient temperature to ensure complete neutralization.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (34g, 168 mmol) in portions over a 5-minute period. Caution: Gas evolution (CO₂) may occur.
-
Reaction: Stir the solution at ambient temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Solvent Removal): Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Workup (Extraction): Dissolve the crude residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel.
-
Workup (Washing): Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl (brine) solution (50 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness under reduced pressure.
-
Result: The protocol yields 1-Boc-4-piperidone as a white solid in quantitative yield. The product is typically of sufficient purity for use in subsequent steps without further purification.
Application in Drug Synthesis: From Intermediate to API
The strategic value of these intermediates is best illustrated by their role in the synthesis of marketed drugs.
| Key Intermediate | Drug | Therapeutic Class |
| N-Boc-4-piperidone | Fentanyl[7][10] | Opioid Analgesic |
| (S)-3-Hydroxypiperidine | Niraparib[16] | PARP Inhibitor (Anticancer) |
| Benzyl-piperidine moiety | Donepezil[1][5] | Acetylcholinesterase Inhibitor (Alzheimer's) |
| Isonipecotic Acid Derivative | Tiagabine[16] | Anticonvulsant |
The synthesis of the potent analgesic Fentanyl provides a clear example of the intermediate-based approach. The synthesis begins with N-Boc-4-piperidone, which undergoes reductive amination with aniline.[10] The resulting product is then acylated, deprotected, and finally alkylated to yield the final active pharmaceutical ingredient (API).[10] This convergent route is far more efficient than attempting to construct the fully substituted piperidine ring in a linear fashion.
The following workflow illustrates the general logic of using piperidine intermediates in a drug discovery pipeline.
Caption: Workflow from precursor synthesis to lead compound identification.
Conclusion and Future Outlook
Key piperidine intermediates like 4-piperidinones and piperidine carboxylic acids are indispensable tools in modern drug discovery and development.[1][6] Their strategic use enables efficient, scalable, and versatile synthetic routes to complex pharmaceutical agents. The ongoing evolution in synthetic methodology, particularly in the realm of catalytic asymmetric synthesis, continues to expand the toolkit available to medicinal chemists.[18][19][20][24] Future advancements will likely focus on developing even more efficient and sustainable methods, such as C-H activation, to directly functionalize the piperidine ring, further streamlining the path from simple intermediates to life-saving medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 14. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 15. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. nbinno.com [nbinno.com]
- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Scaffold: Application Notes for 1-tert-Butyl 3-methyl 4-Oxopiperidine-1,3-dicarboxylate in Medicinal Chemistry
A Note on Isomeric Specificity: This guide focuses on the application of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3). Publicly available research and commercial synthesis predominantly feature this 4-oxo isomer. The isomeric 5-oxo variant specified in the topic is not a commonly available or widely documented building block in medicinal chemistry. Therefore, this document centers on the well-established and synthetically valuable 4-oxo isomer to provide relevant and actionable insights for researchers.
Introduction: The Privileged Piperidine Core
The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals, its significance cannot be overstated. This structural motif imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The rigid, chair-like conformation of the piperidine ring also allows for precise, three-dimensional positioning of substituents, which is critical for optimizing target binding affinity and selectivity.[1]
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has emerged as a highly valuable and versatile starting material for accessing diverse and complex piperidine-containing molecules.[1][2] Its unique arrangement of functional groups—a ketone, a Boc-protected amine, and a methyl ester—offers multiple, orthogonal handles for synthetic manipulation, making it an ideal platform for library synthesis and lead optimization campaigns in drug discovery.[1]
Physicochemical and Structural Properties
This building block is typically a white to light yellow crystalline powder, valued for its stability and solubility in common organic solvents.[1][3] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, stable under a wide range of reaction conditions yet readily removable under acidic conditions.[1]
| Property | Value | Source |
| CAS Number | 161491-24-3 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₉NO₅ | [3][4][5] |
| Molecular Weight | 257.28 g/mol | [3][5] |
| Appearance | White to light yellow solid/crystal | [3] |
| Melting Point | 32-34 °C | [2][3] |
| Boiling Point | 350.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [2][3] |
A Hub for Synthetic Diversification
The strategic placement of functional groups makes this molecule a powerful intermediate for building molecular complexity. The ketone at the C4 position is a prime site for nucleophilic additions and reductive aminations, while the β-ketoester moiety allows for a rich array of C-C bond-forming reactions and further heterocycle synthesis.
This versatility allows for its application in the synthesis of novel compounds with potential biological activity, including enzyme inhibitors and receptor modulators for therapeutic areas like central nervous system (CNS) disorders and cardiovascular diseases.[1]
Protocol: Reductive Amination for Library Development
Reductive amination is a cornerstone reaction in medicinal chemistry for introducing amine diversity. The following protocol provides a robust method for coupling a primary amine to the C4 position of the scaffold.
Rationale: This one-pot procedure is highly efficient. The reaction first involves the formation of a transient iminium ion intermediate from the ketone and the primary amine under mildly acidic conditions (often facilitated by the amine salt itself or a catalytic amount of acetic acid). A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used in situ to reduce the iminium ion to the corresponding secondary amine. NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ or NaCNBH₃ because it is less basic, tolerant of mild acid, and selectively reduces the iminium ion in the presence of the ketone starting material, minimizing side reactions.
Step-by-Step Methodology
-
Reagent Preparation: To a solution of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary amine (1.1 eq).
-
Imine Formation: If the amine is not used as its hydrochloride salt, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is deemed complete by LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-amino-piperidine product.
Conclusion: A Foundation for Innovation
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just an intermediate; it is a foundational building block that empowers medicinal chemists to rapidly explore chemical space. Its predictable reactivity and multiple functionalization points facilitate the efficient construction of diverse molecular architectures. By leveraging this scaffold, researchers can accelerate the design and synthesis of novel therapeutic agents, contributing to the advancement of drug discovery programs across a multitude of disease areas.
References
- 1. leapchem.com [leapchem.com]
- 2. Cas 161491-24-3,1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | lookchem [lookchem.com]
- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 4. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
Application Notes & Protocols: Strategic Derivatization of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate and its Isomers for Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3] Its non-planar, three-dimensional geometry allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic systems.[1][4] This structural feature enhances druggability by improving pharmacokinetic profiles (ADME) and metabolic stability.[4]
Among the myriad of piperidine-based building blocks, functionalized oxopiperidines serve as exceptionally versatile intermediates. This guide focuses on the reaction of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate with amines. It is critical to note that this compound and its structural isomer, the more commonly documented 1-tert-Butyl 3-methyl 4 -oxopiperidine-1,3-dicarboxylate, are powerful tools for generating diverse libraries of substituted piperidines.
The presence of a ketone, a Boc-protected nitrogen, and a methyl ester within a single molecule provides multiple handles for orthogonal chemical transformations. The primary reaction with amines, which is the focus of this document, is the reductive amination of the ketone, a robust and reliable method for C-N bond formation.[5]
Core Reaction Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, valued for its operational simplicity and broad substrate scope.[5] The reaction proceeds via a two-step, one-pot sequence involving the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Mechanism of Action
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the oxopiperidine. This is followed by dehydration to form a transient iminium ion (for primary amines) or an enamine (for secondary amines). A mild reducing agent, present in the reaction mixture, then selectively reduces this intermediate to the final amine product.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature, tolerance of slightly acidic conditions which favor iminium ion formation, and its high selectivity for imines over ketones, preventing side reactions.
Figure 1: General mechanism of reductive amination on an oxopiperidine scaffold.
Isomer-Specific Reactivity
It is essential for the researcher to confirm the isomer being used, as the position of the ketone dictates the resulting product's substitution pattern.
-
This compound (CAS 1303974-96-0): As a γ-keto ester, its reaction with amines is primarily confined to reductive amination at the C-5 position, yielding 5-amino-piperidine derivatives.
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3): As a β-keto ester, this isomer is more versatile.[6][7] While it readily undergoes reductive amination at the C-4 position, the protons on C-3 are acidic, allowing for potential side reactions or deliberate alternative transformations like enamine formation or Knoevenagel-type condensations.
Detailed Experimental Protocol: Reductive Amination of this compound
This protocol provides a representative procedure for the synthesis of a 5-substituted aminopiperidine derivative.
Objective
To synthesize 1-tert-Butyl 3-methyl 5-(benzylamino)piperidine-1,3-dicarboxylate via a one-pot reductive amination reaction.
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich | 1303974-96-0 | Starting material |
| Benzylamine | Acros Organics | 100-46-9 | Amine source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Combi-Blocks | 56553-60-7 | Reducing agent, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | Fisher Scientific | 107-06-2 | Anhydrous, reaction solvent |
| Acetic Acid (Glacial) | VWR | 64-19-7 | Catalyst for iminium formation |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For workup/quench |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 7487-88-9 | Drying agent |
| Silica Gel (230-400 mesh) | - | - | For column chromatography |
| Ethyl Acetate & Hexanes | - | - | HPLC grade, for chromatography |
| Round-bottom flask, magnetic stirrer, nitrogen line | - | - | Standard glassware |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 2.57 g, 10.0 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add benzylamine (1.05 eq, 1.13 g, 10.5 mmol) via syringe, followed by glacial acetic acid (1.2 eq, 0.72 g, 12.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.
-
Causality Insight: The initial stirring period in the presence of a mild acid catalyst is crucial. It pushes the equilibrium from the hemiaminal intermediate towards the iminium ion, which is the species that is readily reduced. Acetic acid is strong enough to catalyze this dehydration but not so strong as to protonate the starting amine, rendering it non-nucleophilic.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol) portion-wise over 15 minutes.
-
Experimental Choice: Portion-wise addition helps to control any initial exotherm and maintain a steady reaction rate. NaBH(OAc)₃ is chosen over stronger reducing agents like NaBH₄ because it is less likely to reduce the starting ketone directly and performs optimally under the slightly acidic conditions required for the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Workup and Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford the pure product.
Figure 2: Experimental workflow for the reductive amination protocol.
Substrate Scope and Data Summary
The reductive amination protocol is broadly applicable to a range of primary and secondary amines. The table below summarizes expected outcomes and conditions.
| Amine Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary Alkyl Amines | NaBH(OAc)₃ | DCE/DCM | 25 | 12-18 | 75-90 | Generally clean and high-yielding. |
| Secondary Alkyl Amines | NaBH(OAc)₃ | DCE | 25-50 | 18-24 | 60-80 | Slower reaction rates due to steric hindrance; may require gentle heating. |
| Anilines (Electron-rich) | NaBH(OAc)₃ | DCE | 25 | 12-18 | 70-85 | Reacts well due to sufficient nucleophilicity. |
| Anilines (Electron-poor) | NaBH(OAc)₃ | DCE | 50 | 24 | 40-60 | Reduced nucleophilicity requires more forcing conditions and may result in lower yields. |
| Ammonia (as NH₄OAc) | NaBH₃CN | MeOH | 25 | 24 | 50-70 | Sodium cyanoborohydride is often preferred in methanol for reactions with ammonia sources.[8] |
Conclusion and Future Directions
The functionalized oxopiperidine dicarboxylate scaffold is a powerful platform for the synthesis of novel chemical entities. The reductive amination reaction provides a reliable and high-yielding entry point to a wide range of 4- and 5-aminopiperidine derivatives. These products are ideal starting points for further elaboration, enabling the rapid exploration of chemical space in drug discovery programs, particularly in the development of CNS agents, antivirals like CCR5 antagonists, and other complex molecular architectures.[9][10]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leapchem.com [leapchem.com]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for the Diastereoselective Reduction of 5-Oxopiperidine Carboxylates
Introduction: The Significance of 5-Hydroxypiperidine Carboxylates in Modern Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Among these, 5-hydroxypiperidine-2-carboxylic acid and its derivatives are of particular importance, serving as key chiral building blocks for a variety of therapeutic agents.[1][2] The stereochemistry of the hydroxyl and carboxyl groups on the piperidine ring is often critical for biological activity, making the development of robust and stereoselective synthetic methods a key focus for researchers in drug development.[3][4] This application note provides detailed protocols for the diastereoselective reduction of 5-oxopiperidine carboxylates, a common precursor, to afford either the cis- or trans-5-hydroxypiperidine-2-carboxylate isomers. We will explore the use of sodium borohydride for achieving moderate cis-selectivity, L-Selectride® for accessing the trans-isomer, and catalytic hydrogenation for high cis-selectivity.
Understanding the Stereochemical Challenge
The reduction of the ketone at the C-5 position of a 5-oxopiperidine-2-carboxylate introduces a new stereocenter. The relative orientation of the newly formed hydroxyl group with respect to the existing carboxylate group at C-2 determines whether the product is the cis or trans diastereomer. The choice of reducing agent and reaction conditions plays a pivotal role in controlling this stereochemical outcome.
Caption: Diastereoselective reduction pathways.
Protocol 1: cis-Selective Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent that readily reduces ketones in the presence of esters.[5][6][7] The diastereoselectivity of the reduction of cyclic ketones with NaBH₄ is often influenced by steric factors, with the hydride typically attacking from the less hindered face of the carbonyl. In the case of N-protected 5-oxopiperidine-2-carboxylates, this generally leads to a preference for the cis-isomer, where the incoming hydride avoids steric clash with the substituent at the 2-position.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is typically protected (e.g., with a Boc group) to prevent side reactions and improve solubility in organic solvents.
-
Solvent: Methanol is a common solvent for NaBH₄ reductions as it can also serve as a proton source for the resulting alkoxide.
-
Temperature: The reaction is initially cooled to 0 °C to control the rate of reaction and improve selectivity, and then allowed to warm to room temperature to ensure complete conversion.
Detailed Experimental Protocol:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-methyl-5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the cis- and trans-isomers. The typical diastereomeric ratio observed is approximately 85:15 to 90:10 in favor of the cis-isomer.[8]
Protocol 2: trans-Selective Reduction using L-Selectride®
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent. This bulkiness directs the hydride to attack the carbonyl from the more sterically congested face in many cyclic systems, leading to the thermodynamically less stable axial alcohol. For 5-oxopiperidine-2-carboxylates, this translates to a preference for the trans-isomer.
Causality Behind Experimental Choices:
-
Bulky Reagent: The large steric profile of L-Selectride® is the key to reversing the diastereoselectivity compared to NaBH₄.
-
Aprotic Solvent: L-Selectride® is highly reactive towards protic solvents, so the reaction must be carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Low Temperature: The reaction is performed at a low temperature (-78 °C) to maintain the high stereoselectivity of the bulky reagent.
Detailed Experimental Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolution of Starting Material: Dissolve N-Boc-methyl-5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of substrate) and add it to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water (1 mL), followed by 1 M aqueous sodium hydroxide solution (2 mL) and 30% hydrogen peroxide (1 mL), being mindful of gas evolution.
-
Warming and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the trans-isomer as the major product.
Protocol 3: High cis-Selectivity via Catalytic Hydrogenation
Catalytic hydrogenation offers a highly stereoselective method for the reduction of ketones, often favoring the delivery of hydrogen from the less hindered face of the molecule, leading to the thermodynamically more stable product. For 5-oxopiperidine carboxylates, this typically results in the formation of the cis-isomer with high diastereoselectivity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of ketones.
-
Solvent: A protic solvent like ethanol is suitable for this reaction.
-
Hydrogen Source: Hydrogen gas can be supplied from a balloon or a Parr hydrogenator.
-
Pressure: While atmospheric pressure (balloon) can be sufficient, moderate pressure in a Parr apparatus can accelerate the reaction.
Detailed Experimental Protocol:
-
Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add N-Boc-methyl-5-oxopiperidine-2-carboxylate (1.0 eq) and ethanol (20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel with hydrogen (typically 50 psi for a Parr shaker or use a hydrogen balloon for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary to yield the highly enriched cis-isomer.
Data Presentation: Comparison of Reduction Protocols
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: L-Selectride® | Protocol 3: Catalytic Hydrogenation |
| Primary Isomer | cis | trans | cis |
| Typical Diastereomeric Ratio (cis:trans) | ~85:15 - 90:10 | ~10:90 | >95:5 |
| Reducing Agent | NaBH₄ | Lithium tri-sec-butylborohydride | H₂ gas |
| Catalyst | None | None | 10% Pd/C |
| Solvent | Methanol | Anhydrous THF | Ethanol |
| Temperature | 0 °C to room temperature | -78 °C | Room temperature |
| Reaction Time | 4 hours | 2-3 hours | 12-24 hours |
| Key Considerations | Mild, chemoselective, moderate cis-selectivity. | Requires inert atmosphere and low temperature, good trans-selectivity. | High cis-selectivity, requires specialized hydrogenation equipment. |
Analytical Characterization: Distinguishing cis and trans Isomers by ¹H NMR
The stereochemical outcome of the reduction can be reliably determined by ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants (J-values) between the protons at C-2 and C-5 with their adjacent methylene protons. In a chair-like conformation, the coupling constants are dependent on the dihedral angles between the protons.
-
cis-Isomer: In the more stable chair conformation, the hydroxyl group at C-5 will be equatorial. The proton at C-5 will be axial, exhibiting large axial-axial couplings (typically 8-12 Hz) to one of the adjacent methylene protons and smaller axial-equatorial couplings (typically 2-5 Hz).
-
trans-Isomer: The hydroxyl group will be axial, and the proton at C-5 will be equatorial. This will result in smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz) to the adjacent methylene protons.
The coupling constants for the proton at C-2 will also be informative.[9][10]
Caption: General experimental workflow.
Conclusion
The diastereoselective reduction of 5-oxopiperidine carboxylates is a critical transformation for the synthesis of valuable chiral building blocks in drug discovery. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can selectively access either the cis- or trans-5-hydroxypiperidine-2-carboxylate isomers. This application note provides reliable and detailed protocols to guide scientists in achieving their desired stereochemical outcomes, supported by a clear understanding of the underlying chemical principles.
References
- 1. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 2. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]
- 3. DSpace-CRIS [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of CNS-Targeting Agents
Introduction: Navigating the Final Frontier in Drug Delivery
The development of therapeutic agents for Central Nervous System (CNS) disorders represents one of the most significant challenges in modern medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective, dynamic interface that protects the brain from systemic circulation. This barrier, formed by tightly-packed endothelial cells and reinforced by astrocytes and pericytes, effectively blocks the passage of over 98% of small-molecule drugs and nearly all large-molecule biologics.[1][2] Consequently, a pharmacologically potent molecule is of little therapeutic value if it cannot reach its target within the CNS in sufficient concentrations.
This guide provides an in-depth exploration of the synthetic strategies and analytical protocols employed to design and validate CNS-targeting agents. Moving beyond theoretical concepts, we present actionable insights and detailed methodologies grounded in the principles of medicinal chemistry and pharmacokinetics. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.
Chapter 1: Foundational Principles of CNS Drug Design: The Physicochemical Gauntlet
Success in CNS drug design hinges on a delicate balance of physicochemical properties that govern a molecule's ability to traverse the BBB, typically via passive transcellular diffusion.[3][4] While no single rule is absolute, a set of guiding principles has emerged from the analysis of successful CNS drugs.[4][5] Manipulating a molecule's structure to align with these properties is the foundational step in any CNS-focused synthetic campaign.
Key Physicochemical Attributes for CNS Penetration:
| Property | Preferred Range | Rationale & Causality |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are better able to diffuse through the tight junctions of the BBB. Increased mass often correlates with a decrease in passive permeability.[5] |
| Lipophilicity (cLogP) | 1.5 - 3.0 | A moderate degree of lipophilicity is required to partition into the lipid membranes of the endothelial cells. However, excessive lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue, reducing the free concentration of the drug available to interact with its target.[4][5] |
| Polar Surface Area (PSA) | < 70 Ų | PSA is a measure of the sum of surfaces of polar atoms in a molecule. Lower PSA is strongly correlated with increased BBB penetration as it reduces the energy required for the molecule to desolvate and enter the lipid environment of the cell membrane.[4][6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Hydrogen bonds must be broken for a molecule to pass from the aqueous environment of the blood into the lipid cell membrane. Fewer HBDs lower this energetic penalty, facilitating BBB transit.[4][5] |
| Ionization State (pKa) | Basic pKa: 7.5 - 10.5 | A slight basicity is often favorable. A neutral form of the molecule is required for passive diffusion across the BBB. A weakly basic compound can exist in its neutral form in the slightly alkaline environment of the blood (pH ~7.4), but upon entering the slightly more acidic brain cells, it can become protonated, leading to "ion trapping" which can help accumulate the drug in the CNS.[5] |
These parameters are not independent variables; altering one can inadvertently impact others. For example, increasing lipophilicity to improve permeability might also increase metabolic liability or off-target effects.[5] Therefore, CNS drug synthesis is an exercise in multi-parameter optimization, a concept we will explore through the following synthetic strategies.
Chapter 2: Key Synthetic Strategies for Enhancing CNS Penetration
The Prodrug Approach: A Molecular Trojan Horse
A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active agent.[1][7] This strategy is particularly effective for polar drugs that are otherwise incapable of crossing the BBB. The core principle is to mask polar functional groups (like hydroxyls, carboxyls, or amines) with lipophilic moieties, effectively creating a temporary, fat-soluble "Trojan horse" that can diffuse across the BBB.[1][8] Once inside the CNS, endogenous enzymes cleave the promoiety, liberating the active drug.
Protocol 1: Synthesis of a Lipophilic Ester Prodrug of a GABAergic Agent
This protocol describes a general method for the esterification of a carboxylic acid-containing CNS drug (e.g., a GABA analog) to enhance its lipophilicity.
Rationale: γ-Aminobutyric acid (GABA) itself has poor BBB penetration due to its high polarity. By converting its carboxylic acid to an ester, we increase lipophilicity, facilitating passive diffusion. Esterases within the brain will then hydrolyze the ester to release active GABA.[5][9]
Materials:
-
GABA Analog (Parent Drug)
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Acid Chloride Formation:
-
Suspend the GABA analog (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is often used immediately in the next step.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous ethanol (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester prodrug.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Fluorination: The Medicinal Chemist's Magic Bullet
The incorporation of fluorine into a drug candidate is a powerful strategy in CNS medicinal chemistry.[10][11] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties in several beneficial ways:[12][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and brain exposure.[12][14]
-
Lipophilicity Enhancement: Fluorine substitution generally increases a molecule's lipophilicity, which can aid in crossing the BBB.[13][15]
-
pKa Modulation: As a highly electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups. This can be fine-tuned to achieve the optimal ionization state for BBB penetration.[12]
-
Conformational Control: Fluorine can influence the conformation of a molecule, which may lead to improved binding affinity for the target receptor.
Protocol 2: Late-Stage Electrophilic Fluorination of a Heteroaromatic CNS Scaffold
This protocol outlines a method for the late-stage fluorination of an electron-rich heteroaromatic compound, a common scaffold in CNS drugs, using an electrophilic fluorinating agent.
Rationale: Late-stage fluorination allows for the introduction of fluorine at a final step in the synthesis, enabling the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without redesigning the entire synthetic route.[1][10] Silver(II) fluoride (AgF₂) is an effective reagent for the selective fluorination of heteroarenes at the position alpha to the heteroatom.[10]
Materials:
-
Heteroaromatic Substrate (e.g., a substituted pyridine or diazine)
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Inert atmosphere glovebox or Schlenk line
-
Celite
-
Saturated Sodium Thiosulfate Solution
-
DCM
Procedure:
-
Reaction Setup:
-
Caution: AgF₂ is sensitive to moisture and light. All manipulations should be performed in an inert atmosphere glovebox.
-
In the glovebox, add the heteroaromatic substrate (1.0 eq) and AgF₂ (2.0 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Place the vial in a heating block pre-heated to 80-100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by LC-MS or TLC analysis of small, quenched aliquots.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM.
-
Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with additional DCM.
-
Wash the combined organic filtrate with saturated sodium thiosulfate solution to remove any remaining silver, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fluorinated heteroaromatic product.
-
-
Characterization: Confirm the structure, regioselectivity of fluorination, and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.
Chapter 3: In Vitro and In Vivo Evaluation: Validating the Synthetic Design
The synthesis of a potential CNS agent is only the first step. A rigorous evaluation of its BBB penetration potential is critical. A tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies, forms a self-validating system to guide the synthetic effort.
In Vitro Permeability Assessment
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Rationale: The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive transcellular permeability across the BBB.[13][16] It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.[17] This assay is excellent for early-stage screening to rank compounds based on their passive diffusion potential.
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Porcine brain lipid extract solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of the acceptor plate with the porcine brain lipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add PBS buffer to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare solutions of test compounds and controls in PBS (typically with a small percentage of DMSO, e.g., 0.5%). Add these solutions to the donor plate.
-
Assay Assembly: Place the lipid-coated acceptor plate onto the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.
-
Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where:
-
Cₐ = Concentration in acceptor well
-
Cₑq = Equilibrium concentration = (CₐVₐ + CdVd) / (Vₐ + Vd)
-
Vₐ, Vd = Volume of acceptor and donor wells
-
A = Area of the filter
-
t = Incubation time
-
Data Interpretation:
| Pₑ (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| > 4.0 | High (CNS+) |
| 2.0 - 4.0 | Medium (CNS+/-) |
| < 2.0 | Low (CNS-) |
| (Classification thresholds are a general guide and may be system-dependent)[17] |
Protocol 4: MDR1-MDCKII Efflux Assay
Rationale: While PAMPA assesses passive diffusion, it doesn't account for active transport. P-glycoprotein (P-gp, encoded by the MDR1 gene) is a major efflux transporter at the BBB that actively pumps xenobiotics out of the brain. The MDR1-MDCKII assay uses a cell line that overexpresses human P-gp to determine if a compound is a substrate for this transporter.[18][19]
Materials:
-
MDR1-MDCKII cells
-
Transwell plate system (e.g., 24-well)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compound and control P-gp substrate (e.g., Quinidine)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDR1-MDCKII cells onto the Transwell inserts and culture for 4-5 days to form a confluent, polarized monolayer.[19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) compartment. The basolateral (lower) compartment contains compound-free buffer.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral compartment. The apical compartment contains compound-free buffer.
-
-
Incubation: Incubate the plates at 37°C for a set time (e.g., 120 minutes).[18]
-
Sampling and Analysis: At the end of the incubation, take samples from both compartments and determine the compound concentration using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability (Papp) for both directions (A→B and B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Data Interpretation:
-
ER ≥ 2.0: The compound is likely a P-gp substrate and will be actively effluxed from the brain.[20]
-
ER < 2.0: The compound is not a significant P-gp substrate.
A high passive permeability (from PAMPA) combined with a low efflux ratio is a strong indicator of a promising CNS drug candidate.[21]
In Vivo Brain Penetration Assessment
Protocol 5: Determination of Brain-to-Plasma Concentration Ratio (Kp)
Rationale: The ultimate test of BBB penetration is to measure the concentration of the drug directly in the brain and plasma of a living organism. The brain-to-plasma ratio (Kp) provides a measure of the extent of brain penetration at a steady state.[22][23]
Materials:
-
Test compound
-
Laboratory animals (e.g., mice or rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test compound to the animals (e.g., via intravenous or oral route).
-
Sample Collection: At a predetermined time point (when pseudo-equilibrium is expected), collect a blood sample and immediately euthanize the animal.
-
Brain Harvesting: Perfuse the animal with saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain, add a specific volume of buffer, and homogenize it.
-
-
Drug Extraction: Extract the drug from both the plasma and the brain homogenate using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analysis: Quantify the concentration of the drug in the plasma (Cₚ) and the brain homogenate (Cₑ) using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp ratio: Kp = Cₑ / Cₚ.
Note on Unbound Concentrations (Kp,uu): For a more pharmacologically relevant measure, the unbound brain-to-plasma ratio (Kp,uu) is often calculated. This requires additional in vitro experiments (e.g., equilibrium dialysis) to determine the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma). Kp,uu = Kp * (fu,plasma / fu,brain).[24]
Chapter 4: The Role of Computational Chemistry in CNS Drug Synthesis
Computational, or in silico, methods are indispensable in modern CNS drug discovery, allowing for the rapid screening of vast virtual libraries and the prioritization of synthetic targets.[25][26] This approach saves significant time and resources by focusing synthetic efforts on molecules with the highest probability of success.
A Typical Virtual Screening Workflow:
-
Target & Library Preparation: The 3D structure of the biological target is obtained (e.g., from X-ray crystallography) and the binding site is defined. A large virtual library of compounds is prepared.[26][27]
-
Molecular Docking: The computer program "docks" each molecule from the library into the binding site of the target protein, predicting its binding orientation and affinity.[28]
-
Filtering & Scoring: The docked molecules are filtered based on the foundational physicochemical principles for CNS drugs (See Table in Chapter 1). The remaining compounds are then ranked based on their predicted binding affinity (scoring function).[25]
-
ADMET Prediction: The top-ranked compounds are subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This includes models specifically trained to predict BBB permeability (QSAR models).[3][7]
-
Hit Selection: A final, manageable number of high-priority candidates are selected for chemical synthesis and subsequent in vitro and in vivo testing.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of QSAR models to predict blood-brain barrier permeability (Journal Article) | OSTI.GOV [osti.gov]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of QSAR models to predict blood-brain barrier permeability [frontiersin.org]
- 8. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 9. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of QSAR models to predict blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. iomcworld.org [iomcworld.org]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. In-vitro MDR1-MDCKII permeability assay protocol v1 [protocols.io]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 24. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Virtual Screening-Based Drug Development for the Treatment of Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 28. Virtual screening - Wikipedia [en.wikipedia.org]
Synthetic Pathways to Chiral Piperidine Derivatives from Prochiral Glutarimides: An Application Guide
Introduction: The Central Role of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals, forming the core scaffold of numerous blockbuster drugs.[1][2] When chirality is introduced, the resulting stereoisomers often exhibit dramatically different pharmacological and toxicological profiles.[3] This stereochemical distinction is critical; the desired therapeutic effect frequently resides in a single enantiomer, while its mirror image may be inactive or even harmful.[3] Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing chiral piperidines is a paramount objective in medicinal chemistry and process development.[4][5][6]
This application note provides a detailed guide to strategic synthetic routes for accessing valuable chiral piperidine derivatives, commencing from a versatile and readily accessible starting material: a prochiral 4-substituted-N-protected-glutarimide. We will explore two powerful asymmetric strategies: Enzymatic Desymmetrization and Substrate-Controlled Diastereoselective Reduction . The causality behind experimental choices will be explained, and detailed, validated protocols will be provided for key transformations.
For the purposes of this guide, we will use N-benzyl-4-phenyl-piperidine-2,6-dione as our model prochiral substrate. This compound contains a plane of symmetry, and the two carbonyl groups are enantiotopic, making it an ideal candidate for asymmetric synthesis.
Strategic Overview: From Prochiral Imide to Chiral Piperidine
The primary challenge is to differentiate the two enantiotopic carbonyl groups of the glutarimide ring with high fidelity. Once this is achieved, the resulting chiral intermediate can be further manipulated to generate a variety of substituted piperidine scaffolds.
Caption: Overall synthetic strategies from a prochiral glutarimide.
Strategy 1: Asymmetric Desymmetrization via Enzymatic Reduction
Desymmetrization of a prochiral or meso compound is an elegant and atom-economical method for generating chirality.[7] In this approach, a chiral catalyst or reagent selectively transforms one of two identical functional groups, breaking the molecule's symmetry and setting a stereocenter.[7] Biocatalysis, particularly using enzymes like lipases or reductases, offers exceptional selectivity under mild conditions.[8][9]
Causality of Method Selection: Lipases and other hydrolases are highly effective for the kinetic resolution of racemic esters and alcohols.[10] This capability stems from the enzyme's chiral active site, which preferentially binds one enantiomer over the other. We can leverage this enantioselectivity for the desymmetrization of our prochiral glutarimide. The selective reduction of one carbonyl group yields a chiral hydroxy-lactam (also known as a hemiaminal), which is a key precursor to substituted piperidines.[11]
Protocol 1: Lipase-Catalyzed Desymmetrization of N-benzyl-4-phenyl-glutarimide
This protocol details the enantioselective reduction of one imide carbonyl using a commercially available lipase.
Workflow Diagram:
Caption: Step-by-step workflow for enzymatic desymmetrization.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-4-phenyl-glutarimide (1.0 g, 3.58 mmol) and 30 mL of a 0.1 M potassium phosphate buffer (pH 7.0). Stir the suspension vigorously.
-
Enzyme Addition: Add immobilized Lipase B from Candida antarctica (CAL-B, 200 mg). Stir the suspension for 15 minutes at room temperature to ensure the enzyme is well-dispersed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 149 mg, 3.94 mmol, 1.1 eq) portion-wise over 30 minutes. Causality Note: Slow addition is crucial to control the reaction rate and prevent over-reduction. The enzyme creates a chiral environment around the substrate, allowing the achiral reducing agent to selectively attack one of the enantiotopic carbonyls.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the chiral hydroxy-lactam. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Expected Outcome | Source |
| Yield | 75-85% | [11] |
| Enantiomeric Excess (% ee) | >95% | [11] |
| Key Analytical Technique | Chiral HPLC | N/A |
Strategy 2: Substrate-Controlled Diastereoselective Reduction
An alternative to using a chiral catalyst is to temporarily install a chiral auxiliary onto the substrate.[12] This auxiliary creates a chiral environment within the molecule itself, directing a subsequent reaction to occur on one face of a prochiral center. This substrate-controlled approach can provide high levels of stereoselectivity.[13]
Causality of Method Selection: By replacing the N-benzyl group with a chiral group, such as (R)-α-methylbenzylamine, we create diastereotopic carbonyl groups. The bulky chiral auxiliary will sterically hinder one face of the glutarimide ring. A bulky reducing agent will then preferentially attack from the less hindered face, leading to a diastereoselective reduction. The choice of reducing agent is critical; bulky reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are ideal for maximizing this steric differentiation.
Protocol 2: Diastereoselective Reduction of a Chiral N-Substituted Glutarimide
This protocol involves the synthesis of the chiral substrate followed by its diastereoselective reduction.
Step 2a: Synthesis of N-((R)-α-methylbenzyl)-4-phenyl-glutarimide
-
Setup: Combine 4-phenyl-glutaric anhydride (1.0 g, 4.90 mmol), (R)-α-methylbenzylamine (0.65 g, 5.39 mmol, 1.1 eq), and 20 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux for 12 hours, collecting the water that is formed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography (20% ethyl acetate in hexanes) to yield the chiral imide.
Step 2b: Diastereoselective Reduction
-
Setup: Dissolve the chiral imide (1.0 g, 3.25 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add L-Selectride® (1.0 M solution in THF, 3.6 mL, 3.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Causality Note: The low temperature (-78 °C) enhances selectivity by minimizing the kinetic energy of the molecules, amplifying the energetic difference between the two diastereomeric transition states. L-Selectride® is a very bulky reducing agent, which maximizes the steric interaction with the chiral auxiliary, forcing the hydride to attack from the opposite, less-hindered face.
-
Monitoring & Quench: Stir at -78 °C for 3 hours. Monitor by TLC. Quench the reaction by the slow addition of methanol (5 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL).
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers (Na₂SO₄), filter, and concentrate. Purify by column chromatography to isolate the diastereomerically enriched hydroxy-lactam. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
| Parameter | Expected Outcome | Source |
| Yield (Reduction) | 80-90% | [13] |
| Diastereomeric Ratio (d.r.) | >95:5 | [13] |
| Key Analytical Technique | ¹H NMR Spectroscopy | N/A |
Conclusion and Future Directions
The asymmetric synthesis of chiral piperidines from prochiral glutarimides is a powerful strategy in medicinal chemistry. Both enzymatic desymmetrization and substrate-controlled diastereoselective reduction offer reliable and highly selective pathways to key chiral hydroxy-lactam intermediates. These intermediates can be readily converted into a diverse array of 2,4-disubstituted piperidines through nucleophilic addition to the corresponding N-acyliminium ion. The choice between these methods will depend on factors such as the availability of enzymes, the cost of chiral auxiliaries, and the specific stereoisomer desired. Future work in this area continues to focus on developing novel catalytic systems with broader substrate scopes and even higher efficiencies to meet the ever-growing demand for enantiomerically pure pharmaceuticals.[14][15]
References
- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 13. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
large-scale synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
An Application Note for the Development of a Scalable Synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Introduction: A Novel Heterocyclic Building Block for Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system and other areas.[1][2] While many substituted piperidones are commercially available, the development of novel derivatives with unique substitution patterns is critical for expanding the chemical space available to drug development professionals. This document details a proposed, robust, and scalable synthetic route for this compound, a versatile building block with significant potential for constructing complex bioactive molecules.[1]
Unlike the more common 4-oxo isomer, the target 5-oxo-piperidine-1,3-dicarboxylate offers a distinct arrangement of functional groups—a β-keto ester system within a protected piperidine ring. This arrangement provides multiple reaction sites for diverse chemical modifications, making it a highly valuable intermediate for library synthesis and lead optimization.[1] This application note provides a comprehensive, step-by-step protocol based on the well-established Dieckmann condensation reaction, complete with mechanistic insights, process optimization considerations, and characterization data.[3]
Synthetic Strategy: A Retrosynthetic Approach
The core of our strategy is the intramolecular Dieckmann condensation, a reliable method for forming cyclic β-keto esters.[3] A retrosynthetic analysis reveals a logical pathway from simple, commercially available starting materials to the target molecule.
Diagram: Retrosynthetic Analysis A high-level overview of the disconnection approach for the target molecule.
The synthesis is designed in three main stages:
-
Preparation of the Starting Material (Compound 1): Protection of commercially available glycine methyl ester with a tert-butoxycarbonyl (Boc) group.
-
Synthesis of the Acyclic Precursor (Compound 3): An aza-Michael addition between N-Boc-glycine methyl ester and methyl acrylate to construct the linear diester backbone.
-
Cyclization and Final Product Formation: Intramolecular Dieckmann condensation of the acyclic precursor to yield the target this compound, followed by purification.
Experimental Protocols
Part 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)acetate (Compound 1)
Rationale: The Boc protecting group is selected for its stability under the basic conditions of the subsequent Michael addition and its ease of removal under acidic conditions if further modification is required.[1]
Procedure:
-
To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~5 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (~2 mL/g) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x volume), saturated NaHCO₃ solution (2x volume), and brine (1x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Compound 1 as a colorless oil or white solid, which can typically be used without further purification.
Part 2: Synthesis of the Acyclic Diester Precursor (Compound 3)
Rationale: The aza-Michael addition is an efficient C-N bond-forming reaction. A mild organic base like DBU is chosen to catalyze the reaction without promoting side reactions like polymerization of the methyl acrylate.
Procedure:
-
Dissolve Compound 1 (1.0 eq) and methyl acrylate (1.2 eq) in acetonitrile (~10 mL/g).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) to the solution at room temperature.
-
Heat the mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure acyclic diester precursor.
Part 3: Large-Scale Synthesis of this compound (Target Molecule)
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. A strong, non-nucleophilic base like sodium hydride or a hindered alkoxide like sodium tert-butoxide is required to deprotonate the α-carbon. Anhydrous toluene is an excellent high-boiling solvent for this transformation.[4] The reaction is analogous to the base-catalyzed cyclization used for the 4-oxo isomer.[4]
Diagram: Dieckmann Condensation Workflow A step-by-step visualization of the key cyclization process.
Procedure:
-
Reactor Setup: Equip a dry, multi-necked flask with a mechanical stirrer, thermometer, nitrogen inlet, and a dropping funnel.
-
Base Suspension: Charge the flask with a 60% dispersion of sodium hydride (NaH, 1.5 eq) in mineral oil and suspend it in anhydrous toluene (~20 mL/g of precursor).
-
Precursor Addition: Heat the suspension to 80-90 °C. Add a solution of the acyclic diester precursor (1.0 eq) in anhydrous toluene (~5 mL/g) dropwise over 1-2 hours, ensuring the internal temperature remains stable. Vigorous hydrogen gas evolution will be observed.
-
Reaction: Stir the mixture at the same temperature for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C using an ice bath. Cautiously quench the reaction by the dropwise addition of glacial acetic acid until the pH of a wet aliquot is between 6 and 7.
-
Work-up: Dilute the mixture with water and separate the layers. Extract the aqueous layer with ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a light yellow solid or oil.[4]
Data Summary & Characterization
Table 1: Reagent and Reaction Parameters for Cyclization
| Parameter | Value/Reagent | Molar Eq. | Notes |
| Acyclic Diester Precursor | C₁₂H₂₁NO₆ (MW: 275.30) | 1.0 | Starting material for cyclization |
| Sodium Hydride (60%) | NaH | 1.5 | Strong base for deprotonation |
| Toluene | C₇H₈ | - | Anhydrous solvent |
| Acetic Acid | CH₃COOH | - | Used for quenching the reaction |
| Reaction Temperature | 80 - 90 °C | - | Optimal for cyclization |
| Reaction Time | 3 - 5 hours | - | Includes addition and stir time |
| Expected Yield | 70 - 85% | - | Based on similar cyclizations |
Expected Analytical Data for the Final Product
-
Appearance: White to light yellow solid.[4]
-
Molecular Formula: C₁₂H₁₉NO₅
-
Molecular Weight: 257.28 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H), methyl ester group (~3.7-3.8 ppm, 3H), and piperidine ring protons. The presence of keto-enol tautomerism may lead to complex spectra.
-
¹³C NMR (CDCl₃, 101 MHz): Resonances for the ketone carbonyl (~200-205 ppm), two ester carbonyls (~165-175 ppm), the Boc quaternary carbon (~80 ppm), and various aliphatic carbons.
-
Mass Spectrometry (ESI+): m/z = 258.13 [M+H]⁺, 280.11 [M+Na]⁺.
-
Purity (HPLC): ≥98%[6]
Safety and Scalability Considerations
-
Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Mineral oil dispersions reduce its pyrophoricity but do not eliminate the hazard.
-
Toluene: Toluene is a flammable and volatile solvent. All operations should be conducted in a well-ventilated fume hood or a properly rated reactor system.
-
Exothermic Reaction: The deprotonation and cyclization can be exothermic. For large-scale synthesis, controlled, slow addition of the precursor and efficient reactor cooling are critical to manage the reaction temperature and prevent runaways.
-
Hydrogen Evolution: The reaction of NaH releases a significant volume of hydrogen gas. The reactor must be properly vented to a safe area to prevent pressure buildup and the creation of an explosive atmosphere.
References
- 1. leapchem.com [leapchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Orthogonal Deprotection of Dicarboxylates: A Guide to Selectively Cleaving Tert-Butyl vs. Methyl Esters
An Application Guide for the Organic Chemist
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and materials science, the differential protection of multiple functional groups is a cornerstone of success. The ability to unmask one reactive site while others remain shielded is paramount. Among the most common protecting groups for carboxylic acids are the methyl and tert-butyl (t-butyl) esters. Their widespread use stems from their distinct lability under mutually exclusive conditions, a concept known as orthogonal protection.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the selective deprotection of tert-butyl and methyl esters within a dicarboxylate framework. We will explore the mechanistic underpinnings that govern this selectivity and provide field-proven, step-by-step protocols for achieving high-yield transformations.
Part I: The Mechanistic Basis of Selectivity
The orthogonality of t-butyl and methyl esters is rooted in their fundamentally different mechanisms of cleavage. The t-butyl ester is cleaved under acidic conditions via a carbocation-mediated pathway, while the methyl ester is hydrolyzed under basic conditions through nucleophilic acyl substitution.
Acid-Catalyzed Cleavage of Tert-Butyl Esters
The deprotection of a t-butyl ester proceeds under acidic conditions through an acid-catalyzed elimination mechanism (A-1 type).[3] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. Crucially, the subsequent step involves the cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid.[3][4][5] This pathway is favored because the formation of the stabilized carbocation is energetically accessible. The t-butyl cation is then typically neutralized by eliminating a proton to form isobutylene gas, which escapes the reaction mixture, driving the equilibrium towards the deprotected product.[4][6]
Methyl esters, in contrast, are stable to these conditions because the formation of a primary methyl cation is highly energetically unfavorable, preventing a similar A-1 type cleavage.
Base-Mediated Saponification of Methyl Esters
Methyl ester hydrolysis, or saponification, occurs via a nucleophilic acyl substitution mechanism (B-AC2) under basic conditions.[7][8] The reaction begins with the attack of a hydroxide ion (e.g., from LiOH) at the electrophilic carbonyl carbon of the ester.[7] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (methoxide, -OCH₃) as the leaving group to yield a carboxylic acid. In the basic medium, a rapid and irreversible acid-base reaction occurs where the expelled methoxide deprotonates the newly formed carboxylic acid.[8] This final deprotonation step forms a carboxylate salt and methanol, rendering the overall process irreversible and driving the reaction to completion.[7][9]
The bulky nature of the tert-butyl group sterically hinders the initial attack of the hydroxide nucleophile on the carbonyl carbon, making t-butyl esters remarkably stable under typical basic hydrolysis conditions.[4]
Part II: Experimental Protocols & Methodologies
The choice of deprotection strategy is dictated by which ester is targeted for cleavage. Below is a workflow to guide this decision, followed by detailed protocols.
Scenario A: Selective Cleavage of the Tert-Butyl Ester
This is achieved under acidic conditions, leaving the methyl ester intact.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a highly effective and common reagent for t-butyl ester cleavage due to its strong acidity and volatility, which simplifies workup.[3]
-
Materials:
-
Tert-butyl ester-containing substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: In a fume hood, dissolve the dicarboxylate substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
TFA Addition: To the stirring solution, add TFA. A common and effective condition is a 1:1 mixture of DCM:TFA by volume.[4] The reaction is typically exothermic; for sensitive substrates, consider adding TFA at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This usually takes 1-4 hours.[4]
-
Workup and Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add toluene (approximately 3 times the initial volume of DCM) and co-evaporate. Repeat this step two more times.[4]
-
Purification: The resulting crude mono-acid (as the methyl ester) can be purified by standard methods such as column chromatography on silica gel or crystallization.
-
-
Causality & Insights: The use of excess TFA ensures the reaction goes to completion.[10] Co-evaporation with toluene is critical because residual TFA can be difficult to remove and may interfere with subsequent steps. For substrates containing other sensitive functional groups (e.g., tryptophan), adding a cation scavenger like triethylsilane (Et₃SiH) or anisole to the reaction mixture can prevent side reactions caused by the t-butyl cation.[11][12]
Scenario B: Selective Cleavage of the Methyl Ester
This is achieved via saponification under basic conditions, which leaves the sterically hindered t-butyl ester untouched.
Protocol 2: Saponification using Lithium Hydroxide (LiOH)
LiOH is often the base of choice for methyl ester hydrolysis in complex substrates due to its high reactivity and tendency to minimize side reactions like epimerization.[13][14]
-
Materials:
-
Methyl ester-containing substrate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM for extraction
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Reaction Setup: Dissolve the dicarboxylate substrate in a solvent mixture, commonly THF:MeOH:H₂O in a 3:1:1 or 2:2:1 ratio.[14] The presence of co-solvents ensures the solubility of both the organic substrate and the inorganic base.
-
Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O) to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 by the dropwise addition of 1 M HCl at 0 °C. This protonates the carboxylate salt to form the desired free carboxylic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mono-acid (as the t-butyl ester) can be further purified if necessary.
-
-
Causality & Insights: Using a mixture of solvents is crucial for creating a monophasic system where the substrate and reagent can interact effectively.[15] The reaction is quenched by acidification; it is important to perform this step at 0 °C to dissipate any heat generated and to prevent potential degradation of sensitive substrates. The final product is the free acid, ready for subsequent synthetic steps.
Part III: Data Synthesis & Practical Considerations
The selection of a deprotection agent often involves a trade-off between reactivity and selectivity. The following tables summarize common conditions for each scenario.
Table 1: Reagents for Selective Deprotection of Tert-Butyl Esters (vs. Methyl Esters)
| Reagent | Typical Conditions | Time (h) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, RT | 1 - 4 | Excellent. Can cleave other acid-labile groups (e.g., Boc). | [3],[4] |
| Formic Acid | Neat, 50-60 °C | 1 - 3 | Good. Milder than TFA, useful for sensitive substrates. | [4],[5] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene, Reflux | 1 - 2 | Good. Common, cost-effective industrial reagent. | [4] |
| Aqueous Phosphoric Acid | Dioxane, 60-80 °C | 2 - 6 | High. Environmentally benign; tolerates methyl esters and silyl ethers. | [16],[17] |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50 °C | 4 - 8 | Excellent. Catalytic Lewis acid, very mild conditions. |
| Zinc Bromide (ZnBr₂) | DCM, RT | 12 - 24 | Good. Offers different chemoselectivity than Brønsted acids. |[18],[19],[11] |
Table 2: Reagents for Selective Deprotection of Methyl Esters (vs. Tert-Butyl Esters)
| Reagent | Typical Conditions | Time (h) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|
| Lithium Hydroxide (LiOH) | THF/MeOH/H₂O, RT | 2 - 6 | Excellent. Base of choice for complex, sensitive substrates. | [13],[14] |
| Sodium Hydroxide (NaOH) | MeOH/H₂O, RT to 60 °C | 1 - 5 | Good. Stronger base, risk of side reactions on sensitive substrates. | [7],[8] |
| Potassium Hydroxide (KOH) | EtOH/H₂O, RT to 60 °C | 1 - 5 | Good. Similar reactivity profile to NaOH. | [8] |
| Trimethyltin Hydroxide | THF, Reflux | 4 - 12 | Excellent. Very mild, useful for substrates prone to epimerization. |[20] |
Conclusion
The selective deprotection of tert-butyl and methyl esters in dicarboxylates is a powerful and reliable strategy in modern organic synthesis. This orthogonality is governed by distinct, predictable reaction mechanisms: the acid-catalyzed, carbocation-mediated cleavage of the t-butyl group and the base-mediated saponification of the less-hindered methyl group. By understanding these principles and carefully selecting from a range of available reagents and protocols—from the robust TFA and LiOH methods to milder Lewis acid and specialized base alternatives—chemists can confidently navigate complex synthetic pathways, enabling the efficient construction of valuable molecules for research and development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. tert-Butyl Ethers [organic-chemistry.org]
- 18. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 19. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Enzyme Inhibitors and Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the strategic synthesis of enzyme inhibitors and receptor modulators, two critical classes of therapeutic agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding synthetic strategies in the principles of medicinal chemistry and target biology. We will explore foundational concepts, detail strategic synthetic approaches such as structure-based design and fragment-based lead discovery, and provide explicit, validated protocols for key synthetic workflows. The aim is to equip researchers with the knowledge to not only execute these syntheses but also to rationally design and optimize novel molecular entities.
Foundational Principles: The 'Why' Behind the Synthesis
The synthesis of a potential drug is not a random walk through chemical space; it is a guided process rooted in a deep understanding of the biological target and the principles of molecular recognition. Before embarking on a synthetic campaign, several key principles must be considered.
Structure-Activity Relationship (SAR): At its core, drug discovery is the systematic exploration of the Structure-Activity Relationship (SAR), which dictates that the biological activity of a molecule is a direct function of its chemical structure.[1][2] SAR studies involve synthesizing and testing a series of related compounds (analogs) to identify which structural features are essential for potency, selectivity, and desirable pharmacokinetic properties.[3][4] This iterative process allows chemists to build a qualitative and quantitative understanding, guiding the synthesis of compounds most likely to be active while avoiding those with undesirable properties like toxicity.[5]
Target-Centric vs. Ligand-Centric Design: Synthetic strategies can be broadly categorized into two approaches:
-
Target-Centric (Structure-Based): This approach relies on the known three-dimensional structure of the enzyme or receptor, often obtained through X-ray crystallography or NMR.[6][7] This structural information allows for the rational design of molecules that are geometrically and electrostatically complementary to the target's binding site.[7][8]
-
Ligand-Centric: When the target's 3D structure is unknown, this strategy uses the structures of known active molecules (ligands) as a starting point.[6] By analyzing the common structural features of these ligands, a pharmacophore model can be generated, which represents the essential three-dimensional arrangement of functional groups required for biological activity.[2]
Strategic Approaches to Synthesis
Several high-level strategies have proven exceptionally effective in the discovery and optimization of inhibitors and modulators. The choice of strategy depends on the available information about the target, the desired novelty of the chemical scaffolds, and the available resources.
Structure-Based Drug Design (SBDD)
SBDD is a powerful, rational approach that leverages the 3D structure of a biological target to design potent and selective inhibitors.[6][9] By visualizing the active site or an allosteric site, chemists can design molecules that form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with key residues, a process often aided by computational docking simulations.[7][]
Workflow for Structure-Based Drug Design
Caption: Iterative workflow for Structure-Based Drug Design (SBDD).
Fragment-Based Lead Discovery (FBLD)
FBLD is an alternative to traditional high-throughput screening (HTS) that has gained significant traction.[11] This method involves screening libraries of very small molecules, or "fragments" (typically <300 Da), against the target.[12][13][14] Because of their low complexity, fragments can explore chemical space more efficiently than larger, more complex molecules.[15]
The key challenge is that fragments bind with very low affinity (micromolar to millimolar range). Therefore, highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[14][15] Once binding fragments are identified, they serve as starting points for building more potent leads through strategies like:
-
Fragment Growing: Synthetically elaborating the fragment to engage with adjacent pockets in the binding site.
-
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites.
-
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
| Strategy | Molecular Weight | Starting Affinity | Key Advantage |
| High-Throughput Screening (HTS) | ~500 Da | Nanomolar (nM) | Finds more complex, lead-like hits directly. |
| Fragment-Based Lead Discovery (FBLD) | <300 Da | Micromolar (µM) to Millimolar (mM) | More efficient sampling of chemical space; leads to high-quality, efficient binders.[14] |
Diversity-Oriented Synthesis (DOS)
While SBDD and FBLD are excellent for optimizing compounds for a known target, Diversity-Oriented Synthesis (DOS) aims to create collections of structurally complex and diverse molecules, often mimicking natural products.[16][17][18] The goal of DOS is not to synthesize analogs of a known active compound, but to efficiently produce a wide range of novel molecular scaffolds.[12][17] These libraries are particularly valuable for screening against new or challenging targets where little is known about the required pharmacophore, helping to identify entirely new classes of inhibitors or modulators.[16][19]
Key Principles of DOS
Caption: Divergent approach of Diversity-Oriented Synthesis (DOS).
Key Synthetic Methodologies and Protocols
The following sections provide detailed, self-validating protocols for common synthetic workflows. These are intended as templates that can be adapted to specific targets and molecular scaffolds.
Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
Protein kinases are a major class of drug targets, particularly in oncology.[20][21] Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP. This protocol outlines a convergent synthesis for a generic pyrimidine-based inhibitor, a common scaffold found in drugs like Imatinib.[22][23]
Objective: To synthesize a substituted aminopyrimidine core, a privileged scaffold for kinase inhibition.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
3-ethynylaniline
-
N-methylpiperazine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Analytical Instruments: HPLC, LC-MS, ¹H NMR
Step-by-Step Methodology:
-
Sonogashira Coupling (C-C Bond Formation):
-
Rationale: This step installs the aniline moiety onto the pyrimidine core. The Sonogashira cross-coupling is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) and 3-ethynylaniline (1.1 eq) in anhydrous THF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add triethylamine (3.0 eq) and stir the reaction at 60°C for 4 hours under an argon atmosphere.
-
Validation: Monitor reaction completion by TLC or LC-MS, looking for the disappearance of the starting pyrimidine.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the coupled intermediate.
-
-
Nucleophilic Aromatic Substitution (SₙAr) (C-N Bond Formation):
-
Rationale: The second chlorine on the pyrimidine is displaced by a nucleophile (N-methylpiperazine) to introduce a solubilizing group, which is often crucial for improving pharmacokinetic properties.
-
Dissolve the intermediate from Step 1 (1.0 eq) in DMF.
-
Add N-methylpiperazine (2.0 eq) and DIEA (2.5 eq).
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Validation: Monitor the reaction by LC-MS. The mass of the product should correspond to the addition of the N-methylpiperazine group and loss of HCl.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Final Purification and Characterization:
-
Rationale: Rigorous purification is essential to ensure that biological data is obtained from the correct, pure compound.
-
Purify the final compound using preparative HPLC.
-
Validation:
-
Confirm identity and purity (>95%) by analytical HPLC and LC-MS.
-
Confirm structure and integrity by acquiring ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the expected structure.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Receptor Modulator
Many receptor modulators, especially for peptide hormone receptors, are themselves peptides or peptidomimetics. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for their construction due to its efficiency and amenability to automation.[24] This protocol describes a standard Fmoc/tBu-based SPPS workflow.[25][26]
Objective: To synthesize a custom pentapeptide on a solid support resin.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides)
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solvents: DMF, DCM, Diethyl ether
-
Analytical Instruments: HPLC, LC-MS
Step-by-Step Methodology (One Full Cycle):
-
Resin Preparation:
-
Fmoc Deprotection:
-
Rationale: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed to allow for the coupling of the next amino acid.
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Validation (Optional): A small sample of beads can be taken for a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
-
-
Amino Acid Coupling:
-
Rationale: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus, extending the peptide chain. HBTU is a highly efficient activating agent that forms an activated ester, facilitating rapid amide bond formation.
-
In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the vial. The solution should turn yellow, indicating activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
Rationale: Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed simultaneously. The cleavage cocktail contains TFA for acid-labile cleavage and scavengers (TIS, water) to trap reactive carbocations generated during deprotection, preventing side reactions.
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Validation: Confirm the mass of the pure peptide by LC-MS and confirm purity by analytical HPLC.
-
References
- 1. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 2. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Rational Structure-Based Inhibitor Design [creative-enzymes.com]
- 8. [PDF] Structure-based design of enzyme inhibitors and receptor ligands. | Semantic Scholar [semanticscholar.org]
- 9. Structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 12. Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 14. criver.com [criver.com]
- 15. Process of Fragment-Based Lead Discovery—A Perspective from NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. digital.csic.es [digital.csic.es]
- 25. chemistry.du.ac.in [chemistry.du.ac.in]
- 26. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Dieckmann Condensation for the Synthesis of Piperidine-Based β-Keto Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The Dieckmann condensation, an intramolecular cyclization of diesters, represents a robust and fundamental strategy for constructing the piperidine ring system, yielding versatile β-keto ester intermediates. This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol for a representative piperidine precursor, and practical insights into reaction optimization and troubleshooting.
The Underlying Chemistry: Mechanism and Principles
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters.[1][2] It is particularly effective for creating sterically favored five- and six-membered rings, making it an ideal method for synthesizing piperidine derivatives from appropriate acyclic 1,7-diester precursors.[1][3][4]
The reaction proceeds via a base-catalyzed mechanism involving several equilibrium steps. The overall success of the reaction is critically dependent on a final, irreversible deprotonation step that drives the equilibrium towards the desired cyclic product.[4][5]
The Reaction Mechanism:
-
Enolate Formation: A strong base removes an acidic α-proton from the carbon adjacent to one of the ester carbonyls, forming a nucleophilic enolate ion.[6][7]
-
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key cyclization step forms a tetrahedral alkoxide intermediate.[5][7]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide) to yield the cyclic β-keto ester.[6][7]
-
Irreversible Deprotonation (Driving Force): The newly formed β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11).[8] The alkoxide base generated in the previous step immediately and irreversibly removes this proton. This acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the formation of the product.[4][5]
-
Acidic Workup: A final protonation step, typically through the addition of a Brønsted-Lowry acid (e.g., H₃O⁺), neutralizes the reaction mixture and protonates the enolate to yield the final, neutral cyclic β-keto ester product.[1][8]
Caption: The mechanistic pathway of the Dieckmann condensation.
Causality Behind Experimental Choices:
-
Choice of Base: A full equivalent of a strong base is mandatory.[5][7] The base must be strong enough to deprotonate the α-carbon of the ester but its conjugate acid should not be more acidic than the final β-keto ester product. Sodium ethoxide (NaOEt) in ethanol or sodium methoxide (NaOMe) in methanol are classic choices. To avoid transesterification, the alkoxide base should match the alkyl group of the ester.[9] For more sensitive substrates or to improve yields, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents (e.g., THF, Toluene) are frequently used.[10]
-
Solvent and Conditions: The reaction must be conducted under strictly anhydrous conditions. Any water present can hydrolyze the ester starting material or the β-keto ester product, leading to low yields.[11] The choice of solvent often depends on the base used. Ethereal solvents like THF or non-polar solvents like toluene are common when using bases such as NaH or t-BuOK.[10]
-
Temperature: Reactions are often run at elevated temperatures (reflux) to overcome the activation energy of the cyclization step, particularly when using alkoxide bases in their corresponding alcohols. However, stronger bases like NaH in THF may allow for lower reaction temperatures, which can help minimize side reactions.[10]
Detailed Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate
This protocol details the synthesis of a common piperidine-based β-keto ester via a Dieckmann condensation. The starting material, diethyl 4-(benzylamino)heptanedioate, is cyclized using sodium ethoxide.
Materials and Reagents:
| Reagent/Material | Quantity | Purpose |
| Diethyl 4-(benzylamino)heptanedioate | 10.0 g (29.8 mmol) | Starting Material |
| Anhydrous Ethanol (EtOH) | 200 mL | Solvent |
| Sodium metal (Na) | 0.75 g (32.8 mmol) | Base Precursor |
| Toluene, anhydrous | 50 mL | Co-solvent (optional, aids heating) |
| 6 M Hydrochloric Acid (HCl) | ~20 mL | Quenching/Neutralization |
| Diethyl ether or Ethyl acetate | 3 x 100 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 50 mL | Wash |
| Brine (Saturated NaCl solution) | 50 mL | Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ~10 g | Drying Agent |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (N₂ or Argon), place the anhydrous ethanol (200 mL) in the 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer.
-
Carefully add the sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
-
Reaction Setup and Execution:
-
To the freshly prepared sodium ethoxide solution, add the diethyl 4-(benzylamino)heptanedioate (10.0 g) dropwise over 15-20 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
-
Reaction Quench and Workup:
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully quench the reaction by adding 6 M HCl dropwise until the pH of the mixture is acidic (pH ≈ 5-6). This step protonates the product enolate and neutralizes the excess base.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Workflow and Optimization
The general workflow for a Dieckmann condensation is highly conserved, but the choice of reagents can be optimized based on the substrate's sensitivity and desired purity.
Caption: A generalized workflow for the Dieckmann condensation.
Parameter Optimization:
The following table summarizes common variables that can be adjusted to optimize the reaction for different piperidine precursors.
| Parameter | Condition A (Classic) | Condition B (Aprotic/Mild) | Rationale & Considerations |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | NaH is non-nucleophilic and avoids transesterification. It is often used for base-sensitive substrates.[10] |
| Solvent | Anhydrous Ethanol | Anhydrous THF or Toluene | The solvent must be compatible with the base and completely anhydrous. Toluene can allow for higher reflux temperatures if needed.[10] |
| Temperature | Reflux (~78 °C) | 0 °C to Reflux (66 °C) | NaH reactions can often be run at lower temperatures, reducing potential side product formation. |
| Workup | Acid quench (HCl) | Saturated NH₄Cl quench | A milder ammonium chloride quench can be beneficial for acid-sensitive products before full acidification and extraction. |
| Yield | Moderate to Good | Often Good to Excellent | Condition B can provide higher yields by minimizing side reactions like hydrolysis and intermolecular condensation. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient base (less than 1 full equivalent).2. Wet reagents or solvent.3. Reaction not at equilibrium (insufficient time/heat).4. Base not strong enough. | 1. Ensure at least 1.05-1.1 equivalents of active base are used.2. Use freshly distilled/dried solvents and dry reagents. Ensure glassware is oven-dried.3. Increase reaction time or temperature. Monitor by TLC.4. Switch to a stronger base like NaH or t-BuOK. |
| Starting Material Recovered | 1. Reversible reaction equilibrium not driven forward.2. Base decomposed or inactive. | 1. This strongly indicates an issue with the base. The final deprotonation is key.[12] Use fresh, high-quality base.2. For NaH, use a fresh bottle or wash the mineral oil dispersion with dry hexanes before use. |
| Product Hydrolysis (Cleavage) | 1. Water present in the reaction.2. Workup conditions are too harsh (prolonged exposure to strong acid/base). | 1. Ensure all reagents and solvents are rigorously anhydrous.[11]2. Perform the acidic quench at low temperature (0 °C) and proceed immediately to extraction. Avoid letting the product sit in acidic or basic aqueous solutions. |
| Formation of Side Products | 1. Intermolecular Claisen condensation.2. Transesterification.3. Other side reactions due to high temperature. | 1. Use high-dilution conditions by adding the substrate slowly to the base solution.2. Match the alkoxide base to the ester's alkyl group (e.g., NaOEt for ethyl esters).[9]3. Attempt the reaction at a lower temperature with a stronger base system (e.g., NaH/THF). |
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support center for the purification of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of this versatile piperidine intermediate.[1] The piperidine ring is a crucial structural motif in many pharmaceuticals, making its efficient purification a critical step in drug discovery and development.[1][2]
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's essential to understand the properties of this compound.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₉NO₅[3] | Indicates a moderate size and the presence of heteroatoms. |
| Molecular Weight | 257.28 g/mol [3][4] | Standard molecular weight for small molecule purification. |
| Appearance | White to light yellow powder or crystal[4] | Discoloration may indicate impurities or degradation. |
| Key Functional Groups | N-Boc protecting group, methyl ester, ketone | These groups influence the compound's polarity and potential for interactions with the stationary phase. The N-Boc group is non-polar, while the ketone and ester groups add polarity. |
| pKa (Predicted) | 11.06 ± 0.20[4][5] | The piperidine nitrogen is protected by the Boc group, reducing its basicity. However, enolization of the β-keto ester can occur under certain conditions. |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Solubility is a key factor in choosing the loading technique and mobile phase.[6] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the flash chromatography of this compound.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Mixed fractions identified by TLC or other analytical methods.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving your compound from impurities.
-
Compound Overloading: Exceeding the capacity of the column will lead to broad, overlapping peaks.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, aim for a sample load of 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
-
Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9][10]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[9] If degradation is observed, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase.[2][7][11] Alternatively, using a different stationary phase like alumina or Florisil might be beneficial.[9]
-
Problem 2: Peak Tailing of the Target Compound
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Potential Causes & Solutions:
-
Strong Interaction with Silica Gel: The ketone and ester functionalities can interact with the acidic silanol groups on the silica surface, causing tailing.[11]
-
Solution: Add a small amount of a modifier to the mobile phase. For a compound like this, adding a small amount of a polar solvent like methanol to your non-polar/polar solvent system can sometimes improve peak shape. If the compound exhibits any basicity, adding a small amount of triethylamine (0.1-1%) can significantly reduce tailing by neutralizing the acidic sites on the silica.[2][7][11]
-
-
Channeling in the Column: An improperly packed column can lead to an uneven flow of the mobile phase, causing peak distortion.
-
Solution: Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by careful wet-packing can help achieve a homogenous column bed.
-
Problem 3: The Compound Does Not Elute from the Column or Elutes Very Slowly
Symptoms:
-
No sign of the product in the collected fractions, even after eluting with a high percentage of the polar solvent.
-
The product elutes over a large number of fractions (trailing).[9]
Potential Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The chosen solvent system may not have sufficient elution strength to move the compound through the column.[8]
-
Solution: Gradually increase the polarity of the mobile phase.[9] If using a hexane/ethyl acetate system, you can switch to a stronger solvent system like dichloromethane/methanol.[6] For very polar compounds, a small percentage of a stock solution of 10% ammonium hydroxide in methanol can be added to the mobile phase to increase its polarity.[9]
-
-
Irreversible Adsorption or Decomposition: The compound may be strongly binding to the silica gel or decomposing.[9]
-
Low Solubility in the Mobile Phase: If the compound is not very soluble in the eluent, it can lead to slow elution and band broadening.
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for the purification of this compound?
A1: The most efficient way to develop a solvent system is by using Thin Layer Chromatography (TLC).[6][7] Start with a moderately polar solvent system like 70:30 Hexanes:Ethyl Acetate and adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your target compound.[7] This Rf range generally provides the best balance between resolution and elution time in column chromatography.[6]
Q2: Should I use a gradient or isocratic elution for this purification?
A2: For most purifications of this compound, a step-gradient elution is a good starting point. You can begin with a less polar solvent mixture to elute non-polar impurities and then increase the polarity to elute your target compound. If there are impurities that are very close in polarity to your product, a shallow linear gradient may provide better resolution.
Q3: How can I detect the fractions containing my compound if it is not UV-active?
A3: While the ester and ketone groups may provide some UV absorbance, it might be weak. If you cannot detect your compound using a UV lamp, you will need to use a staining method on your TLC plates. A common and effective stain for general organic compounds is potassium permanganate.
Q4: My purified compound is a yellow oil/solid, but the literature says it should be white. What could be the cause?
A4: A yellow tint can indicate the presence of impurities or minor degradation products.[2] It is also possible that some reagents or byproducts from the synthesis are colored. If the purity by NMR or other analytical methods is high, the color may not be a significant issue for subsequent steps. However, if high purity is critical, you may need to re-purify the material, possibly using a different chromatographic technique or recrystallization.
Q5: Is it possible to purify this compound using reversed-phase chromatography?
A5: Yes, reversed-phase chromatography is a viable option, especially if the compound is highly polar or if normal-phase chromatography fails to provide adequate separation.[9] In reversed-phase chromatography, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
Experimental Workflow & Diagrams
General Protocol for Flash Chromatography Purification
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).[2]
-
Spot the solution on a TLC plate and test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol).[2]
-
Identify a solvent system that gives your target compound an Rf of ~0.2-0.3.[2][7]
-
-
Column Packing:
-
Select an appropriate size glass column and fill it with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.[7]
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent and carefully apply it to the top of the silica bed.[6]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder.[6] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Product Isolation:
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common chromatography issues.
References
- 1. leapchem.com [leapchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 5. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sorbtech.com [sorbtech.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Boc-5-oxopiperidine-3-carboxylates
Welcome to the technical support guide for the synthesis of N-Boc-5-oxopiperidine-3-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically relies on the Dieckmann condensation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve your experimental outcomes.
General Synthesis Workflow
The construction of the N-Boc-5-oxopiperidine-3-carboxylate core is primarily achieved through a base-catalyzed intramolecular cyclization of a suitable acyclic diester. This process, known as the Dieckmann condensation, is an intramolecular variant of the Claisen condensation.[1][2] The overall workflow involves the preparation of the starting diester, the critical cyclization step, and subsequent purification.
Caption: General workflow for N-Boc-5-oxopiperidine-3-carboxylate synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: I'm getting very low or no yield of the desired product. What are the likely causes?
A: A low or non-existent yield in a Dieckmann condensation typically points to one of five critical areas: the base, the starting material, reaction conditions, side reactions, or the work-up procedure.
-
Improper Base Selection or Stoichiometry: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a full equivalent of a strong base is required.[2] The base deprotonates the acidic α-hydrogen of the resulting β-keto ester, shifting the equilibrium towards the product. Using a weak base or a catalytic amount will result in poor yields.
-
Troubleshooting: Switch to a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[3] Ensure you are using at least one full molar equivalent of the base.
-
-
Poor Quality of Starting Diester: The precursor diester must be pure and, most importantly, anhydrous. Any acidic impurities will quench the base, while water will hydrolyze the ester groups.
-
Troubleshooting: Purify the starting diester by column chromatography or distillation before use. Ensure it is thoroughly dried by storing it over a desiccant or using a high-vacuum line.
-
-
Suboptimal Reaction Conditions:
-
Concentration: The Dieckmann condensation is an intramolecular reaction. If the concentration of the diester is too high, the intermolecular Claisen condensation can become a significant competing reaction, leading to polymerization and low yields of the desired cyclic product.
-
Temperature: While some bases require heating, running the reaction at too high a temperature can promote side reactions and decomposition. For strong, non-nucleophilic bases like LDA, low temperatures (-78 °C to 0 °C) are often optimal to minimize side reactions.[3]
-
Troubleshooting: Perform the reaction under high-dilution conditions (typically ≤0.1 M). If using a highly reactive base like LDA, maintain low temperatures throughout the addition and reaction time.
-
-
Ineffective Work-up: The product of the cyclization is a deprotonated enolate. This must be carefully protonated during the work-up. Adding acid too quickly or at a high temperature can lead to vigorous reaction or product degradation, including decarboxylation.
-
Troubleshooting: Quench the reaction by slowly adding the reaction mixture to a cold (0 °C) aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) with vigorous stirring.
-
Q2: My reaction is messy, and I'm isolating multiple byproducts. What are the common side reactions and how can I suppress them?
A: The main culprits are intermolecular condensation, hydrolysis, and transesterification.
-
Intermolecular Claisen Condensation: As mentioned above, this occurs when one molecule's enolate attacks another diester molecule.
-
Solution: Employ high-dilution techniques. A slow addition of the diester substrate to a solution of the base can also help maintain a low instantaneous concentration of the starting material.
-
-
Ester Hydrolysis: Water in the reaction mixture can hydrolyze the ester functional groups on your starting material, rendering it unable to cyclize.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., THF from sodium/benzophenone). Handle hygroscopic bases like NaH in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Transesterification: This occurs when using an alkoxide base (e.g., sodium ethoxide, NaOEt) where the alkyl group of the alkoxide does not match the alkyl group of the diester (e.g., a dimethyl ester). This leads to a mixture of ester products.
-
Solution: Match the alkoxide base to your ester (e.g., use NaOEt for diethyl esters, NaOMe for dimethyl esters). Alternatively, use a non-nucleophilic base like NaH, KOtBu, or LDA, which completely avoids this issue.[3]
-
Q3: I am struggling to purify the final β-keto ester. What are the best practices?
A: Purifying β-keto esters can be challenging due to their acidity and potential for decomposition.
-
Careful Work-up: After the acidic quench, ensure the aqueous layer is acidic (pH ~3-4) to keep your product fully protonated and in the organic layer during extraction. Do not make it strongly acidic, as this can promote hydrolysis and decarboxylation, especially with heating.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
Column Chromatography:
-
Tailing/Streaking: N-Boc-5-oxopiperidine-3-carboxylate is acidic (pKa ≈ 10-11) and can interact strongly with the slightly acidic silica gel, causing significant tailing on the column.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). Alternatively, adding a small amount (0.1%) of acetic acid to the eluent can sometimes help by ensuring the product remains fully protonated.
-
Decomposition: The product can sometimes degrade on silica gel if left for too long.
-
Solution: Use flash column chromatography to minimize the residence time on the column. After chromatography, immediately remove the solvent under reduced pressure at a low temperature (<40 °C).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Dieckmann condensation in this synthesis?
A: The "best" base depends on the specific substrate, available equipment, and desired reaction conditions. Sterically hindered, non-nucleophilic bases in aprotic solvents often provide the cleanest reactions.[3]
| Base | Common Solvent | Key Advantages | Potential Issues |
| NaH | THF, Toluene | Non-nucleophilic (no transesterification); reaction by-product (H₂) is a gas. | Can be slow to react; requires careful handling (pyrophoric solid). |
| KOtBu | THF, t-BuOH | Very strong base; sterically hindered, reducing side reactions. | Can be nucleophilic at higher temperatures; hygroscopic. |
| NaOEt / NaOMe | EtOH / MeOH | Inexpensive and easy to handle. | Can cause transesterification if the alcohol does not match the ester. The reaction is an equilibrium. |
| LDA / LHMDS | THF | Extremely strong, non-nucleophilic bases; reactions are fast, even at low temperatures (-78 °C). | Must be prepared fresh or titrated before use; requires strictly anhydrous, low-temperature conditions. |
Q2: What is the mechanism of the Dieckmann Condensation?
A: The mechanism is analogous to the intermolecular Claisen condensation and involves five key steps.[2]
References
Technical Support Center: Synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
The target molecule is a valuable piperidone derivative, frequently used as a building block in medicinal chemistry for constructing complex bioactive molecules.[1] Its synthesis is most commonly achieved via an intramolecular Dieckmann condensation of a corresponding acyclic diester precursor.[2][3] While robust, this reaction is sensitive to reaction conditions, and deviations can lead to a range of side products that complicate purification and reduce yield. This guide provides a structured approach to identifying, mitigating, and resolving these issues.
Primary Synthesis Pathway: The Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4] In this specific synthesis, the acyclic precursor, N-Boc-protected diethyl or dimethyl aspartate derivative, is treated with a strong base to induce cyclization into the desired 5-oxopiperidine ring. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen between the two carbonyl groups in the product, which forms a stable enolate.[5] An acidic workup is required to protonate this enolate and yield the final product.
Caption: The desired intramolecular Dieckmann condensation pathway.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My yield is extremely low, and TLC/LC-MS analysis shows primarily unreacted starting material. What went wrong?
Answer: This is a classic symptom of an incomplete or failed reaction initiation. The root cause is almost always related to the base or the reaction environment.
-
Pillar 1: Inactive Base. Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are highly reactive and can be deactivated by moisture and air.
-
Causality: NaH reacts with moisture to form NaOH and H₂, which is a much weaker base and insufficient to deprotonate the α-carbon of the ester effectively. t-BuOK is also hygroscopic.
-
Troubleshooting Protocol:
-
Verify Base Activity: Use a fresh bottle of the base or, in the case of NaH, wash the mineral oil dispersion with dry hexanes or THF under an inert atmosphere (N₂ or Ar) immediately before use.
-
Ensure Stoichiometry: Use at least one full equivalent of a strong, non-nucleophilic base. The formation of the stable product enolate consumes one equivalent of base, driving the reaction equilibrium forward.[5]
-
Increase Temperature: If using a milder base or if the reaction is sluggish, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of deprotonation and cyclization. Monitor carefully to avoid promoting side reactions.
-
-
-
Pillar 2: Insufficiently Anhydrous Conditions.
-
Causality: Any water present in the solvent or on the glassware will quench the strong base and can also lead to saponification (hydrolysis) of the ester groups on the starting material.
-
Troubleshooting Protocol:
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas.
-
Use Anhydrous Solvent: Use freshly distilled anhydrous solvents or solvents from a commercial drying system (e.g., alumina columns). Polar aprotic solvents like THF or non-polar solvents like toluene are common choices.[6]
-
-
Question 2: I've isolated a sticky, high-molecular-weight polymer instead of my desired cyclic product. What is this and how can I prevent it?
Answer: You have likely promoted the intermolecular Claisen condensation, where one molecule of the diester reacts with another, instead of cyclizing with itself.
-
Causality: The Dieckmann condensation (intramolecular) is always in competition with the Claisen condensation (intermolecular). At high concentrations, the probability of two different molecules colliding and reacting increases, favoring the formation of dimers and polymers.
-
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: This is the most critical factor. The reaction should be run at a low concentration (typically 0.01 M to 0.1 M).
-
Use Syringe Pump Addition: A highly effective technique is to slowly add the diester substrate solution via a syringe pump over several hours to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester extremely low, heavily favoring the intramolecular cyclization pathway.
-
Caption: A troubleshooting workflow for common synthesis failures.
Question 3: My NMR spectrum is messy. I see signals that suggest I have a mixture of methyl and ethyl esters in my product. How did this happen?
Answer: This is a classic case of transesterification.
-
Causality: This side reaction occurs when the alkoxide base used does not match the ester groups of the substrate. For example, using sodium ethoxide (NaOEt) as a base with your methyl ester substrate will result in ethoxide acting as a nucleophile, displacing the methoxide and leading to a mixture of methyl and ethyl esters.
-
Troubleshooting Protocol:
-
Match the Base: If you must use an alkoxide base, match it to the ester (e.g., use sodium methoxide with a methyl ester).
-
Use a Non-Nucleophilic Base: The superior solution is to use a non-nucleophilic base that cannot participate in transesterification. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are excellent choices.[6] These bases are sterically hindered or act solely as proton abstractors.
-
Question 4: The reaction appeared to work, but my product decomposed upon acidic workup. Why?
Answer: You have likely triggered the reverse (Retro-Dieckmann) reaction.
-
Causality: The formation of the cyclic β-keto ester is an equilibrium process.[7] The reaction is driven forward by the final deprotonation step to form the stable enolate. If the workup is too harsh (e.g., adding a strong acid at room temperature, or adding water before neutralizing the excess base), the equilibrium can shift backward, causing the ring to open and cleave back to the starting diester.
-
Troubleshooting Protocol:
-
Low-Temperature Quench: Cool the reaction mixture to 0 °C or below in an ice bath before beginning the workup.
-
Careful pH Adjustment: Slowly and carefully add a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid, to protonate the enolate. Avoid overshooting to a strongly acidic pH. A final pH of 6-7 is often ideal.[8]
-
Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate, DCM) after neutralization to isolate it from the aqueous environment.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best combination of base and solvent for this synthesis?
-
A: For optimal results and minimal side reactions, a combination of a non-nucleophilic base in an aprotic solvent is recommended. The combination of Sodium Hydride (NaH) in anhydrous THF or Toluene is a widely accepted standard. It eliminates the risk of transesterification and, with proper anhydrous technique, provides high yields.[6]
-
-
Q: How can I effectively purify the final product?
-
A: The crude product is typically an oil or a low-melting solid.[8] Purification is almost always achieved using silica gel flash column chromatography . A gradient elution system, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is effective at separating the product from non-polar impurities and baseline starting material.
-
-
Q: Can this reaction be scaled up?
-
A: Yes, but careful attention must be paid to two factors: heat management and high-dilution . The initial deprotonation can be exothermic. On a large scale, the reaction vessel should be cooled, and the base should be added in portions or the substrate added slowly. Maintaining high-dilution conditions via slow addition becomes even more critical at scale to prevent intermolecular side reactions.
-
Data Summary: Impact of Reaction Conditions
| Base | Solvent | Key Advantage | Primary Risk / Side Reaction | Typical Yield Range |
| NaH | THF, Toluene | Non-nucleophilic; drives reaction to completion. | Highly sensitive to moisture; requires inert atmosphere. | 75-90% |
| t-BuOK | THF, t-BuOH | Strong, sterically hindered base. | Can promote elimination if other leaving groups are present. | 70-85% |
| NaOEt | Ethanol | Inexpensive and easy to handle. | Transesterification with methyl esters; potential for Retro-Dieckmann. | 50-70% |
| LDA | THF | Very strong base, useful for less acidic substrates. | Requires low temperatures (-78 °C); can be difficult to handle. | 65-80% |
References
- 1. leapchem.com [leapchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
Technical Support Center: Stereoselective Reduction of 5-Oxopiperidines
Welcome to the technical support center for the stereoselective reduction of 5-oxopiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Piperidine scaffolds are central to a vast array of pharmaceuticals and bioactive molecules, and the precise control of stereochemistry during their synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and achieve your desired stereochemical outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Poor Diastereoselectivity – Obtaining a Mixture of Axial and Equatorial Alcohols
Question: My reduction of an N-substituted 5-oxopiperidone with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of the cis (axial alcohol) and trans (equatorial alcohol) diastereomers. How can I improve the selectivity?
Answer: This is a classic challenge in cyclic ketone reduction, governed by the principles of steric approach control and thermodynamic stability. The outcome is a competition between axial and equatorial attack of the hydride reagent.
Causality:
-
Axial Attack: Hydride delivery from the axial face leads to the formation of the thermodynamically more stable equatorial alcohol. This pathway is generally favored by small, unhindered hydride reagents.
-
Equatorial Attack: Hydride attack from the equatorial face is sterically more hindered due to interactions with axial hydrogens at the C3 and C5 positions. This pathway yields the less stable axial alcohol.
Solutions & Rationale:
-
Reagent Selection is Key: The steric bulk of the hydride reagent is the most powerful tool to influence diastereoselectivity.[1]
-
To Favor the trans (Equatorial) Alcohol: Use a small hydride reagent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1] The smaller nucleophile can more easily approach from the axial direction.
-
To Favor the cis (Axial) Alcohol: Employ a sterically demanding hydride reagent such as Lithium Tri-sec-butylborohydride (L-Selectride®) .[1][2] Its large size effectively blocks the axial face, forcing the hydride to attack from the less hindered equatorial direction.
-
-
Influence of the N-Substituent: The size and nature of the substituent on the piperidine nitrogen significantly impact the conformational equilibrium of the ring and, consequently, the facial selectivity of the reduction.[3]
-
A large N-substituent can favor a conformation where it occupies an equatorial position, potentially influencing the steric environment around the carbonyl. For instance, a bulky group like 1,1-dimethyl-2-propynyl has been shown to direct stereospecificity.[3] Consider modifying the N-substituent if your synthetic route allows.
-
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C, especially with bulky reagents like L-Selectride®) can enhance selectivity by favoring the transition state with the lowest activation energy.[1]
Comparative Data for Reagent Choice:
| Reagent/Catalyst | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, favors axial attack.[1] | trans (equatorial-OH) |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective, favors equatorial attack.[1] | cis (axial-OH) |
| Palladium on Carbon | Pd/C | Ethanol, Methanol | Catalytic hydrogenation, generally favors the equatorial product.[1] | trans (equatorial-OH) |
Issue 2: Low Enantioselectivity in the Reduction of a Prochiral 5-Oxopiperidone
Question: I am attempting an enantioselective reduction of a 3,3-disubstituted 5-oxopiperidone using a chiral reducing agent, but the enantiomeric excess (ee) is disappointingly low. What factors could be at play?
Answer: Achieving high enantioselectivity requires a well-defined and energetically favorable transition state where the chiral catalyst or reagent effectively discriminates between the two prochiral faces of the ketone.
Causality:
-
Poor Substrate-Catalyst Interaction: The chiral environment of the catalyst must effectively interact with the substrate to create a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products.
-
Substrate Flexibility: The conformational flexibility of the piperidine ring can lead to multiple, non-selective binding modes with the catalyst.
-
Chelation Control (or lack thereof): In substrates with a nearby coordinating group (e.g., an ether or protected amine), chelation between the substrate, a Lewis acid, and the reagent can lock the conformation and provide a rigid framework for stereocontrol.[4][5] If this is not possible or is inefficient, selectivity can suffer.
Solutions & Rationale:
-
Catalyst/Reagent Screening: There is no single "best" catalyst for all substrates. A systematic screening of chiral reducing systems is often necessary.
-
Noyori-type Reductions: Asymmetric transfer hydrogenation using catalysts like Ru(II)-TsDPEN in formic acid/triethylamine is a powerful method for the enantioselective reduction of ketones.[6]
-
Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can provide high levels of enantioselectivity. The success depends heavily on the substrate structure.
-
-
Harnessing Chelation: If your substrate has a Lewis basic group (e.g., at the N-1 or C-3 position), consider using a reducing system that incorporates a Lewis acid (e.g., Zn(OTf)₂). This can promote a chelated intermediate, which rigidly orients the substrate and can dramatically improve diastereoselectivity and enantioselectivity.[5]
-
Solvent and Temperature Optimization: The solvent can influence the conformation of both the substrate and the catalyst-substrate complex. Non-coordinating solvents are often preferred for asymmetric catalysis. As with diastereoselectivity, lower temperatures generally lead to higher enantiomeric excesses.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reduction of a ketone with sodium borohydride?
A1: The reduction proceeds via a two-step nucleophilic addition mechanism.[7][8]
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻).[7][8] The hydride attacks the electrophilic carbonyl carbon, forming a new C-H bond and breaking the C=O π bond. This creates a tetrahedral alkoxide intermediate.[9]
-
Protonation: A protic solvent (like methanol) or an acidic workup provides a proton to the negatively charged oxygen, yielding the final alcohol product.[9]
DOT Diagram: Mechanism of Ketone Reduction
Caption: General mechanism of ketone reduction by a hydride reagent.
Q2: How does catalytic hydrogenation differ from hydride reduction for 5-oxopiperidones?
A2: Catalytic hydrogenation involves the use of a metal catalyst (like Pd/C, PtO₂, or Raney Nickel) and hydrogen gas (H₂).[1][10] The mechanism is fundamentally different and occurs on the surface of the catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered stereoselectively. For cyclic ketones, hydrogenation typically delivers hydrogen from the less sterically hindered face, often resulting in the thermodynamically more stable equatorial alcohol, similar to reduction with small hydride reagents.[1] However, the catalyst's activity and the specific substrate structure can lead to different outcomes.[11]
DOT Diagram: Decision Workflow for Reduction Strategy
Caption: Simplified decision tree for selecting a reduction method.
Q3: My reaction is incomplete, and I'm recovering starting material. What should I do?
A3: Incomplete conversion can stem from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the hydride reagent. While the stoichiometry is 4:1 (ketone:borohydride), using 1.5 to 2.0 equivalents of NaBH₄ is common practice to ensure the reaction goes to completion.
-
Deactivated Reagent: Hydride reagents, especially more reactive ones, can be sensitive to moisture. Use a fresh bottle or ensure your reagent has been stored properly under an inert atmosphere.
-
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is clean but incomplete, try allowing it to warm to a slightly higher temperature (e.g., from -78 °C to -40 °C or 0 °C) or extend the reaction time. Monitor progress by TLC or LC-MS.
-
Steric Hindrance: A highly hindered ketone may react very slowly. In such cases, a more reactive, albeit potentially less selective, reagent like lithium aluminum hydride (LiAlH₄) might be necessary (use with caution, as it will also reduce other functional groups like esters and amides).
Validated Experimental Protocols
Protocol 1: Diastereoselective Reduction to the trans (Equatorial) Alcohol
Objective: To synthesize N-Boc-4-hydroxypiperidine with a preference for the trans isomer.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions to the stirred solution. Effervescence (hydrogen evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (staining with potassium permanganate).[1]
-
Quench: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by flash column chromatography if necessary.[1]
Protocol 2: Diastereoselective Reduction to the cis (Axial) Alcohol
Objective: To synthesize N-Boc-4-hydroxypiperidine with a preference for the cis isomer.
Methodology:
-
Setup: In a flame-dried, argon-purged round-bottom flask with a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe to the stirred solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction's progress by TLC.[1]
-
Quench: While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of water, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This can be a very exothermic process.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Piperidone synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. The Stereoselectivity of Catalysts in Hydrogenation. I. The Catalytic Hydrogenation of 2-Cyclopentylidenecyclopentanol and 2-Benzylidene-1-tetralol | Semantic Scholar [semanticscholar.org]
preventing decomposition of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
A Guide to Preventing Decomposition and Ensuring Experimental Success
Welcome to the technical support center for 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3). As Senior Application Scientists, we understand the challenges researchers face when working with complex multifunctional molecules. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of this valuable synthetic intermediate. Our goal is to explain the "why" behind the protocols, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary chemical features that make this compound susceptible to decomposition?
A1: The molecule's instability arises from the interplay of three key functional groups:
-
β-Keto Ester System: The core structure contains a ketone at the 5-position relative to the methyl carboxylate at the 3-position. This arrangement is susceptible to hydrolysis followed by rapid decarboxylation (loss of CO₂), particularly when heated under either acidic or basic conditions.[1][2][3]
-
N-Boc Protecting Group: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is notoriously labile and is readily cleaved under acidic conditions to release the free amine, carbon dioxide, and isobutene.[4][5][6]
-
Methyl Ester: Like any ester, the methyl ester at the C3 position can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[7][8][9]
The combination of these features means the molecule is sensitive to pH extremes and elevated temperatures.
Q2: What are the definitive recommended storage conditions?
A2: To ensure long-term stability, the compound should be stored under the conditions summarized in the table below. The primary goal is to prevent exposure to atmospheric moisture and acidic vapors, which can initiate degradation pathways even during storage.
Q3: Can I handle the compound on the benchtop in the open air?
A3: While brief handling in the open air for weighing is generally acceptable, prolonged exposure is discouraged. The compound is a solid and not particularly hygroscopic, but taking precautions minimizes the risk of adsorbing atmospheric moisture, which can be detrimental if acidic or basic residues are also present. For transfers and solution preparation, working under an inert atmosphere (like nitrogen or argon) is best practice.
Q4: Which solvents are safe to use, and which should be avoided?
A4: Solvent choice is critical. Protic solvents, especially in the presence of trace acid or base, can facilitate decomposition. Always use anhydrous solvents for reactions unless water is a required reagent.
-
Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN), N,N-Dimethylformamide (DMF). Ensure they are anhydrous and of high purity.
-
Solvents to Use with Caution: Methanol (MeOH), Ethanol (EtOH). These can participate in transesterification or act as a proton source. Use only when necessary and at low temperatures.
-
Solvents to Avoid: Acidic solutions (e.g., aqueous HCl) or basic solutions (e.g., aqueous NaOH, sodium methoxide in methanol) will actively promote decomposition.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments. Each solution is based on understanding the underlying chemical mechanisms of decomposition.
Issue 1: Compound Degrades During Aqueous Workup
Symptoms: You observe new spots on your TLC plate (often a lower Rf spot corresponding to the hydrolyzed acid and a baseline spot for the Boc-deprotected amine) after performing an aqueous extraction.
Root Cause Analysis: The primary culprit is an inappropriate pH of the aqueous layer.
-
Acidic Wash (e.g., 1M HCl): This will rapidly cleave the Boc group, exposing the secondary amine.[4][5]
-
Basic Wash (e.g., sat. NaHCO₃, 1M NaOH): This can hydrolyze the methyl ester to the corresponding carboxylate salt.[8][9] If the solution is then acidified to re-protonate the acid for extraction, the resulting β-keto acid can readily decarboxylate.[1][10]
Protocol: Safe Neutral Workup
-
Quench Reaction: Cool the reaction mixture to 0 °C. If the reaction contains a strong acid or base, neutralize it carefully in situ before adding water. For example, add solid NaHCO₃ to an acidic reaction until bubbling ceases.
-
Dilute: Dilute the organic mixture with a non-polar, water-immiscible solvent like Ethyl Acetate or DCM.
-
Wash with Brine: Perform washes exclusively with a neutral, saturated aqueous solution of NaCl (brine). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer without altering the pH.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Issue 2: Decomposition During Silica Gel Chromatography
Symptoms: Significant product loss, streaking on the TLC plate, or isolation of byproducts after purification by column chromatography.
Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment is sufficient to catalyze the slow cleavage of the Boc protecting group, leading to a polar amine that streaks or remains on the column.[4][6]
Protocol: Chromatography on Deactivated Silica Gel
-
Prepare Slurry: In a fume hood, create a slurry of silica gel in your desired eluent system.
-
Neutralize: For every 100 g of silica gel, add 1 mL of a neutralizing base. Triethylamine (Et₃N) is most common. The base will neutralize the acidic sites on the silica surface.
-
Equilibrate: Stir the slurry gently for 15-30 minutes to ensure thorough mixing and neutralization.
-
Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual. Remember to add the same percentage of base (e.g., 1% Et₃N) to your mobile phase to maintain the neutral conditions throughout the purification.
Visualization: Key Decomposition Pathways
The following diagrams illustrate the two primary mechanisms of degradation for this compound.
Caption: Acid-Catalyzed Decomposition Pathways.
Caption: Base-Catalyzed Decomposition Pathway.
Issue 3: Side Reactions Under Basic Conditions (e.g., Alkylation)
Symptoms: Low yields or formation of complex mixtures when attempting reactions involving a base, such as an α-alkylation of the ketone.
Root Cause Analysis: The molecule possesses two acidic protons: one α to the ketone and one α to the ester. Strong, nucleophilic bases like sodium ethoxide or hydroxide can lead to competing reactions:
-
Ester Hydrolysis: As discussed, this is a primary side reaction.[8]
-
Retro-Dieckmann Condensation: Under harsh basic conditions, the piperidine ring can potentially reopen. The original synthesis of this ring system likely involves a Dieckmann condensation, which is a reversible intramolecular Claisen reaction.[11][12][13][14]
Protocol: Using Non-Nucleophilic Bases at Low Temperatures
-
Solvent and Temperature: Dissolve the substrate in an anhydrous aprotic solvent like THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the desired position. Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[11]
-
Base Addition: Add the base slowly (dropwise) to the cooled solution to form the enolate.
-
Electrophile Addition: After enolate formation (typically 30-60 minutes at -78 °C), add your electrophile (e.g., methyl iodide) and allow the reaction to proceed at low temperature, warming slowly only if necessary.
-
Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and avoids the pH extremes of strong acids or bases.
Visualization: Workflow for a Safe Reaction and Purification
Caption: Recommended Experimental Workflow.
Data Summary Tables
For quick reference, these tables summarize the key parameters for handling and using this compound.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20 °C (Freezer) | Slows kinetic rate of any potential degradation.[15][16][17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO₂.[15][16] |
| Container | Tightly sealed, amber glass vial | Protects from light and air ingress. |
| Handling | Use anhydrous solvents and glassware | Minimizes contact with water, a key reagent in hydrolysis. |
Table 2: Reagent Compatibility and Incompatibility
| Reagent Class | Compatible (with caution) | INCOMPATIBLE (High Risk of Decomposition) |
| Acids | Weakly acidic salts (e.g., NH₄Cl) for workup. | Strong mineral acids (HCl, H₂SO₄), strong organic acids (TFA), Lewis acids (AlCl₃), acidic surfaces (silica gel).[5][18] |
| Bases | Non-nucleophilic hindered bases (LDA, LHMDS), organic bases (Et₃N, DIPEA) at low temp. | Strong nucleophilic bases (NaOH, KOH, LiOH, NaOMe).[8][11] |
| Nucleophiles | Organometallics (at low temp). | Hydride sources (e.g., LiAlH₄) may reduce both keto and ester groups. |
| Redox Agents | Catalytic hydrogenation (e.g., H₂, Pd/C) is generally safe for the core structure. | Strong oxidizing/reducing agents may not be compatible. |
By adhering to these guidelines and understanding the chemical principles behind them, researchers can confidently use this compound to achieve their synthetic goals with high yield and purity.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 16. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 17. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Piperidine Ring Formation
From the desk of a Senior Application Scientist
Welcome to the technical support center for piperidine synthesis. The piperidine motif is a cornerstone in modern drug discovery, present in a multitude of FDA-approved pharmaceuticals.[1][2] However, the construction of this saturated heterocycle is not always straightforward. Low yields can arise from a variety of factors, from catalyst deactivation to suboptimal reaction conditions and unexpected side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during piperidine ring formation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis and handling of piperidine compounds.
Q1: What are the primary synthetic routes to the piperidine ring?
There are several robust methods for synthesizing the piperidine core, each with distinct advantages and challenges. The most common strategies include:
-
Catalytic Hydrogenation of Pyridines: This is the most atom-economical method, directly converting readily available pyridine precursors into the saturated piperidine ring.[1] It often requires high pressures of hydrogen gas and is sensitive to catalyst poisoning.[1][3]
-
Reductive Amination: This versatile method typically involves a "one-pot" reaction between a dicarbonyl compound (or a functional equivalent) and an amine, followed by in-situ reduction of the formed iminium ion intermediate.[4][5] It is a powerful technique for constructing substituted piperidines.[5][6]
-
Intramolecular Cyclization: These methods involve forming the ring by creating a C-N or C-C bond from a linear precursor, such as an amino alcohol or a halo-amine.[7][8] A classic example is the cyclization of an amino alcohol after activation of the hydroxyl group.[9]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful means of controlling stereochemistry in the piperidine ring, though the mechanism can be complex and yields may be sensitive to the choice of catalyst and dienophile.[4][10]
Q2: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A yellow discoloration in piperidine is typically due to the formation of oxidation products.[4] While minor impurities may not impact subsequent reactions, high-purity applications require their removal.
-
Solution: The most effective purification method is distillation.[4]
-
Prevention: To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool place.[4]
Q3: I'm struggling to separate my piperidine product from the starting pyridine. Why is this difficult?
This is a common and frustrating purification challenge caused by the formation of an azeotrope. Piperidine and pyridine form a constant boiling mixture at approximately 92% piperidine and 8% pyridine, which boils at around 106.1°C.[4][11] This makes complete separation by standard fractional distillation practically impossible.[4]
-
Solution 1: Selective Salt Formation. A highly effective chemical separation involves bubbling carbon dioxide (CO₂) gas through a solution of the mixture. Piperidine, being a more basic secondary amine, will react to form a solid piperidine carbonate salt, while the less basic pyridine will not react and remains in solution.[4][12] The solid salt can then be isolated by filtration and hydrolyzed back to pure piperidine using an aqueous base.[12]
-
Solution 2: Azeotropic Distillation. Distillation in the presence of water can also be used to break the azeotrope, as water forms different azeotropic mixtures with piperidine and pyridine, allowing for separation.[4][11]
Part 2: In-Depth Troubleshooting Guides by Synthetic Method
This section provides detailed, question-and-answer-based troubleshooting for specific synthetic routes.
Method A: Catalytic Hydrogenation of Pyridines
The direct reduction of a pyridine ring is elegant but mechanistically challenging due to the molecule's aromaticity and the Lewis basicity of the nitrogen atom.[1]
Q&A 1: My hydrogenation reaction is slow, incomplete, or has stalled entirely. What are the common causes and solutions?
This is the most frequent issue in pyridine hydrogenation. The root cause often involves the catalyst's interaction with the substrate and product.
-
Cause 1: Catalyst Poisoning. The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly coordinate to the surface of the metal catalyst (e.g., Pd, Pt, Rh). This binding occupies the active sites, preventing the catalytic cycle and effectively "poisoning" the catalyst.[1][3]
-
Cause 2: Insufficient Hydrogen Pressure or Temperature. The aromatic pyridine ring is highly stable. Overcoming this resonance stabilization requires sufficient energy, often in the form of high hydrogen pressure and/or elevated temperature.[1][13]
-
Cause 3: Poor Catalyst Activity. The catalyst itself may be old, of low quality, or not properly activated.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst), ensure it is pre-reduced to the active platinum black before the substrate is fully reduced.[13] Increase the catalyst loading (e.g., from 5 mol% to 10 mol%), though this should be a last resort.[14]
-
Q&A 2: I'm observing side products from the reduction of other functional groups on my pyridine ring. How can I improve chemoselectivity?
Achieving chemoselectivity is critical when other reducible groups (e.g., nitro, carbonyl, benzyl ethers) are present. The choice of catalyst and conditions is paramount.
-
Cause: Overly Aggressive Catalyst/Conditions. Highly active catalysts like Rhodium on carbon or harsh conditions can lead to the reduction of less reactive functional groups.
-
Solution 1: Catalyst Selection. Choose a catalyst with known selectivity. For example, Palladium on carbon (Pd/C) is often used for its efficiency and can sometimes be modulated by additives.[1] Platinum(IV) oxide (PtO₂) is also a robust choice, particularly under acidic conditions.[4][13] Rhodium-based catalysts are very active and may be required for highly substituted pyridines but can be less selective.[3]
-
Solution 2: Milder Conditions. Employ milder hydrogen sources through transfer hydrogenation.[14] Reagents like formic acid or ammonium formate in the presence of a catalyst can provide a less aggressive means of reduction, potentially preserving sensitive functional groups.[14][15]
-
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ (1-50 bar), RT-80°C, Acidic Solvent | Widely used, efficient, cost-effective.[1] | Can be less effective for highly substituted pyridines; may cause debenzylation. |
| PtO₂ (Adam's) | H₂ (3-70 bar), RT, Acetic Acid | Highly effective, robust, good for many substrates.[4][13] | More expensive than Pd/C; pyrophoric.[1] |
| Rhodium (e.g., Rh/C, Rh₂O₃) | H₂ (5-10 bar), RT-40°C | Very high activity, effective under mild conditions.[3] | Can be less chemoselective; more expensive.[14] |
| Ruthenium (e.g., RuO₂) | High H₂ pressure, High Temp | Effective for specific applications. | Often requires harsh conditions.[13] |
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adam's catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas, then pressurize to the desired pressure (e.g., 50-70 bar).[13]
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the filter pad with water immediately after filtration.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further by distillation or crystallization after basification and extraction.
Method B: Reductive Amination
This powerful strategy builds the piperidine ring by forming two C-N bonds in a cascade reaction, typically from a 1,5-dicarbonyl compound or equivalent.[5][16] Success hinges on controlling the equilibrium between amine/aldehyde and the resulting iminium ion.
Q&A 1: My yield is low, and I suspect inefficient iminium ion formation. How can I optimize this critical step?
The formation of the iminium ion intermediate is the first and most crucial step. It is a pH-dependent equilibrium.[17]
-
Cause: Suboptimal pH. The reaction requires a delicate pH balance.
-
If the medium is too basic , the carbonyl compound will not be sufficiently activated for nucleophilic attack by the amine.
-
If the medium is too acidic , the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[17]
-
-
Solution: The optimal pH for iminium ion formation is typically in the mildly acidic range of 4-6.[17] This can be achieved by adding a mild acid like acetic acid to the reaction mixture.[17] It is often beneficial to stir the amine and carbonyl components in the presence of the acid for 1-2 hours before adding the reducing agent to allow the iminium ion to pre-form.[17]
Q&A 2: I'm getting significant amounts of a hydroxyl byproduct from the reduction of my starting aldehyde/ketone. How do I prevent this?
This indicates that your reducing agent is not selective and is reacting with the starting carbonyl compound faster than with the iminium ion intermediate.
-
Cause: Non-selective Reducing Agent. Powerful hydride donors like sodium borohydride (NaBH₄) are capable of reducing both aldehydes/ketones and iminium ions, often leading to competitive side reactions.[17][18]
-
Solution: Use a Selective Reducing Agent. The best solution is to use a milder reducing agent that shows high selectivity for the iminium ion over the carbonyl group.
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces the iminium ion under the mildly acidic conditions required for its formation.[17][18]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly selective for iminium ions, but it is extremely toxic and requires careful handling and workup procedures.[17][18]
-
Caption: Troubleshooting workflow for low yield in reductive amination.
-
Reaction Setup: To a round-bottom flask, add the dicarbonyl compound (e.g., 5-oxopentanoic acid, 1.0 eq) and the amine (e.g., piperidine, 1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Imine Formation: Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. An exothermic reaction may be observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Method C: Intramolecular Cyclization of Amino Alcohols
This classical approach involves activating the terminal alcohol of a linear amino alcohol precursor to make it a good leaving group, followed by intramolecular nucleophilic attack by the amine to close the ring.
Q&A 1: My cyclization yield is poor. What are the critical parameters to investigate?
Low yields in this Sₙ2 cyclization often point to inefficient activation of the alcohol or unfavorable reaction conditions.
-
Cause 1: Inefficient Alcohol Activation. The hydroxyl group is a poor leaving group and must be converted into a better one (e.g., a tosylate, mesylate, or halide). Incomplete activation will result in unreacted starting material.
-
Solution: Ensure stoichiometric control during the activation step (e.g., with TsCl, MsCl). A highly effective one-pot method uses thionyl chloride (SOCl₂), which converts the alcohol to a chlorosulfinyl ester and ultimately an alkyl chloride in situ.[9][19] The key to success with SOCl₂ is often inverse addition—slowly adding the amino alcohol to the SOCl₂ solution. This instantly protonates the amine, preventing it from reacting undesirably with the SOCl₂.[9][19]
-
-
Cause 2: Unfavorable Reaction Conditions. The intramolecular Sₙ2 reaction can be slow. High concentrations may favor intermolecular side reactions.
-
Solution: If using a two-step procedure (activate then cyclize), ensure a suitable base is used in the cyclization step to deprotonate the amine. Heating the reaction can increase the rate of cyclization.[9] To favor intramolecular cyclization, the reaction can be run under high-dilution conditions.
-
Caption: SOCl₂-mediated cyclization of an amino alcohol.
-
Reaction Setup: To a flask containing a suitable solvent (e.g., isopropyl acetate), add thionyl chloride (SOCl₂, ~2.0 eq) and cool in an ice bath.
-
Inverse Addition: Slowly add a solution of the amino alcohol (1.0 eq) in the same solvent to the cooled SOCl₂ solution via an addition funnel. This ensures the amino alcohol is always in the presence of excess SOCl₂ and generated HCl, keeping the amine protonated.[19]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis confirms the complete formation of the chloro-amine intermediate.
-
Cyclization/Workup: Cool the mixture again and carefully quench by adding it to a stirred, cold aqueous solution of a strong base (e.g., NaOH). This neutralizes the acid and deprotonates the amine, triggering rapid intramolecular cyclization.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, dry, and concentrate to yield the crude piperidine product.
Part 3: References
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. 17
-
BenchChem. Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. 14
-
BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. 4
-
ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. 20
-
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. 1
-
BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. 21
-
Sreenivasulu, R. et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. 13
-
BenchChem. Overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine. --INVALID-LINK--
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. 22
-
Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. 15
-
Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. 3
-
BIOENGINEER.ORG. Iridium Catalysis Enables Piperidine Synthesis from Pyridines. 23
-
Organic Chemistry Portal. Piperidine synthesis. 24
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 7
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 8
-
Xu, F. et al. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry. 9
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. 5
-
ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. 10
-
Royal Society of Chemistry. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. 25
-
Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. 16
-
Google Patents. Process for purifying piperidine. 11
-
ResearchGate. Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. 26
-
Google Patents. A kind of purification method of high-purity piperidine. 27
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. 19
-
ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. 2
-
Master Organic Chemistry. Reductive Amination, and How It Works. 18
-
ACS Publications. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 6
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. soc.chim.it [soc.chim.it]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bioengineer.org [bioengineer.org]
- 24. Piperidine synthesis [organic-chemistry.org]
- 25. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
workup procedure for reactions involving 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Technical Support Center: 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
A Note on Chemical Structure: This guide focuses on the workup procedures for reactions involving 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3) . Information and literature precedence for the 5-oxo isomer are scarce, while the 4-oxo isomer is a widely used and well-documented building block in pharmaceutical and organic synthesis.[1][2][3] The principles and troubleshooting steps outlined here are based on the known reactivity of the 4-oxo isomer and are likely applicable to similar structures.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reaction mixtures containing the target compound or its derivatives.
Question: I'm observing a persistent emulsion during the aqueous extraction. How can I break it?
Answer: Emulsion formation is a common issue, particularly when residual basic or acidic catalysts or reagents act as surfactants. The relatively low melting point (32-34 °C) of the parent compound means it can also be a viscous oil at room temperature, contributing to this problem.[4][5]
-
Immediate Steps:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing a separation from the less polar organic layer.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for equilibrium distribution without high shear forces.
-
Filtration: If fine particulate matter is present, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids that often stabilize emulsions.
-
Patience & Temperature: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, gentle warming or cooling of the funnel can help break the emulsion, but be mindful of the compound's stability.
-
-
Causality-Based Explanation: Emulsions are colloidal suspensions of one liquid in another. They are often stabilized by amphiphilic molecules or fine solid particles that accumulate at the liquid-liquid interface, reducing the interfacial tension. By adding brine, you are disrupting the solvation of these stabilizing species in the aqueous layer, effectively "salting out" the organic components and promoting coalescence of the dispersed droplets.
Question: My final yield is significantly lower than expected. Where could the product have been lost?
Answer: Product loss during workup can occur at multiple stages. The key is to systematically evaluate each step. The compound contains both an acid-labile N-Boc protecting group and a base-labile methyl ester, making pH control critical.
-
Potential Causes & Solutions:
-
Incomplete Extraction: The product may have partial solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution: Ensure the aqueous layer's pH is adjusted to be neutral or slightly basic (pH 7-8) before extraction to ensure the compound is not protonated.[4] Perform multiple extractions (e.g., 3x with your chosen organic solvent) rather than a single large-volume extraction to maximize recovery.
-
-
Premature Precipitation: If the reaction mixture is cooled too rapidly or if solvent polarity changes abruptly, the product might precipitate and be lost during transfers or filtration.
-
Solution: Monitor for solid formation during quenching. If a precipitate forms, ensure it is the desired product (via TLC or LC-MS of a small dissolved sample) before proceeding. It may be necessary to add more organic solvent to redissolve the product before the aqueous wash.
-
-
Chemical Decomposition:
-
Acid-Catalyzed Deprotection: The N-Boc group is highly sensitive to acid. Washing with strong acids (e.g., >1M HCl) can cleave this group, rendering the resulting amine salt water-soluble and difficult to extract.
-
Preventative Measure: Use milder acidic washes, such as saturated ammonium chloride (NH₄Cl) or 10% citric acid solution. Keep the contact time brief and the temperature low (0-5 °C). A literature synthesis protocol specifically uses acetic acid to adjust the pH to 6-6.5 before subsequent steps.[4]
-
-
Base-Catalyzed Hydrolysis: Exposure to strong bases (e.g., >1M NaOH) can hydrolyze the methyl ester to a carboxylate, which will be lost to the aqueous layer.
-
Preventative Measure: Use mild bases like saturated sodium bicarbonate (NaHCO₃) for neutralization. If a stronger base is required, use it in dilute form (e.g., 5% NaOH[4]) and at low temperatures.
-
-
-
Below is a decision tree to help diagnose yield issues:
Caption: Troubleshooting flowchart for low yield diagnosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for liquid-liquid extraction of this compound?
A1: The choice of solvent depends on the reaction solvent and downstream applications. Generally, water-immiscible organic solvents are preferred.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent with moderate polarity that is effective at dissolving the compound. It is relatively easy to remove under vacuum.
-
Dichloromethane (DCM): Offers excellent solubility for a wide range of organic compounds but can sometimes complicate layer separation due to its higher density.
-
Toluene: A less polar option, useful if the reaction was performed in toluene, as it simplifies the workup. A published synthesis procedure utilizes toluene for extraction.[4]
| Solvent | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 0.902 | 77.1 | Prone to hydrolysis with strong acid/base. |
| Dichloromethane | 1.33 | 39.6 | Higher density (bottom layer); can be harder to dry completely. |
| Toluene | 0.867 | 110.6 | Higher boiling point makes it harder to remove. |
Q2: Is column chromatography required for purification?
A2: Not always. One literature report suggests the product obtained after an extractive workup was sufficiently pure for direct use in the subsequent reaction.[4] However, for applications requiring high purity, column chromatography is the standard method.
-
Stationary Phase: Silica gel (SiO₂) is most common.
-
Mobile Phase: A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. For similar compounds, eluent systems like acetone/n-hexane have been reported.[6] Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity while monitoring the elution with TLC.
Q3: What are the proper storage conditions for 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?
A3: Due to its potential for slow degradation, proper storage is crucial. The consensus from multiple suppliers is to store the compound in a freezer under an inert atmosphere.[5][7]
-
Temperature: -20°C is recommended for long-term storage.[5][7]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent reaction with atmospheric moisture or oxygen.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q4: How should a typical aqueous workup sequence be structured?
A4: A robust workup is designed to sequentially remove different types of impurities. The following workflow provides a logical and effective sequence for purifying the product from a typical reaction mixture.
Caption: Standard experimental workflow for aqueous workup.
References
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 5. 161491-24-3 CAS MSDS (1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
Technical Support Center: Navigating Scale-Up Challenges in Piperidone Intermediate Synthesis
Welcome to the Technical Support Center for the synthesis of piperidone intermediates. Piperidones are crucial building blocks in the pharmaceutical industry, serving as precursors for a wide range of active pharmaceutical ingredients (APIs), including potent analgesics and anticancer drugs.[1][2] However, transitioning their synthesis from the laboratory bench to pilot or production scale is fraught with challenges that can impact yield, purity, and safety.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common scale-up issues. We will delve into the "why" behind these challenges, offering practical, self-validating solutions grounded in chemical engineering principles and process safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the scale-up of piperidone synthesis.
Q1: We're observing a significant drop in yield and an increase in impurities now that we've moved from a 1L flask to a 50L reactor. What's the most likely cause?
A: This is a classic scale-up problem rooted in fundamental principles of heat and mass transfer.[3][6] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[7] This means your ability to remove heat from an exothermic reaction is significantly reduced.[8] Consequently, localized "hot spots" can form within the reactor, leading to thermal degradation of your product and promoting side reactions that generate impurities.[6][7] Similarly, what was efficient mixing with a magnetic stir bar in a small flask is often inadequate in a large vessel, leading to poor mass transfer, where reactants are not uniformly distributed.[3] This can result in incomplete reactions and the formation of byproducts due to localized excesses of certain reagents.[7]
Q2: Our piperidone intermediate is failing to crystallize as expected during workup at a larger scale. The product is oiling out or forming an unfilterable solid. Why is this happening?
A: Crystallization is highly sensitive to scale-dependent factors.[9] A process that works perfectly in a flask may fail in a reactor due to differences in cooling rates, mixing dynamics, and localized supersaturation.[9] Slower, less uniform cooling in a large reactor can lead to different polymorphic forms or prevent crystallization altogether.[10] Inadequate mixing can create areas of high supersaturation, leading to rapid, uncontrolled precipitation (oiling out) or the formation of fine, amorphous particles that are difficult to filter.[9] It's crucial to understand that many scale-up failures are not chemistry failures but rather solid-form control failures.[9]
Q3: We've noticed a new, significant impurity in our scaled-up batch that was barely detectable at the lab scale. How do we identify and control it?
A: The amplification of minor impurities is a common and serious challenge during scale-up.[3][6] An impurity that is present at a negligible level in a 100-milliliter reaction can accumulate to problematic levels in a 1,000-liter reactor.[6] This is often due to the extended reaction times and higher temperatures experienced at larger scales.[11] To address this, robust analytical methods are essential to identify and quantify these impurities at every stage.[6] Control strategies often involve re-optimizing reaction conditions like temperature, reagent addition rates, and stoichiometry to disfavor the side reaction that produces the impurity.[7][12]
Q4: Our process involves a highly exothermic step. What are the critical safety considerations we need to address before scaling up?
A: Process safety is paramount, especially with exothermic reactions.[13] A "runaway reaction," where the rate of heat generation exceeds the rate of heat removal, can have catastrophic consequences in a large reactor.[14][15] Before scaling up, a thorough thermal hazard assessment is mandatory. This includes reaction calorimetry to determine the heat of reaction and the adiabatic temperature rise (ATR).[16][17] An ATR over 50°C is a significant concern and requires careful investigation.[16] Strategies to mitigate risk include controlled, slow addition of reagents, using a more dilute solution, and ensuring your reactor's cooling system is adequate for the heat load.[7][13] Never assume a reaction that was manageable in the lab will be safe at scale without proper safety studies.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on specific, complex issues you may encounter.
Issue 1: Runaway Exotherms and Poor Temperature Control
Scenario: During the N-alkylation of a piperidone, a common and often exothermic step, you observe a rapid temperature increase in your pilot-scale reactor that the cooling jacket cannot control, leading to a batch failure due to impurity formation.
Causality: The fundamental issue is the inverse relationship between reactor volume and the surface area available for heat transfer. As the reactor size increases, the volume (which generates heat) increases by a cubic function, while the surface area (which removes heat) only increases by a square function.[8] This disparity makes heat removal increasingly difficult at larger scales.[6][15]
Troubleshooting Protocol:
-
Quantify the Thermal Hazard:
-
Action: Perform reaction calorimetry (RC1) studies on the lab scale to determine the total heat of reaction (ΔHrxn), the heat flow profile over time, and the maximum temperature of the synthesis reaction (MTSR).
-
Rationale: This data is essential for calculating the cooling duty required for your pilot-scale reactor and for identifying any potential for thermal runaway.[17]
-
-
Modify Reagent Addition Strategy:
-
Action: Switch from a batch-wise or rapid addition of the alkylating agent to a slow, controlled addition using a dosing pump.
-
Rationale: Slow addition ensures that the heat generated by the reaction at any given moment does not exceed the cooling capacity of the reactor.[7] This prevents the accumulation of unreacted reagents that could lead to a sudden, uncontrolled exotherm.[16]
-
-
Optimize Solvent and Concentration:
-
Action: Increase the solvent volume to run the reaction at a more dilute concentration.
-
Rationale: A larger solvent mass can absorb more heat, acting as a heat sink and moderating the temperature rise.[7] This also helps to improve stirring and prevent localized hot spots.
-
Data Presentation: Comparing Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (1L) | Pilot/Production Scale (100L) | Recommendation for Scale-Up | Rationale |
| Cooling | Ice bath, natural convection | Reactor with cooling jacket | Ensure efficient heat removal and precise temperature control.[7] | |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains a low concentration of reactive species.[7] | |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensures homogeneity, improves heat and mass transfer.[3][7] | |
| Solvent Volume | Concentrated | More dilute | Helps to better control the reaction temperature and manage viscosity.[7] |
Workflow Diagram: Troubleshooting Thermal Issues
Caption: Decision workflow for managing exothermic reactions during scale-up.
Issue 2: Inconsistent Yields Due to Poor Mixing and Mass Transfer
Scenario: You are performing a Dieckmann condensation to form a 4-piperidone intermediate.[18] At the lab scale, the reaction is clean and high-yielding. However, at the pilot scale, you observe significant amounts of unreacted starting material and byproducts, leading to inconsistent yields.
Causality: This is a classic mass transfer limitation.[19] In a large reactor, achieving uniform mixing is challenging. "Dead zones" can form where agitation is poor, leading to localized areas with incorrect stoichiometry.[3] This prevents the reactants from coming into contact effectively, slowing down the desired reaction and allowing side reactions to occur.
Troubleshooting Protocol:
-
Evaluate and Optimize Agitation:
-
Action: Assess the current agitation system. A simple anchor stirrer may be insufficient. Consider a more efficient impeller design, such as a pitched-blade turbine or a retreat curve impeller, which promotes better top-to-bottom flow.
-
Rationale: The goal is to ensure homogeneity throughout the reactor volume, which is critical for consistent reaction kinetics and minimizing byproduct formation.[7]
-
-
Monitor Reaction Completion In-Process:
-
Action: Implement in-process controls (IPCs) such as HPLC, GC, or TLC to monitor the disappearance of starting materials.
-
Rationale: Do not rely solely on time as an indicator of completion. Reaction times often need to be extended at a larger scale due to slower heating, cooling, and mass transfer rates.[20] Monitoring ensures the reaction is truly complete before proceeding to workup.
-
-
Consider a "Heel" Approach:
-
Action: For reactions sensitive to initial concentrations, consider leaving a small amount (a "heel") of the previous successful batch in the reactor before starting the next one.
-
Rationale: This can sometimes help to initiate the reaction more smoothly and ensure consistency between batches, although it requires careful validation to avoid impurity carryover.
-
Workflow Diagram: Troubleshooting Mixing and Mass Transfer Issues
Caption: A systematic approach to diagnosing and solving mass transfer limitations.
Issue 3: Crystallization and Solid-Form Control Failures
Scenario: Your piperidone hydrochloride salt, which crystallizes beautifully in the lab, becomes a gummy, intractable solid during pilot-scale isolation, making filtration and drying a bottleneck.
Causality: The physical properties of your intermediate—crystal habit, particle size, and polymorphic form—are not being controlled during the scale-up.[9][10] These properties are dictated by the crystallization conditions, which are very different in a large, jacketed reactor compared to a small, rapidly cooled flask.[9]
Troubleshooting Protocol:
-
Characterize the Solid Form:
-
Action: Use analytical techniques like Powder X-ray Diffraction (PXRD) to identify the crystal form (polymorph) and microscopy to observe the crystal habit (shape).
-
Rationale: You need to establish a baseline for the desired solid form. It's possible that at a larger scale, you are inadvertently producing a different, less stable, or less filterable polymorph.[10]
-
-
Develop a Controlled Cooling Profile:
-
Action: Instead of allowing the reactor to cool naturally or crash-cooling, implement a controlled, linear cooling ramp.
-
Rationale: Slow, controlled cooling promotes the growth of larger, more uniform crystals, which are easier to filter and dry.[21] This prevents the rapid precipitation that leads to amorphous or poorly-formed solids.
-
-
Implement Seeding:
-
Action: Develop a seeding protocol where a small amount of the desired crystalline material is added to the supersaturated solution at a specific temperature.
-
Rationale: Seeding provides a template for crystal growth, ensuring that the desired polymorph is formed consistently and helps to control particle size.[9] This is a critical step for achieving batch-to-batch consistency.[9]
-
Data Presentation: Crystallization Parameter Comparison
| Parameter | Laboratory Scale | Pilot Scale (Uncontrolled) | Pilot Scale (Controlled) |
| Cooling Method | Ice Bath (Rapid) | Jacket Cooling (Uncontrolled) | Programmed Linear Cooling Ramp |
| Seeding | Spontaneous Nucleation | Spontaneous Nucleation | Seeding at 1.2 Supersaturation |
| Agitation | Magnetic Stir Bar | Anchor Stirrer, 50 RPM | Pitched-Blade Turbine, 100 RPM |
| Resulting Solid | Crystalline, Filterable | Gummy, Oiled Out | Crystalline, Uniform, Filterable |
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. contractpharma.com [contractpharma.com]
- 6. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 7. benchchem.com [benchchem.com]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. ardena.com [ardena.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mt.com [mt.com]
- 18. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support guide for the purification of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (CAS: 161491-24-3). This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining this key synthetic intermediate in high purity.
I. Introduction to the Compound and its Challenges
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds.[1] Its structure, incorporating a β-keto ester and an N-Boc protecting group, presents unique purification challenges. Impurities can arise from the synthetic route, typically a Dieckmann condensation or related C-acylation, as well as from degradation during workup or storage. Understanding the nature of these impurities is paramount for devising an effective purification strategy.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Q1: My crude ¹H NMR spectrum shows multiple species. What are the likely impurities from the synthesis?
A1: The most common synthesis of this compound involves the acylation of N-Boc-4-piperidone with a methyl cyanoformate or a similar reagent. Based on this, the primary impurities are often:
-
Unreacted Starting Materials:
-
N-Boc-4-piperidone: Look for characteristic signals of the piperidone ring protons, typically in the range of 2.4-3.7 ppm.
-
Acylating Agent (e.g., Methyl Cyanoformate or Dimethyl Carbonate): A singlet corresponding to the methyl group may be visible.
-
-
Byproducts of Side Reactions:
-
Decarboxylated Product: The β-keto ester is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions, leading to N-Boc-4-piperidone.
-
Products of Self-Condensation: Aldol-type self-condensation of the starting N-Boc-4-piperidone can occur under basic conditions.
-
Analytical Approach:
-
¹H NMR Spectroscopy: Compare your spectrum with a reference spectrum of the pure product and starting materials. Pay close attention to the integration of signals to quantify the level of impurities. A standard table of chemical shifts for common laboratory solvents and reagents can be a valuable tool for identifying extraneous peaks.[2]
-
LC-MS: This is a powerful technique to identify the molecular weights of the components in your crude mixture, helping to confirm the presence of starting materials and byproducts.
Q2: My product appears as a yellow oil or solid, and the purity by HPLC is low. What could be the cause and how do I fix it?
A2: A yellow discoloration often indicates the presence of degradation products. The β-keto ester functionality and the N-Boc group can be sensitive to certain conditions.
-
Degradation of the β-Keto Ester: β-keto esters can undergo various reactions, including hydrolysis and decarboxylation, which can be accelerated by heat and the presence of acid or base.[3]
-
Degradation of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Exposure to strong acids, or even prolonged contact with silica gel during chromatography, can lead to its removal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity and discoloration.
Solutions:
-
Neutralize Workup: During aqueous workup, ensure the pH is maintained close to neutral. If an acid wash is necessary, use a weak acid (e.g., dilute citric acid) and minimize contact time.
-
Temperature Control: Perform all concentration steps at reduced pressure and moderate temperatures (< 40 °C).
-
Purification Strategy: For colored impurities, column chromatography is often effective.
Q3: I am struggling to purify my compound by column chromatography. What conditions do you recommend?
A3: Flash column chromatography on silica gel is the most common method for purifying this compound.
Recommended Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 6:4). This will elute non-polar impurities first, followed by the product, while more polar impurities remain on the column. |
| TLC Monitoring | Use the same solvent system as the column. | The ideal Rf for the product is between 0.2 and 0.4 for good separation. |
| Sample Loading | Dry loading is preferred. | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This prevents band broadening. |
Troubleshooting Common Chromatography Issues:
-
Product Co-elutes with Impurities: The polarity of your solvent system may be too high. Try a shallower gradient or a less polar solvent system (e.g., dichloromethane/diethyl ether).
-
Product Streaks on the Column: This can be due to the acidic nature of silica gel causing on-column degradation of the N-Boc group. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.1-0.5%) in the mobile phase before packing the column.
-
Work quickly and avoid leaving the compound on the column for extended periods.
-
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an effective method, especially for removing small amounts of impurities from an already enriched product. The challenge is often finding a suitable solvent system.
General Protocol for Recrystallization:
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening include:
-
Single Solvents: Isopropanol, ethyl acetate, diethyl ether, or mixtures with hexanes/heptane.
-
Solvent/Anti-solvent Systems: Dissolve the compound in a good solvent (e.g., ethyl acetate or dichloromethane) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists.
-
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
A review on the crystallization of piperidin-4-one derivatives suggests that ethanol is a commonly used solvent for this class of compounds.[4]
III. Frequently Asked Questions (FAQs)
-
What is the best way to store this compound?
-
Store the compound as a solid in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is recommended for long-term storage).[5] This minimizes degradation from atmospheric moisture and oxygen.
-
-
My pure product is a low-melting solid/oil. Is this normal?
-
Yes, this compound has a reported melting point in the range of 32-34 °C, so it can exist as a low-melting solid or a viscous oil at or near room temperature. Ensure all solvent has been removed under high vacuum.
-
-
How can I confirm the identity and purity of my final product?
-
¹H and ¹³C NMR: This is the primary method for structural confirmation and purity assessment. The spectra should be clean, with correct chemical shifts, multiplicities, and integrations.
-
HPLC: A reverse-phase HPLC method can provide a quantitative measure of purity. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA. The purity is often reported as >98% by HPLC for commercial samples.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₂H₁₉NO₅, MW: 257.28 g/mol ).[7]
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Product Signals (Approximate):
-
~3.7 ppm (s, 3H, -OCH₃)
-
~1.4 ppm (s, 9H, -C(CH₃)₃)
-
Piperidine ring protons will appear as complex multiplets between ~2.0 and 4.5 ppm.
-
-
Impurity Identification: Look for signals corresponding to starting materials or common solvents (e.g., ethyl acetate, hexanes, dichloromethane).
-
Protocol 2: General HPLC Method for Purity Analysis
This is a general starting method and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
V. Logical Relationships and Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
VI. References
-
TCI Chemicals. (n.d.). 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from --INVALID-LINK--
-
Hangzhou Leap Chem Co., Ltd. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate丨CAS 161491-24-3. Retrieved from --INVALID-LINK--
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from --INVALID-LINK--
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
References
- 1. leapchem.com [leapchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amiscientific.com [amiscientific.com]
- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 6. 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate | 161491-24-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. The piperidine scaffold, in particular, is a ubiquitous motif in a vast array of bioactive molecules and approved drugs. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate , a versatile building block in medicinal chemistry.
Through a comparative approach, we will dissect the spectral features of this target molecule, contrasting it with its positional isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , and simpler analogues, N-Boc-piperidine and methyl piperidine-3-carboxylate . This analysis will illuminate the influence of substituent positioning and functionality on the chemical environment of the piperidine ring protons, offering researchers a robust framework for spectral interpretation and quality control.
Deciphering the ¹H NMR Spectrum: A Tale of Two Isomers and Their Precursors
The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of its hydrogen atoms. For complex molecules like substituted piperidines, a thorough understanding of the factors influencing chemical shifts and coupling constants is crucial for unambiguous structure elucidation.
The Target Molecule: this compound (Predicted Spectrum)
Due to the absence of a publicly available experimental spectrum for this compound, a predicted ¹H NMR spectrum is utilized for this analysis. This prediction, generated using advanced computational algorithms, provides a reliable foundation for understanding its key spectral features.
The key to interpreting the spectrum lies in recognizing the distinct electronic environments created by the N-Boc protecting group, the methyl ester at the C3 position, and the ketone at the C5 position. The presence of the electron-withdrawing ketone at C5 is expected to significantly deshield the adjacent protons at C4 and C6. The stereochemistry at the C3 position will also introduce diastereotopicity for the methylene protons on the ring.
Anticipated Spectral Features:
-
N-Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region (around 1.4-1.5 ppm).
-
Methyl Ester Group: A sharp singlet for the three methyl protons, expected around 3.7 ppm.
-
Piperidine Ring Protons: A series of complex multiplets in the range of 2.0-4.5 ppm. The protons on the carbons adjacent to the carbonyl group (C4 and C6) will be the most downfield. The proton at C3 will be a multiplet, coupled to the adjacent methylene protons.
The Positional Isomer: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
The most insightful comparison can be drawn with the positional isomer, where the ketone is at the C4 position. This seemingly minor change dramatically alters the symmetry and electronic landscape of the molecule, leading to a distinct ¹H NMR spectrum. Here, the ketone is flanked by the C3 and C5 positions. This will induce significant downfield shifts for the proton at C3 and the methylene protons at C5. The protons at C2 and C6 will also be affected, but to a lesser extent. The direct attachment of the electron-withdrawing carbonyl group to the chiral center at C3 will have a pronounced effect on the chemical shift of the C3 proton.
Simpler Analogues: Building a Foundation for Interpretation
To appreciate the cumulative effect of the functional groups in our target molecule, it is instructive to examine the spectra of simpler, related compounds.
-
N-Boc-piperidine: This molecule provides the baseline chemical shifts for a piperidine ring with an N-Boc protecting group. The spectrum is relatively simple, with broad signals for the ring protons centered around 3.4 ppm and 1.6 ppm, and the sharp singlet for the t-butyl group around 1.45 ppm.
-
Methyl piperidine-3-carboxylate: This compound introduces the methyl ester at the C3 position. The absence of the bulky and electronically influential N-Boc group and the C5-ketone simplifies the spectrum. However, it allows for the isolation of the effect of the C3-methoxycarbonyl group on the adjacent ring protons.
Comparative Analysis of ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for this compound (predicted) and its comparators. This side-by-side view highlights the diagnostic shifts that enable differentiation between these closely related structures.
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (ppm) | Multiplicity |
| This compound | t-Butyl (Boc) | ~1.48 | s |
| OCH₃ | ~3.75 | s | |
| H-3 | ~3.2-3.4 | m | |
| H-2, H-6 | ~3.0-4.2 (complex) | m | |
| H-4 | ~2.5-2.8 (complex) | m | |
| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | t-Butyl (Boc) | ~1.47 | s |
| OCH₃ | ~3.73 | s | |
| H-3 | ~3.5-3.6 | m | |
| H-2, H-6 | ~3.2-4.1 (complex) | m | |
| H-5 | ~2.4-2.7 (complex) | m | |
| N-Boc-piperidine | t-Butyl (Boc) | ~1.45 | s |
| H-2, H-6 | ~3.3-3.5 | m | |
| H-3, H-4, H-5 | ~1.5-1.7 | m | |
| Methyl piperidine-3-carboxylate | OCH₃ | ~3.67 | s |
| H-2, H-6 | ~2.6-3.1 (complex) | m | |
| H-3, H-4, H-5 | ~1.5-2.1 (complex) | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. "s" denotes a singlet and "m" denotes a multiplet.
Visualizing Molecular Environments
The following diagrams illustrate the structures of the discussed molecules, providing a visual aid to understanding the proton environments.
Figure 1: Structures of the target molecule and its positional isomer.
Figure 2: Structures of the simpler piperidine analogues.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for piperidine derivatives, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.
Figure 3: Workflow for ¹H NMR Spectrum Acquisition and Processing.
Causality in Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window.
-
Internal Standard: TMS is the universally accepted internal standard for ¹H NMR in organic solvents, providing a sharp reference signal at 0 ppm.
-
Shimming: This step is critical for achieving high resolution and sharp spectral lines, which is essential for accurate multiplicity analysis.
-
Number of Scans: Averaging multiple scans (16-32) improves the signal-to-noise ratio, leading to a clearer spectrum, especially for less concentrated samples.
Conclusion
The ¹H NMR spectrum of this compound, while complex, can be reliably interpreted through a systematic, comparative approach. By understanding the influence of the N-Boc, methyl ester, and, most diagnostically, the position of the keto group, researchers can confidently distinguish between this molecule and its close structural relatives. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring the integrity and reproducibility of synthetic and characterization efforts in drug discovery and development.
A Comparative Guide to the Analytical Characterization of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, a substituted piperidone, represents a class of heterocyclic compounds with significant potential as a scaffold in medicinal chemistry. Its detailed characterization is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior.
This guide provides an in-depth technical comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹³C NMR analysis, compare its utility with other common analytical methods—namely ¹H NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and provide the experimental rationale and data to support these comparisons.
The Central Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This makes it an invaluable tool for identifying the number of non-equivalent carbons and deducing the connectivity of the molecular structure.
Experimental Protocol: ¹³C NMR Analysis
A standard approach to acquiring a high-quality ¹³C NMR spectrum for a piperidine derivative like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as its residual peak can be used for spectral calibration.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove ¹H-¹³C coupling, resulting in a spectrum with sharp, singlet peaks for each carbon atom. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of approximately 0 to 220 ppm is typically sufficient to encompass all carbon signals.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons, for more reliable integration.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.
-
Data Interpretation: Predicted ¹³C NMR Spectrum of this compound
Molecular Structure and Numbering
Caption: Structure of this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for 5-oxo Isomer | Rationale for Prediction |
| C=O (keto) | ~205-210 | The ketone carbonyl is expected to be significantly downfield. |
| C=O (Boc) | ~154 | The carbamate carbonyl chemical shift is characteristic. |
| C=O (Me ester) | ~170 | The ester carbonyl is typically found in this region. |
| C -(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group. |
| O-C H₃ (Me ester) | ~52 | The methyl carbon of the ester group. |
| Piperidine C2 & C6 | ~40-50 | Carbons adjacent to the nitrogen atom. |
| Piperidine C3 | ~45-55 | Methine carbon alpha to the ester group. |
| Piperidine C4 | ~35-45 | Methylene carbon adjacent to the keto group. |
Comparative Analysis with Alternative Techniques
While ¹³C NMR is a cornerstone for structural confirmation, a multi-technique approach provides a more comprehensive analytical profile.
¹H NMR Spectroscopy
¹H NMR is complementary to ¹³C NMR and provides information on the number, connectivity, and chemical environment of protons.
Expected ¹H NMR Data for this compound:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ (Boc) | ~1.5 | s | - | 9H |
| O-CH₃ (Me ester) | ~3.7 | s | - | 3H |
| Piperidine Protons | 2.0 - 4.5 | m | - | 7H |
Comparison:
| Feature | ¹³C NMR | ¹H NMR |
| Information | Carbon skeleton | Proton environment, connectivity |
| Sensitivity | Lower | Higher |
| Spectral Complexity | Simpler (proton-decoupled) | More complex (spin-spin coupling) |
| Quantitative Analysis | Possible with specific parameters | Routine |
¹H NMR offers higher sensitivity and is often the first-line technique for a quick assessment of a sample's purity and identity. However, the overlapping signals of the piperidine ring protons can make complete assignment challenging without 2D NMR techniques like COSY and HSQC.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of a novel organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion ([M]⁺): m/z = 257.12
-
Common Fragments:
-
Loss of the tert-butyl group: [M - 57]⁺
-
Loss of the methoxy group: [M - 31]⁺
-
Loss of the carbomethoxy group: [M - 59]⁺
-
Fragmentation of the piperidine ring. The fragmentation of cyclic ketones can be complex, but characteristic losses of small neutral molecules like CO are possible.[1]
-
Comparison:
| Feature | ¹³C NMR | Mass Spectrometry |
| Information | Carbon connectivity | Molecular weight, fragmentation |
| Sample Amount | mg range | µg to ng range |
| Isomer Differentiation | Excellent | Can be challenging for some isomers |
MS is highly sensitive and provides crucial molecular weight information. However, it may not always distinguish between isomers that have the same molecular weight and similar fragmentation patterns. ¹³C NMR, on the other hand, will show distinct spectra for isomers due to the different chemical environments of the carbon atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture and assessing the purity of a compound.
A Suitable HPLC Method:
-
Column: A reversed-phase C18 column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection would be suitable due to the presence of the carbonyl chromophores.
Comparison:
| Feature | ¹³C NMR | HPLC |
| Information | Detailed molecular structure | Purity, quantity |
| Primary Use | Structure elucidation | Separation and quantification |
| Throughput | Lower | Higher |
HPLC is the gold standard for purity determination but provides no direct structural information beyond the retention time and UV spectrum.[2] It is an essential complementary technique to NMR for a complete analytical characterization.
Conclusion: An Integrated Approach is Key
For the comprehensive and unambiguous characterization of this compound, a multi-faceted analytical approach is indispensable.
-
¹³C NMR stands out for its ability to provide a detailed and definitive map of the carbon skeleton, making it the primary tool for structural confirmation.
-
¹H NMR offers a rapid and sensitive method for initial assessment and, in conjunction with 2D techniques, can fully elucidate the proton framework.
-
Mass Spectrometry is unparalleled in its sensitivity for determining molecular weight and providing fragmentation clues to the structure.
-
HPLC is the method of choice for assessing the purity of the compound, a critical parameter in pharmaceutical applications.
By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and structure of this compound, paving the way for its further investigation and application.
References
Differentiating Positional Isomers: A Comparative Guide to the Mass Spectrometry of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate and its 4-Oxo Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups, often exhibit distinct chemical and biological properties. Their unambiguous identification is a critical step in ensuring the synthesis of the correct target molecule and in understanding structure-activity relationships. This guide provides a comprehensive comparison of the expected mass spectrometric behavior of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate and its closely related, commercially available isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate .
The Challenge of Isomeric Differentiation
The subject of this guide, this compound, and its 4-oxo counterpart are important building blocks in medicinal chemistry. The piperidine scaffold is a common feature in many drug molecules, and the precise placement of the keto group is crucial for the desired biological activity.[5][6] Mass spectrometry is a powerful tool for the structural analysis of such molecules due to its high sensitivity and ability to provide detailed information about molecular weight and fragmentation pathways. However, differentiating positional isomers can be challenging, as they often exhibit similar fragmentation patterns. A thorough understanding of the subtle differences in these patterns is key to their successful identification.
Predicted Mass Spectrometric Fragmentation: A Head-to-Head Comparison
The primary distinction in the mass spectra of the 4-oxo and 5-oxo isomers is expected to arise from the differing positions of the ketone group, which will influence the alpha-cleavages and other fragmentation pathways. Both molecules have a molecular weight of 257.28 g/mol .[4]
Table 1: Predicted Key Mass Fragments for the 4-Oxo and 5-Oxo Isomers
| Fragment (m/z) | Proposed Structure/Origin | Expected Relative Abundance (4-oxo) | Expected Relative Abundance (5-oxo) | Rationale for Difference |
| 257 | [M]⁺ | Present | Present | Molecular ion. |
| 201 | [M - C₄H₈]⁺ or [M - 56]⁺ | High | High | Loss of isobutylene from the tert-butoxycarbonyl (Boc) group. A common fragmentation for N-Boc protected amines. |
| 157 | [M - C₄H₈ - CO₂]⁺ or [M - 100]⁺ | High | High | Subsequent loss of carbon dioxide from the Boc-deprotected ion. |
| 142 | [M - C₄H₈ - CO₂ - CH₃]⁺ | Moderate | Moderate | Loss of a methyl radical from the methyl ester. |
| 128 | α-cleavage product (4-oxo) | Moderate-High | Low/Absent | Cleavage adjacent to the C4 ketone, leading to a stable acylium ion. |
| 114 | α-cleavage product (5-oxo) | Low/Absent | Moderate-High | Cleavage adjacent to the C5 ketone, leading to a different stable acylium ion. |
| 84 | Piperidine ring fragment | Moderate | Moderate | Fragmentation of the piperidine ring itself. |
| 57 | [C₄H₉]⁺ | High | High | tert-Butyl cation from the Boc group. |
Fragmentation of the N-Boc Group
A dominant fragmentation pathway for both isomers will be the loss of the N-tert-butoxycarbonyl (Boc) group. This typically proceeds via the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (44 Da). This will give rise to prominent ions at m/z 201 and 157 in both spectra. The tert-butyl cation at m/z 57 is also expected to be a major peak.
Differentiating Fragmentation of the Piperidine Ring
The key to distinguishing the 4-oxo and 5-oxo isomers lies in the fragmentation of the piperidine ring itself, specifically the cleavages alpha to the carbonyl group.[1][2]
-
For the 4-oxo isomer , alpha-cleavage can occur on either side of the C4 ketone. Cleavage between C3 and C4 is expected to be a favorable pathway, leading to the formation of a characteristic fragment ion.
-
For the 5-oxo isomer , the alpha-cleavages will occur adjacent to the C5 ketone. This will result in fragment ions of different masses compared to the 4-oxo isomer, providing a clear diagnostic marker.
Proposed Experimental Protocol for Comparative Analysis
To experimentally verify the predicted differences, a systematic approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.
1. Sample Preparation:
- Accurately weigh and dissolve the 4-oxo isomer standard and the unknown sample (potentially the 5-oxo isomer) in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
- Prepare a series of dilutions for method optimization and analysis. A starting concentration of 1 µg/mL for direct infusion or LC-MS analysis is recommended.
2. Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating these relatively polar molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 258.
- MS/MS (Product Ion Scan): Select the precursor ion at m/z 258 for collision-induced dissociation (CID).
- Collision Energy: Optimize the collision energy (e.g., in the range of 10-40 eV) to generate a rich fragmentation spectrum. A ramped collision energy experiment can be beneficial to observe both low- and high-energy fragments.
Complementary Analytical Techniques
While mass spectrometry is a powerful tool, for unequivocal structure confirmation, especially in a regulatory environment, orthogonal analytical techniques are recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the gold standards for determining the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbons in the piperidine ring will be significantly different for the 4-oxo and 5-oxo isomers, providing definitive structural information. For instance, the symmetry in the 4-oxo isomer will result in a different number of unique signals compared to the less symmetric 5-oxo isomer. PubChem lists the availability of ¹³C NMR data for the 4-oxo isomer, which would serve as an excellent reference.[4]
-
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretch in the IR spectrum can be influenced by its position within the ring. While the difference may be subtle, it can provide supporting evidence for the structure. IR spectra of piperidone derivatives are available in databases like the NIST WebBook.[7][8]
Conclusion
The differentiation of positional isomers like this compound and its 4-oxo analogue is a common challenge in chemical analysis. This guide has outlined a predictive framework for distinguishing these two compounds using mass spectrometry, focusing on the diagnostic fragmentation patterns arising from the different positions of the keto group. By following the proposed experimental protocol and complementing the mass spectrometry data with NMR and IR spectroscopy, researchers can confidently and accurately determine the structure of their synthesized intermediates. This rigorous analytical approach is essential for advancing drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Piperidinone(41661-47-6) IR Spectrum [m.chemicalbook.com]
- 8. 2-Piperidinone [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidones: A Comparative Analysis of Modern and Classical Methods
The 4-piperidone structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its prevalence in pharmaceuticals, from analgesics to antipsychotics, stems from its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. The synthesis of these crucial building blocks, particularly with controlled stereochemistry and diverse functionalization, is a subject of continuous innovation.
This guide provides a comparative overview of key synthetic strategies for accessing functionalized piperidones. We will move beyond a simple recitation of methods to analyze the underlying principles, compare their performance with experimental data, and provide practical, field-tested protocols. Our focus is on empowering researchers in drug development to make informed decisions when selecting a synthetic route, balancing factors such as efficiency, stereocontrol, scalability, and substrate scope.
The Aza-Diels-Alder Reaction: A Powerful Cycloaddition Strategy
The aza-Diels-Alder reaction, a variant of the Nobel Prize-winning Diels-Alder reaction, stands out as a highly convergent and stereocontrolled method for constructing the piperidone core. This [4+2] cycloaddition involves the reaction of an azadiene (a 1-aza-1,3-butadiene or 2-aza-1,3-butadiene) with a dienophile. The use of chiral catalysts has transformed this reaction into a powerful tool for asymmetric synthesis.
Mechanistic Insight and Experimental Causality
The reaction typically proceeds through a concerted pericyclic transition state, which accounts for its high degree of stereospecificity. The choice of Lewis acid or organocatalyst is critical as it activates the dienophile, lowers the reaction's activation energy, and, in asymmetric variants, shields one face of the dienophile to direct the approach of the diene. For instance, copper(II)-bisoxazoline complexes are highly effective catalysts that coordinate to the dienophile, creating a chiral environment that dictates the stereochemical outcome of the cyclization.
Workflow for a Catalytic Asymmetric Aza-Diels-Alder Reaction
Caption: General workflow for a catalytic asymmetric aza-Diels-Alder reaction.
Representative Protocol: Asymmetric Aza-Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N2), copper(II) triflate (Cu(OTf)2, 0.1 equiv.) and a chiral bisoxazoline ligand (0.11 equiv.) are dissolved in a dry solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for 1-2 hours.
-
Reaction Setup: The catalyst solution is cooled to -78 °C. The dienophile (e.g., an enone, 1.2 equiv.) is added, followed by the slow, dropwise addition of the Danishefsky-type diene (1.0 equiv.).
-
Reaction and Monitoring: The reaction is stirred at -78 °C for 3-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting diene is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with DCM.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the functionalized piperidone.
Dieckmann Condensation: A Classic Approach to Piperidone Rings
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a ketone. When applied to an appropriate amino-diester, this reaction provides a reliable route to N-protected 4-piperidones.
Mechanistic Insight and Experimental Causality
This base-catalyzed reaction involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to drive the enolate formation to completion. The choice of the N-protecting group is crucial; it must be stable to the basic reaction conditions. The benzyl (Bn) and tosyl (Ts) groups are common choices.
Mechanism of the Dieckmann Condensation
Caption: Key steps in the Dieckmann condensation pathway to 4-piperidones.
Representative Protocol: Dieckmann Condensation
-
Reaction Setup: A solution of the N-protected amino diester (1.0 equiv.) in a dry, high-boiling-point solvent like toluene is added dropwise to a suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in toluene at 0 °C under an inert atmosphere.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux (approx. 110 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis and Decarboxylation: The reaction is cooled to room temperature and quenched carefully with water. An aqueous acid solution (e.g., 6M HCl) is added, and the mixture is heated to reflux for an additional 4-8 hours to effect hydrolysis and decarboxylation.
-
Workup: After cooling, the reaction mixture is made basic with a saturated NaHCO3 solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is then purified by column chromatography or distillation.
Modern Catalytic Approaches: Palladium-Catalyzed Aza-Michael Additions
Transition-metal catalysis has opened new avenues for piperidone synthesis, offering high efficiency and modularity. One prominent example is the intramolecular aza-Michael addition of an amine onto an α,β-unsaturated carbonyl compound, which can be effectively catalyzed by palladium complexes. This method is particularly useful for creating highly substituted piperidones.
Mechanistic Insight and Experimental Causality
In a typical reaction, a palladium(0) catalyst, often generated in situ from a precursor like Pd2(dba)3 and a phosphine ligand, coordinates to the α,β-unsaturated system. This coordination activates the double bond for nucleophilic attack by the tethered amine. The choice of ligand is paramount; it modulates the steric and electronic properties of the palladium center, influencing the reaction rate and, in asymmetric versions, the stereochemical outcome. Bidentate phosphine ligands like BINAP or DPEphos are commonly employed.
Comparative Performance Data
The selection of a synthetic method often depends on the specific target molecule and desired attributes like stereocontrol. The table below compares the typical performance of the discussed methods for the synthesis of a chiral, functionalized piperidone.
| Method | Typical Yield | Stereoselectivity (ee/dr) | Key Advantages | Key Limitations |
| Asymmetric Aza-Diels-Alder | 75-95% | >95% ee, >20:1 dr | High stereocontrol, convergent, mild conditions. | Substrate synthesis can be multi-step; catalyst cost. |
| Dieckmann Condensation | 50-70% | Not stereoselective (prochiral center) | Readily available starting materials, scalable. | Harsh conditions (strong base, heat), limited functional group tolerance, lack of stereocontrol. |
| Pd-Catalyzed Aza-Michael | 80-98% | Can be high with chiral ligands | High atom economy, good functional group tolerance, modular. | Catalyst sensitivity, potential for side reactions, cost of palladium and ligands. |
Conclusion and Strategic Selection
The synthesis of functionalized piperidones is a mature field with a diverse toolbox of methods.
-
For targets where absolute stereocontrol is paramount , the asymmetric aza-Diels-Alder reaction is often the superior choice, providing direct access to enantiomerically pure products in high yield.
-
When scalability and cost-effectiveness are the primary drivers for a simple, non-chiral piperidone core, the classical Dieckmann condensation remains a viable and robust option.
-
For constructing highly substituted or complex piperidones from modular pieces with good functional group tolerance, modern catalytic methods like the palladium-catalyzed intramolecular aza-Michael addition offer significant advantages.
The optimal synthetic strategy is ultimately dictated by the specific structural requirements of the target molecule, the desired scale of the synthesis, and the resources available. A thorough understanding of the mechanistic underpinnings and practical limitations of each method is essential for efficient and successful drug discovery and development.
A Comparative Guide to the Spectroscopic Characterization of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug discovery and development, unambiguous structural confirmation is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate (the "Target Compound"). As this specific molecule is not a common commercial product, direct experimental data is scarce.
Therefore, this guide adopts a predictive and comparative methodology. We will first predict the spectroscopic signatures of the Target Compound based on fundamental principles and its distinct functional groups. We will then compare these predictions to the established, real-world experimental data of a structurally similar and commercially available analogue, N-Boc-4-piperidone [1][2][3][4][5][6]. This approach not only serves to hypothesize the characterization of the Target Compound but also illustrates how subtle structural modifications dramatically influence spectroscopic output, providing a practical framework for researchers characterizing novel piperidine derivatives.
Structural and Functional Group Analysis
The key to predicting spectroscopic behavior lies in a thorough analysis of the molecular structure. The Target Compound is a disubstituted piperidone ring featuring three critical functional groups: a tert-butoxycarbonyl (N-Boc) protecting group, a methyl ester at the C3 position, and a ketone at the C5 position.
Our comparative analogue, N-Boc-4-piperidone, shares the N-Boc group and the piperidone ring but lacks the C3 methyl ester. This key difference is the focus of our comparative analysis.
Diagram: Structural Comparison
Caption: Key structural difference between the Target Compound and N-Boc-4-piperidone.
¹H NMR Spectroscopy: A Tale of Symmetry and Substitution
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
N-Boc-4-piperidone (Experimental Data): Due to its symmetrical structure, N-Boc-4-piperidone exhibits a relatively simple ¹H NMR spectrum. The protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.
Target Compound (Predicted Data): The introduction of the methyl ester at C3 breaks the molecule's symmetry. This has two major consequences:
-
All protons on the piperidine ring (C2, C3, C4, C6) become chemically distinct, leading to a more complex spectrum with more signals.
-
New, characteristic signals for the methyl ester group will appear.
| Assignment | N-Boc-4-piperidone (Experimental δ ppm) [7] | Target Compound (Predicted δ ppm) | Predicted Multiplicity | Rationale for Prediction |
| Boc (9H) | ~1.46 | ~1.48 | s | The tert-butyl group is electronically distant from the new ester, so its chemical shift should be minimally affected. |
| -OCH₃ (3H) | N/A | ~3.75 | s | A new singlet characteristic of a methyl ester will appear.[8] |
| Ring CH₂ (C2, C6) | ~3.66 (t) | C2-H: ~3.8-4.2C6-H: ~3.4-3.8 | m | The C2 protons are adjacent to the new chiral center at C3 and will be diastereotopic and deshielded. The C6 protons are further away and less affected. |
| Ring CH₂ (C3, C5) | ~2.41 (t) | C4-H: ~2.6-3.0C3-H: ~3.2-3.5 | m | The C4 protons are adjacent to the C5 ketone and the substituted C3. The C3 proton is now a methine, deshielded by the adjacent ester group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework.
N-Boc-4-piperidone (Experimental Data): The symmetry of N-Boc-4-piperidone results in fewer signals than the total number of carbons. C2/C6 and C3/C5 appear as single peaks.
Target Compound (Predicted Data): The loss of symmetry means every carbon atom in the Target Compound is unique and will produce a distinct signal. The introduction of the ester group adds two new signals: the ester carbonyl and the methoxy carbon.
| Assignment | N-Boc-4-piperidone (Experimental δ ppm) | Target Compound (Predicted δ ppm) | Rationale for Prediction |
| Ketone C=O | ~208.5 | ~207 | The ketone environment is largely preserved. |
| Boc C=O | ~154.7 | ~154.5 | The carbamate carbonyl is relatively unchanged.[9] |
| Ester C=O | N/A | ~172 | A new signal appears in the characteristic range for an ester carbonyl.[10] |
| Boc C(CH₃)₃ | ~79.5 | ~80.0 | Quaternary carbon of the Boc group, minimal change. |
| Boc C(CH₃)₃ | ~28.4 | ~28.4 | Methyl carbons of the Boc group, minimal change. |
| -OCH₃ | N/A | ~52 | A new signal for the ester's methoxy carbon. |
| Ring C (C2, C6) | ~40.9 | C2: ~45C6: ~42 | Both carbons are now unique. C2 is adjacent to the substituted carbon and will be shifted. |
| Ring C (C3, C5) | ~40.9 | C5: ~41C3: ~55 | C5 remains adjacent to the ketone. C3 is now a methine bearing an ester group, causing a significant downfield shift. |
| Ring C (C4) | Included in C3/C5 | ~38 | A new distinct signal for the C4 carbon, alpha to the ketone. |
FT-IR Spectroscopy: Probing Functional Group Vibrations
Infrared (IR) spectroscopy is ideal for identifying the presence of specific functional groups based on their vibrational frequencies. The carbonyl (C=O) region is particularly informative for these compounds.
| Functional Group | N-Boc-4-piperidone (Typical Wavenumber, cm⁻¹) | Target Compound (Predicted Wavenumber, cm⁻¹) | Rationale for Prediction |
| Ketone C=O Stretch | ~1720 | ~1725 | The saturated six-membered ring ketone stretch is a strong, sharp peak. |
| Carbamate (Boc) C=O Stretch | ~1695 | ~1695 | A strong absorption characteristic of the N-Boc protecting group. |
| Ester C=O Stretch | N/A | ~1740 | A new, strong absorption is predicted for the methyl ester, typically at a slightly higher frequency than a ketone.[11] |
| C-O Stretch | ~1100-1250 | ~1100-1300 | This region will become more complex in the Target Compound due to the additional C-O bonds of the ester. |
The IR spectrum of the Target Compound is expected to show three distinct, strong peaks in the carbonyl region (1690-1750 cm⁻¹), which would be a key differentiating feature from the two peaks seen in N-Boc-4-piperidone.
Mass Spectrometry: Determining Mass and Fragmentation
Mass Spectrometry (MS) provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules.
N-Boc-4-piperidone (MW: 199.25 g/mol ) [3][12]
-
[M+H]⁺: 200.2
-
Key Fragments: A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14][15]
-
[M+H - C₄H₈]⁺: m/z 144
-
[M+H - C₅H₉O₂]⁺ (loss of Boc): m/z 100
-
Target Compound (MW: 257.29 g/mol )
-
Predicted [M+H]⁺: 258.3
-
Predicted Key Fragments: The same Boc-related fragmentations are expected, alongside new fragmentations related to the methyl ester.
-
Loss of isobutylene: [M+H - C₄H₈]⁺ at m/z 202.
-
Loss of the Boc group: [M+H - C₅H₉O₂]⁺ at m/z 158.
-
Loss of methoxy group: [M+H - OCH₃]⁺ at m/z 226.
-
Loss of carbomethoxy group: [M+H - COOCH₃]⁺ at m/z 198.
-
The presence of fragments at m/z 226 and 198 would be definitive evidence for the presence of the methyl ester group in the Target Compound.
Experimental Protocols: A Guide to Data Acquisition
Acquiring high-quality spectroscopic data requires standardized and validated procedures.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a novel compound.
A. Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed for optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Good laboratory practice for NMR requires ensuring samples are free of particulate matter and using high-quality NMR tubes to prevent damage to the instrument probe.[16]
B. Protocol for FT-IR Spectroscopy
-
Background Collection: Ensure the sample stage (e.g., ATR diamond) is clean.[17] Collect a background spectrum to account for atmospheric CO₂ and H₂O.[18][19]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.
C. Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[20]
-
LC Method Development:
-
Use a C18 reverse-phase column.[21]
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[21] This ensures good peak shape and ionization.
-
The gradient can run from 5% B to 95% B over several minutes to ensure elution of the compound.[21]
-
-
MS Method Development:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan analysis (e.g., m/z 50-500) to find the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.[22]
-
-
Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and compare the fragmentation pattern with the predicted pathways.[23]
Conclusion
References
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-BOC-4-Piperidone, 99% | Fisher Scientific [fishersci.ca]
- 5. N-tert-Butoxycarbonyl-4-piperidone (79099-07-3) at Nordmann - nordmann.global [nordmann.global]
- 6. Buy 1-Boc-4-piperidone | 79099-07-3 [smolecule.com]
- 7. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
- 8. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 10. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 15. reddit.com [reddit.com]
- 16. mun.ca [mun.ca]
- 17. cbic.yale.edu [cbic.yale.edu]
- 18. mse.iastate.edu [mse.iastate.edu]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
The Strategic Advantage of N-Boc Protection in Piperidine Synthesis: A Comparative Guide
Introduction: The Central Role of the Piperidine Scaffold and the Necessity for Amine Protection
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the nucleophilic and basic nature of the piperidine nitrogen necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions and ensure regioselectivity.[3][4]
The choice of a nitrogen protecting group is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route.[5][6] Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in the synthesis of piperidine derivatives due to its unique combination of stability and predictable reactivity.[7][8] This guide provides an in-depth comparison of the N-Boc protecting group against other common alternatives, supported by experimental data and protocols, to empower researchers in designing robust and efficient synthetic strategies.
The Boc Advantage: A Comparative Analysis Against Cbz, Fmoc, and Benzyl Groups
The utility of a protecting group is defined by its stability under a range of reaction conditions and its selective removal (deprotection) under conditions that leave other functional groups intact—a concept known as orthogonality.[5][9][10] The N-Boc group's popularity is rooted in its distinct lability profile compared to other common protecting groups like Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).
Key Differentiating Features: Stability and Deprotection
The fundamental advantage of the Boc group lies in its acid-lability. It is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, while remaining exceptionally stable to basic, nucleophilic, and reductive conditions.[6][11][12] This profile makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and Bn groups.[5][12]
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Bn (Benzyl) |
| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- | Benzyl- |
| Lability | Acid-Labile | Hydrogenolysis | Base-Labile | Hydrogenolysis |
| Typical Deprotection | TFA, HCl in Dioxane[3][12] | H₂, Pd/C[12][13] | 20-50% Piperidine in DMF[12][14] | H₂, Pd/C |
| Stability | Stable to base, nucleophiles, hydrogenolysis[6] | Stable to mild acid and base[11][15] | Stable to acid and hydrogenolysis[16] | Stable to acid and base |
| Key Advantage | Orthogonal to Cbz/Fmoc; mild deprotection avoids harsh conditions for many substrates.[5][11] | Stable to a wide range of non-reductive synthetic steps.[13] | Very mild deprotection; allows for UV monitoring in SPPS.[17] | Highly stable; cost-effective. |
| Key Limitation | Harsh acid can cleave other acid-sensitive groups.[12] | Incompatible with reducible groups (alkenes, alkynes); catalyst can be pyrophoric.[12] | Liberated dibenzofulvene can form adducts; relatively expensive.[12] | Requires hydrogenation, which limits substrate scope. |
This table summarizes the core properties of the most common N-protecting groups used in piperidine synthesis, highlighting the orthogonal nature of the Boc group.
Causality Behind Experimental Choices: Why Boc Excels
The decision to use N-Boc protection is often driven by the following strategic considerations:
-
Orthogonal Synthesis: In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one amine in the presence of others is paramount.[9][10] For instance, a piperidine derivative might also contain an Fmoc-protected primary amine. The Fmoc group can be removed with a base like piperidine, leaving the N-Boc group completely intact for subsequent transformations.[11] Conversely, the Boc group can be removed with acid without affecting an Fmoc or Cbz group.[18] This orthogonality is the cornerstone of modern, efficient synthesis.[5]
-
Broad Reagent Compatibility: The robustness of the Boc group towards bases, nucleophiles, and common reducing agents (like NaBH₄ or catalytic hydrogenation) allows for a wide array of chemical modifications on other parts of the molecule without risk of premature deprotection.[6] This includes reactions like esterification, amide coupling, and reductions, which are common steps in the synthesis of piperidine-containing drug candidates.[19]
-
Clean and Efficient Deprotection: The acid-catalyzed deprotection of the N-Boc group proceeds through a stable tert-butyl cation intermediate, which fragments into gaseous isobutene and carbon dioxide.[3][5] This clean decomposition drives the reaction to completion and simplifies purification, as the byproducts are volatile and easily removed.[16][18]
Caption: Orthogonal deprotection workflow enabled by Boc and Fmoc groups.
Experimental Section: Protocols for N-Boc Protection and Deprotection
The following protocols are self-validating systems, providing clear steps for the successful implementation of N-Boc chemistry in piperidine synthesis.
Protocol 1: N-Boc Protection of Piperidine
This procedure describes the straightforward protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.2 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the stirring mixture. The addition should be controlled to maintain the temperature below 10 °C.[16]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine, which is often pure enough for subsequent steps.
Caption: Experimental workflow for the N-Boc protection of piperidine.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Piperidine
This procedure details the efficient removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration is 20-50% TFA in DCM (v/v).[5] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[16]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the resulting residue (the piperidinium trifluoroacetate salt) in DCM and wash with saturated aqueous NaHCO₃ to obtain the free amine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Conclusion: A Versatile and Indispensable Tool
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly for the elaboration of piperidine-containing molecules.[6][16] Its unique stability profile—robust towards basic, nucleophilic, and reductive conditions—combined with its predictable and clean cleavage under acidic conditions, provides chemists with a powerful and versatile strategy for amine protection.[5][20] The orthogonality of the Boc group to other common protecting groups like Cbz and Fmoc enables the design of elegant and efficient synthetic routes for complex pharmaceutical targets.[5][11] A thorough understanding of its comparative advantages and the specific experimental conditions for its use and removal empowers researchers to leverage the N-Boc group to achieve their synthetic goals with greater efficiency and success.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 9. biosynth.com [biosynth.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. peptide.com [peptide.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Versatile Building Block in Modern Medicinal Chemistry
An Important Note on the Requested Topic
A thorough review of the scientific literature reveals a significant scarcity of information regarding the synthesis and applications of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate . This specific isomer does not appear to be a commonly utilized or commercially available building block in medicinal chemistry.
Conversely, the isomeric compound, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , is a well-documented and widely employed intermediate in the synthesis of complex piperidine-containing molecules. Given its prevalence and importance in drug discovery, this guide will focus on a comprehensive review and comparative analysis of this 4-oxo isomer. We believe this information will be of significant value to researchers and scientists in the field of drug development.
Introduction: The Strategic Value of a Pre-Functionalized Piperidine Scaffold
The piperidine moiety is a cornerstone of modern drug design, present in a vast array of pharmaceuticals targeting diverse therapeutic areas, including the central nervous system and cardiovascular diseases.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing three-dimensional complexity into drug candidates.[1]
This guide provides a detailed literature review and comparative analysis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3), a highly functionalized piperidine derivative that offers medicinal chemists a strategic advantage in the synthesis of complex bioactive molecules.[1] We will delve into its applications, compare its utility against a more fundamental alternative, and provide detailed experimental protocols to illustrate its practical implementation.
Core Attributes of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
This building block is a white to light yellow crystalline powder with a molecular weight of 257.28 g/mol .[2] Its strategic value lies in the orthogonal protecting groups and the pre-installed ketone and ester functionalities, which allow for a wide range of chemical transformations.[1]
Key Structural Features and Their Implications:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions. This allows for late-stage diversification of the nitrogen atom.
-
C3-Methyl Ester: The methyl ester at the 3-position introduces a key functional handle for further elaboration, such as amide bond formation or reduction.
-
C4-Ketone: The ketone at the 4-position is a versatile functional group that can undergo a wide array of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
Chiral Potential: The presence of a stereocenter at the 3-position makes this compound particularly valuable for the synthesis of enantiomerically pure pharmaceuticals, which is critical for achieving target specificity and reducing off-target effects.[1][3]
Comparative Analysis: Strategic Functionalization vs. Step-wise Elaboration
To fully appreciate the advantages of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, it is instructive to compare it with a simpler, more fundamental building block: N-Boc-4-piperidone (CAS 79099-07-3).[4]
| Feature | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | N-Boc-4-piperidone |
| Starting Complexity | Higher - pre-functionalized with a C3-ester. | Lower - a simple protected ketone. |
| Synthetic Efficiency | Fewer steps to reach highly functionalized targets. | Requires additional steps to introduce functionality at C3. |
| Cost | Generally higher due to its more complex synthesis. | Lower cost and more readily available. |
| Ideal Applications | Rapid synthesis of complex scaffolds where the C3-ester is a key pharmacophoric element or a handle for diversification. | Simpler derivatives or when the synthetic route allows for efficient introduction of C3-substituents. |
The Causality Behind the Choice:
The decision to use the more complex dicarboxylate over the simpler piperidone is a classic example of balancing synthetic efficiency against the cost of starting materials. For complex target molecules where time and the number of synthetic steps are critical, starting with a more elaborated building block like 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be the more strategic and ultimately more cost-effective approach. This is particularly true in a drug discovery setting where the rapid generation of analogs for structure-activity relationship (SAR) studies is paramount.
Applications in the Synthesis of Bioactive Molecules
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds, including alkaloids and various enzyme inhibitors and receptor modulators.[1]
Workflow for the Synthesis of Substituted Piperidines
The general workflow for utilizing this building block often involves the selective manipulation of its functional groups. The following diagram illustrates a typical synthetic sequence:
Caption: A generalized synthetic workflow utilizing 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and application of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
Protocol 1: Synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
This protocol is based on the carboxylation of N-tert-butoxycarbonyl-4-piperidone.[2]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (1 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 3.7 equivalents)
-
Anhydrous toluene
-
Dimethyl carbonate (2 equivalents)
-
Methanol (catalytic amount)
-
Acetic acid
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium hydride in anhydrous toluene under a nitrogen atmosphere at room temperature.
-
Slowly add dimethyl carbonate dropwise over 30 minutes.
-
Add a few drops of methanol.
-
Add a solution of N-tert-butoxycarbonyl-4-piperidone in anhydrous toluene dropwise while maintaining the reaction temperature at 80°C.
-
Stir the reaction mixture at 80°C for 3 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Adjust the pH to 6.0-6.5 with acetic acid.
-
Dilute the cold mixture with water and adjust the pH to 8 with a 5% sodium hydroxide solution.
-
Separate the toluene layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity. The reported yield for this procedure is approximately 80%.[2]
Protocol 2: Reductive Amination of the C4-Ketone
This is a general protocol for the functionalization of the ketone.
Materials:
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM) or dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in DCM or DCE.
-
Add the desired amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative Synthetic Strategies for the Piperidine Ring
While using pre-functionalized building blocks is efficient, constructing the piperidine ring from acyclic precursors is a fundamental strategy in organic synthesis. The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, including the core of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.[5][6]
The Dieckmann Condensation Pathway
Caption: The Dieckmann condensation as a key strategy for piperidine ring synthesis.
Comparison of Synthetic Approaches:
| Approach | Advantages | Disadvantages |
| Building Block Strategy | High efficiency, rapid access to analogs, predictable stereochemistry. | Higher cost of starting materials, less flexibility in scaffold design. |
| De Novo Synthesis (e.g., Dieckmann) | High flexibility, lower cost of simple starting materials, allows for novel scaffold creation. | Can be lower yielding, may require more optimization, stereocontrol can be challenging. |
Conclusion
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed and orthogonally protected functional groups provide a strategic advantage for the efficient synthesis of complex, biologically active piperidine derivatives. While de novo synthetic strategies like the Dieckmann condensation offer greater flexibility, the use of this advanced intermediate is often the preferred approach in fast-paced drug discovery programs where rapid SAR exploration is crucial. The choice between a building block approach and a de novo synthesis should be made based on a careful consideration of the target molecule's complexity, the desired timeline, and overall project costs.
References
- 1. leapchem.com [leapchem.com]
- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS#: 161491-24-3 [m.chemicalbook.com]
- 3. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our colleagues and community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate, grounding every recommendation in established safety principles and regulatory standards.
While specific hazard data for this compound is not extensively documented, the fundamental principle in laboratory safety is to treat compounds with unknown toxicity as hazardous. This approach ensures the highest level of protection. Information available for a structural isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, suggests potential hazards including skin, eye, and respiratory irritation, as well as possible harm if swallowed or inhaled[1]. Therefore, a cautious and systematic approach to disposal is mandatory.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is crucial to perform a thorough risk assessment. The causality behind this initial step is simple: we cannot protect against hazards we have not identified.
1.1. Pre-Disposal Checklist:
-
Evaluate the Physical State: The compound is typically a solid at room temperature[1]. This minimizes the risk of inhalation compared to a volatile liquid, but fine powders can still become airborne.
-
Assess Quantities: The disposal procedure will vary depending on whether you are disposing of residual amounts in a container or larger, bulk quantities.
1.2. Mandatory Personal Protective Equipment (PPE): Your primary defense against chemical exposure is a physical barrier. The following PPE is non-negotiable:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is recommended. All work with the solid compound should be performed in a certified chemical fume hood to mitigate inhalation exposure[2].
| Parameter | Specification | Source |
| Physical State | Solid | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
| Assumed Hazards | May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled. | Inferred from isomer data[1] |
| Primary Engineering Control | Certified Chemical Fume Hood | [2] |
Part 2: Step-by-Step Disposal Protocol
The segregation and proper containment of chemical waste are paramount to preventing accidental reactions and ensuring compliance with environmental regulations[3]. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal[4][5].
2.1. Waste Minimization: The most effective disposal strategy begins with waste minimization. Prudent laboratory practice dictates ordering the smallest necessary quantity of chemicals and maintaining a chemical inventory to avoid the accumulation of expired or unused reagents[5][6].
2.2. Preparing for Disposal: This workflow is designed to be a self-validating system, ensuring that each step is completed safely before proceeding to the next.
Caption: Disposal workflow for solid chemical waste.
Step 1: Don Appropriate PPE. Before handling any chemicals, ensure you are wearing the full complement of PPE as described in Part 1.2.
Step 2: Work in a Designated Area. All transfers of the solid waste must be conducted within a certified chemical fume hood to minimize inhalation risks[2].
Step 3: Select a Compatible Waste Container.
-
The container must be made of a material that does not react with the chemical. A high-density polyethylene (HDPE) or glass container with a screw cap is a suitable choice[4][7].
-
The container must be in good condition, with no cracks or deterioration, and it must have a secure, leak-proof lid[3].
-
Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste[7].
Step 4: Transfer the Waste.
-
Carefully transfer the solid this compound into the designated waste container.
-
Avoid creating dust. If the material is a fine powder, use a spatula or scoop to minimize agitation.
-
Do not fill the container more than 90% full to allow for expansion and prevent spills[4][7].
Step 5: Handle the Empty Original Container.
-
An empty container that held a hazardous chemical must be properly decontaminated or disposed of as hazardous waste[8].
-
For non-acutely hazardous waste, the container is considered "empty" if all contents have been removed by normal means (e.g., scraping, pouring)[8].
-
Once empty, deface or remove the original label to prevent confusion[8]. The container can then typically be disposed of in regular trash, but institutional policies may vary.
Step 6: Label the Hazardous Waste Container.
-
Proper labeling is a critical regulatory requirement[6].
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container.
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
-
Step 7: Secure the Container.
-
Always keep the waste container securely capped, except when adding waste[7][8]. This prevents the release of vapors and protects against spills.
Step 8: Store in a Satellite Accumulation Area (SAA).
-
Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation[6][7].
-
The SAA must be under the control of laboratory personnel and clearly marked.
-
Incompatible wastes must be segregated. For example, store this organic compound away from strong oxidizing agents, acids, and bases[7].
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA for up to one year, provided the area is properly managed[6][9].
Step 9: Arrange for Disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash[7][8]. Sewer disposal is prohibited for most laboratory chemicals, as they can interfere with wastewater treatment processes and harm aquatic life[7]. Evaporation in a fume hood is also not a permissible disposal method[8].
Part 3: Emergency Procedures - Spill and Exposure
3.1. Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For a small spill of solid material (<10g), trained laboratory personnel can manage the cleanup. For larger spills, evacuate the area and contact EHS.
-
Cleanup:
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand).
-
Carefully sweep the material into a dustpan and place it in your designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.
-
3.2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. The principles of anticipating hazards, utilizing proper controls, and following established procedures are the cornerstones of responsible scientific practice.
References
- 1. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 161491-24-3 [sigmaaldrich.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.
Understanding the Potential Hazards
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we will extrapolate potential hazards from its close structural isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. According to aggregated GHS information, this related compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, it is prudent to handle this compound as a compound that can cause irritation to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors may be necessary. |
| In-Solution Handling (e.g., reaction setup, quenching) | Chemical safety goggles or a face shield | Nitrile or neoprene gloves | Laboratory coat | Work should be conducted in a chemical fume hood. |
| Work-up and Purification (e.g., extraction, chromatography) | Chemical safety goggles or a face shield | Nitrile or neoprene gloves | Laboratory coat | All procedures should be performed in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. |
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Weighing and Aliquoting
-
Designated Area: Whenever possible, conduct weighing and aliquoting in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.
-
Dispensing: Use clean, dedicated spatulas or powder funnels to transfer the solid. Avoid creating dust.
-
Cleaning: Clean all equipment and the surrounding area thoroughly after use to prevent cross-contamination.
Experimental Use
-
Fume Hood: All manipulations of this compound should be performed within a properly functioning chemical fume hood to prevent the release of vapors or dust into the laboratory environment.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
Spill Management and Disposal Plan
A clear and practiced spill response plan is essential for mitigating the impact of an accidental release.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal
-
Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
